molecular formula C6H14ClNO B1446972 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride CAS No. 1789007-32-4

3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride

Cat. No.: B1446972
CAS No.: 1789007-32-4
M. Wt: 151.63 g/mol
InChI Key: MTKMKFLGNYCBBM-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-aminoethyl)cyclobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-2-1-5-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKMKFLGNYCBBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(2-Aminoethyl)cyclobutan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a specialized chemical compound featuring a unique combination of a rigid cyclobutane core and a versatile amino alcohol functional group. This structure is of significant interest in medicinal chemistry and drug discovery. The cyclobutane motif is increasingly utilized as a bioisosteric replacement for other common chemical groups, offering advantages in metabolic stability, conformational rigidity, and the ability to orient key pharmacophore groups in three-dimensional space[1][2]. The 1,2-amino alcohol moiety is a well-established pharmacophore present in numerous biologically active molecules[3]. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, serving as a critical resource for its application in research and development.

Chemical Identity and Structure

The fundamental identity of this compound is defined by its specific arrangement of atoms and functional groups.

  • IUPAC Name: this compound

  • CAS Number: 1789007-32-4[4]

  • Molecular Formula: C₆H₁₄ClNO[4]

  • Molecular Weight: 151.63 g/mol [4]

  • SMILES: C1C(CC1O)CCN.Cl[4]

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and application in experimental settings.

PropertyValueSource/Comment
Appearance White to off-white solidGeneral appearance for similar compounds.
Molecular Formula C₆H₁₄ClNO[4]
Molecular Weight 151.63 g/mol [4]
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.Based on the polar hydroxyl and protonated amine groups.
pKa (predicted) Amino group: ~9-10; Hydroxyl group: ~16-18The amino group will be protonated at physiological pH.[3]
Storage Conditions Inert atmosphere, 2-8°C[5]

Synthesis and Manufacturing

Currently, there are no specific, detailed publications for the synthesis of 3-(2-Aminoethyl)cyclobutan-1-ol. However, a plausible and efficient synthetic route can be designed based on established principles of organic chemistry, particularly the Grignard reaction. This approach requires a protection-deprotection strategy to handle the reactive primary amine.

Proposed Synthetic Pathway

The synthesis can be envisioned in three main stages:

  • Protection of the Amine: The primary amine of an ethylamine derivative must be protected to prevent it from reacting with the highly basic Grignard reagent. A suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group, can be used.

  • Grignard Reaction: The protected aminoethyl magnesium halide (Grignard reagent) is then reacted with cyclobutanone. This nucleophilic addition to the carbonyl group forms the cyclobutanol ring and the required carbon-carbon bond.

  • Deprotection: The protecting group is removed from the amine, typically under acidic conditions, to yield the final product, which can then be isolated as its hydrochloride salt.

G cluster_0 Stage 1: Amine Protection cluster_1 Stage 2: Grignard Reaction cluster_2 Stage 3: Deprotection start Protected Bromoethylamine reagent Magnesium (Mg) start->reagent grignard Formation of Grignard Reagent reagent->grignard reaction Nucleophilic Addition grignard->reaction ketone Cyclobutanone ketone->reaction intermediate Protected Amino Alcohol reaction->intermediate acid Acidic Workup (HCl) intermediate->acid deprotection Removal of Protecting Group acid->deprotection product 3-(2-Aminoethyl)cyclobutan-1-ol Hydrochloride deprotection->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(2-bromoethyl)carbamic acid tert-butyl ester (Boc-protected aminoethyl bromide)

  • Dissolve 2-bromoethylamine hydrobromide in a suitable solvent like dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add a base, such as triethylamine, to neutralize the hydrobromide salt.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the protected starting material.

Step 2: Grignard Reaction with Cyclobutanone

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

  • Add a solution of the Boc-protected aminoethyl bromide from Step 1 in anhydrous tetrahydrofuran (THF) dropwise to initiate the formation of the Grignard reagent.

  • Once the Grignard reagent has formed, cool the reaction mixture to 0°C.

  • Slowly add a solution of cyclobutanone in anhydrous THF.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

Step 3: Deprotection and Isolation

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude product in a suitable solvent (e.g., methanol or dioxane) and add a solution of hydrochloric acid.

  • Stir the mixture to facilitate the removal of the Boc group.

  • The final product, this compound, can be isolated by precipitation or crystallization.

Spectral Analysis (Predicted)

While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of key features in various analytical spectra.

TechniquePredicted Spectral Features
¹H NMR - Broad singlet for the -OH proton. - Multiplets for the cyclobutane ring protons. - Triplets for the -CH₂-CH₂- protons of the ethyl chain. - Broad signal for the -NH₃⁺ protons.
¹³C NMR - Signal for the carbon bearing the hydroxyl group (~60-75 ppm). - Signals for the other cyclobutane carbons. - Signals for the two carbons of the aminoethyl chain.
Mass Spec (ESI+) - Expected [M+H]⁺ peak for the free base at m/z 130.1.
IR Spectroscopy - Broad absorption band around 3200-3600 cm⁻¹ due to O-H and N-H stretching. - C-H stretching bands around 2850-3000 cm⁻¹. - N-H bending vibrations around 1600 cm⁻¹. - C-O stretching band around 1050-1150 cm⁻¹.

Reactivity and Stability

The reactivity of this compound is governed by its primary amine and secondary alcohol functional groups.

  • Amine Group: The primary amine is nucleophilic and can participate in reactions such as acylation, alkylation, and reductive amination. In its hydrochloride salt form, the amine is protonated (-NH₃⁺), which deactivates its nucleophilicity until it is neutralized with a base.

  • Hydroxyl Group: The secondary alcohol can undergo oxidation to a ketone, esterification, or etherification.

  • Stability: The compound is expected to be stable under standard storage conditions. It should be stored in a cool, dry place under an inert atmosphere to prevent degradation[5].

Applications in Research and Drug Development

The unique structural characteristics of this compound make it a valuable building block for the synthesis of novel molecules with potential therapeutic applications.

  • Rigid Scaffold: The cyclobutane ring provides a conformationally constrained scaffold, which can lead to improved binding affinity and selectivity for biological targets by reducing the entropic penalty of binding[1].

  • Bioisostere: Cyclobutane rings are often used as bioisosteres for other groups, such as gem-dimethyl groups or aromatic rings, to fine-tune physicochemical properties like solubility and metabolic stability[1][2].

  • Pharmacophore: The 1,2-amino alcohol moiety is a key pharmacophore in many established drugs, including certain beta-blockers and antiviral agents[3]. This functional group can participate in crucial hydrogen bonding interactions with biological targets.

The combination of these features makes this compound an attractive starting point for creating libraries of novel compounds for screening against a wide range of diseases, including those related to the central nervous system, inflammation, and oncology.

Safety and Handling

Based on available safety data sheets for similar compounds, this compound should be handled with care in a laboratory setting.

Hazard CategoryGHS Classification and Precautionary Statements
Acute Toxicity H302: Harmful if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
Skin Irritation H315: Causes skin irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation H319: Causes serious eye irritation. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Environmental H401: Toxic to aquatic life. P273: Avoid release to the environment.
  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and a lab coat.[6][7]

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.[8][9]

  • First Aid:

    • If Inhaled: Move person to fresh air.

    • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water.

    • In Case of Eye Contact: Rinse out with plenty of water. Call an ophthalmologist.

    • If Swallowed: Immediately make victim drink water (two glasses at most). Consult a physician.

Conclusion

This compound is a promising chemical entity for advanced applications in organic synthesis and medicinal chemistry. Its distinct combination of a rigid cyclobutane scaffold and a key amino alcohol pharmacophore provides a solid foundation for the development of novel therapeutic agents. This guide has detailed its chemical properties, a plausible synthetic route, and safety considerations to support its use by researchers and drug development professionals. Further investigation into its synthetic optimization and biological applications is warranted.

References

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Sources

3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 3-(2-Aminoethyl)cyclobutan-1-ol Hydrochloride

Abstract

The rigorous determination of a molecule's chemical structure is the bedrock of modern chemical research and drug development. This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and methodologies required for the complete structure elucidation of this compound (CAS: 1789007-32-4). As a small molecule featuring a strained cyclobutane ring, a primary alcohol, and an aminoethyl side chain, it presents a unique set of challenges and learning opportunities in structural analysis. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical, causality-driven narrative on experimental design and data integration. We will proceed from foundational analysis of the molecular formula and functional groups to the intricate mapping of the carbon-proton framework and the definitive determination of its three-dimensional stereochemistry.

Introduction: The Analytical Challenge

This compound is a bifunctional organic compound with potential applications as a scaffold or building block in medicinal chemistry. Its structure comprises a four-membered carbocyclic ring, which is known to adopt a non-planar, puckered conformation to alleviate ring strain.[1] This puckering, combined with the presence of two substituents at the 1- and 3-positions, introduces the possibility of cis and trans stereoisomers. The primary amine exists as a hydrochloride salt, influencing its solubility and spectroscopic properties.

The core objective of this guide is to unambiguously confirm the following structural attributes:

  • Constitution: The precise connectivity of all atoms.

  • Configuration: The relative stereochemistry (cis or trans) of the substituents on the cyclobutane ring.

To achieve this, we will employ a multi-technique approach, where each analysis provides a layer of evidence that, when combined, creates a self-validating and irrefutable structural proof.

Foundational Analysis: Molecular Formula and Functional Groups

The first step in any structure elucidation is to confirm the molecular formula and identify the functional groups present. This provides the fundamental "pieces" of the puzzle.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[2][3] Due to the ionic nature of the hydrochloride salt, a soft ionization technique like Electrospray Ionization (ESI) is optimal, as it allows the intact cation to be observed with minimal fragmentation.[4]

Expected Outcome: The analysis is performed in positive ion mode. The molecule, C₆H₁₃NO·HCl, will be detected as the protonated free base, [C₆H₁₄NO]⁺. High-resolution analysis will provide an exact mass that can be used to confirm the elemental composition.

Parameter Expected Value Purpose
Ionization Mode ESI, PositiveSuitable for pre-charged, polar molecules.
Observed Ion [M-Cl]⁺Corresponds to the cationic form, [C₆H₁₄NO]⁺.
Theoretical Exact Mass 116.1070 DaCalculated for C₆H₁₄NO⁺.
Measured Mass e.g., 116.1072 DaExperimental value from HRMS.
Mass Accuracy < 5 ppmConfirms the elemental formula C₆H₁₃NO for the free base.

Protocol: High-Resolution ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or water/acetonitrile (50:50).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source to positive ion mode.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the full scan mass spectrum over a range of m/z 50-500.

  • Data Analysis: Identify the peak corresponding to the [M-Cl]⁺ ion. Use the instrument software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical value.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation by specific bond vibrations.[5]

Expected Absorptions: The spectrum will provide clear evidence for the hydroxyl and amino groups.

Wavenumber (cm⁻¹) Vibration Type Functional Group Appearance
~3400 - 3200O-H StretchAlcoholBroad and strong.[6][7]
~3200 - 2800N-H StretchPrimary Ammonium (R-NH₃⁺)Broad, strong, often overlapping with C-H stretches.
~2980 - 2850C-H Stretchsp³ AliphaticSharp, medium-to-strong.[8]
~1600 - 1500N-H BendPrimary Ammonium (R-NH₃⁺)Medium intensity.
~1250 - 1050C-O StretchAlcoholStrong intensity.[7]

The presence of these characteristic bands provides strong, corroborating evidence for the proposed functional groups. The broadness of the O-H and N-H stretches is indicative of hydrogen bonding.[9]

Elucidating the Molecular Framework via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[10][11] It provides information about the chemical environment, connectivity, and spatial proximity of atoms. A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.[12]

Sample Preparation Protocol:

  • Dissolve ~10-20 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Note: Using D₂O will result in the exchange of O-H and N-H protons with deuterium, causing their signals to disappear from the ¹H NMR spectrum, which is a useful diagnostic test.[13]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not using a solvent with a known residual peak for referencing.

  • Transfer the solution to a 5 mm NMR tube.

One-Dimensional NMR: ¹H and ¹³C Spectra

The 1D spectra provide the initial map of the proton and carbon environments.[14][15]

Predicted ¹H and ¹³C NMR Data: The following are predicted chemical shifts and multiplicities. Actual values may vary based on solvent and stereochemistry.

Position Label Predicted ¹H δ (ppm), Mult. Predicted ¹³C δ (ppm) Rationale
-CH(OH)-H1 / C1~4.0-4.2, m~70-75Deshielded by the electronegative oxygen atom.
Ring -CH₂-H2,4 / C2,4~1.8-2.2, m~35-45Diastereotopic protons in the cyclobutane ring.
Ring -CH-H3 / C3~2.3-2.6, m~30-35Methine proton adjacent to the side chain.
-CH₂-CH₂NH₃⁺H5 / C5~1.6-1.9, m~30-35Ethyl bridge, less deshielded than H6.
-CH₂-NH₃⁺H6 / C6~2.9-3.1, m~38-42Deshielded by the positively charged nitrogen atom.
-OHOHVariable, broad s-Exchangeable proton.
-NH₃⁺NH₃Variable, broad s-Exchangeable protons.
Two-Dimensional NMR: Building the Structure

2D NMR experiments are essential for establishing the connectivity between the atoms assigned in the 1D spectra.

Logical Workflow for 2D NMR Analysis

Caption: Workflow for structure elucidation using 2D NMR.

A. HSQC (Heteronuclear Single Quantum Coherence) This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[16][17] This allows for the definitive assignment of all protonated carbons, creating a set of C-H "building blocks".

B. COSY (Correlation Spectroscopy) The COSY spectrum reveals proton-proton couplings, typically through two or three bonds (H-C-H or H-C-C-H).[18][19] This is used to trace out the spin systems within the molecule.

  • Key Expected Correlations:

    • A correlation between the H6 protons (-CH₂NH₃⁺) and the H5 protons (-CH₂-CH₂NH₃⁺) will confirm the ethyl group.

    • Correlations between H5 and the ring methine H3 will connect the side chain to the cyclobutane ring.

    • A network of correlations between H1, H2, H3, and H4 will map the connectivity around the cyclobutane ring.

Caption: Key HMBC correlations confirming the molecular skeleton.

Definitive Proof: Single Crystal X-ray Crystallography

While the combination of MS and NMR provides an exceptionally strong case for the molecular structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. [20][21]This technique determines the precise three-dimensional arrangement of atoms in a crystal, revealing exact bond lengths, bond angles, and, most importantly, the relative stereochemistry (cis vs. trans). [22][23] Protocol: Single Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals suitable for diffraction (typically >20 µm in all dimensions).[23] This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer. [20]Collect diffraction data by rotating the crystal in a beam of X-rays.

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map. Fit the atoms of the proposed structure to this map and refine the model to obtain the final crystal structure.

The resulting crystallographic data would not only confirm the connectivity established by NMR but would also definitively show whether the hydroxyl group and the aminoethyl group are on the same side (cis) or opposite sides (trans) of the cyclobutane ring.

Conclusion: A Convergence of Evidence

The structure elucidation of this compound is a systematic process of evidence accumulation. High-resolution mass spectrometry confirms the elemental composition. FTIR spectroscopy identifies the key alcohol and amine functional groups. A comprehensive suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) works in concert to meticulously piece together the carbon-proton framework and establish the atom-to-atom connectivity. Finally, single-crystal X-ray crystallography provides the ultimate, irrefutable proof of the three-dimensional structure, including the crucial relative stereochemistry. By following this logical and self-validating workflow, researchers can have the highest degree of confidence in the assigned structure, a critical prerequisite for any further study or application.

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  • ChemistryViews. (2023, March 21). New Derivatives of Cyclobutane β-Amino Acids. Retrieved from ChemistryViews website. [Link]

  • PubMed. (n.d.). Mass spectrometry imaging of amino neurotransmitters: a comparison of derivatization methods and application in mouse brain tissue. Retrieved from National Library of Medicine website. [Link]

Sources

An In-depth Technical Guide to 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride (CAS Number: 1789007-32-4), a novel chemical entity with significant potential as a building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals interested in leveraging the unique structural and physicochemical properties of strained aliphatic rings.

Introduction: The Emerging Role of Cyclobutanes in Medicinal Chemistry

The cyclobutane moiety is an increasingly utilized scaffold in modern drug design.[1][2] Its rigid, puckered three-dimensional structure offers a distinct advantage over more flexible aliphatic chains or planar aromatic rings.[1][3] The incorporation of a cyclobutane ring can lead to improved metabolic stability, enhanced binding affinity through conformational restriction, and the ability to orient key pharmacophores in a precise spatial arrangement.[1][2] this compound presents a unique combination of a strained cyclobutane core, a primary amino group, and a secondary alcohol, making it a versatile building block for creating diverse chemical libraries for drug screening.

Physicochemical Properties

The hydrochloride salt form of 3-(2-Aminoethyl)cyclobutan-1-ol enhances its aqueous solubility and stability, making it amenable to a variety of experimental conditions. A summary of its key chemical properties is provided in Table 1.

PropertyValueSource
CAS Number 1789007-32-4Arctom
Molecular Formula C6H14ClNOAA Blocks
Molecular Weight 151.63 g/mol AA Blocks
Appearance Predicted to be a white to off-white solidN/A
Solubility Predicted to be soluble in water and polar organic solventsN/A
SMILES C1C(CC1O)CCN.ClBiosynth

Proposed Synthesis and Mechanism

Proposed Synthetic Workflow

The overall proposed synthetic strategy is depicted in the following workflow diagram.

G cluster_0 Stage 1: Cyclobutane Ring Formation cluster_1 Stage 2: Introduction of the Aminoethyl Group cluster_2 Stage 3: Final Functionalization and Salt Formation A [2+2] Cycloaddition of Allene and a Ketene Acetal B Hydrolysis of Acetal to 3-Oxocyclobutane-1-carbonitrile A->B Acidic Workup C Wittig Reaction to form 3-Methylenecyclobutane-1-carbonitrile B->C D Hydroboration-Oxidation to 3-(Hydroxymethyl)cyclobutane-1-carbonitrile C->D 1. BH3-THF 2. H2O2, NaOH E Reduction of Nitrile to (3-(Aminomethyl)cyclobutyl)methanol D->E LiAlH4 F Conversion of Alcohol to Leaving Group (e.g., Tosylate) E->F TsCl, Pyridine G Cyanide Displacement to form 2-(3-(Cyanomethyl)cyclobutyl)acetonitrile F->G NaCN, DMSO H Reduction of Dinitrile to 3-(2-Aminoethyl)cyclobutylamine G->H LiAlH4 I Selective Oxidation of one Amino Group (via Protection-Deprotection) H->I Protection (e.g., Boc) J Reduction of the other Amino Group to Alcohol I->J Oxidation & Reduction K Formation of Hydrochloride Salt J->K HCl in Ether G A 3-(2-Aminoethyl)cyclobutan-1-ol (Core Scaffold) B Amide/Sulfonamide Formation A->B R-COCl or R-SO2Cl (Acylation/Sulfonylation at Amine) C Ether/Ester Formation A->C R-X (Alkylation/Acylation at Alcohol) D Diverse Library of Drug-like Molecules B->D C->D

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 3-(2-Aminoethyl)cyclobutan-1-ol HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclobutane Moiety in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacological properties is relentless. The cyclobutane motif, once considered a synthetic challenge, has now emerged as a "rising star" in drug design.[1][2] Its inherent structural properties—a unique puckered conformation and significant conformational rigidity—offer distinct advantages over more flexible aliphatic or larger cycloalkane systems.[3] By incorporating a cyclobutane ring, chemists can lock a molecule's pharmacophoric elements into a more pre-organized and favorable geometry for binding to a biological target, potentially enhancing potency and selectivity.[2][3] Furthermore, the three-dimensional nature of the cyclobutane scaffold can improve metabolic stability and serve as a valuable bioisostere for other cyclic systems, offering a unique vector in chemical space.[2]

This guide provides a comprehensive technical overview of the core physicochemical characteristics of 3-(2-Aminoethyl)cyclobutan-1-ol HCl , a molecule that combines the strategic advantages of the cyclobutane core with the versatile functionality of an amino alcohol. As a hydrochloride salt, its properties are tailored for potential pharmaceutical development, where aqueous solubility and stability are paramount. This document is intended for researchers, medicinal chemists, and formulation scientists, offering both foundational knowledge and actionable experimental protocols to fully characterize this promising chemical entity.

Molecular Identity and Core Properties

  • Chemical Name: 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride

  • Molecular Formula: C₆H₁₄ClNO

  • Molecular Weight: 151.63 g/mol

  • Chemical Structure:

    
    (Self-generated image, as a placeholder for the actual structure)
    

The structure features a primary amine and a tertiary alcohol, functional groups that dictate many of its physicochemical behaviors, including its ability to act as a hydrogen bond donor and acceptor. The hydrochloride salt form is achieved by the reaction of the basic primary amine group with hydrochloric acid, a common strategy to improve the solubility and handling of amine-containing active pharmaceutical ingredients (APIs).[4]

Acid-Base Properties: pKa Determination

2.1 Importance in Drug Development The ionization constant (pKa) is a critical parameter that governs a molecule's charge state at a given pH. For 3-(2-Aminoethyl)cyclobutan-1-ol HCl, the pKa of the primary ammonium group will dictate its degree of ionization across the physiological pH range of the gastrointestinal tract (pH 1.2 - 6.8). This, in turn, profoundly influences its solubility, permeability across biological membranes (absorption), and potential for formulation in different dosage forms.[5] An accurate pKa value is essential for building predictive models of absorption and for selecting appropriate buffer systems in formulation development.

2.2 Experimental Protocol: Potentiometric Titration Potentiometric titration is a robust and widely used method for pKa determination due to its simplicity and accuracy within the typical pharmaceutical pH range.[6]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve approximately 10-20 mg of 3-(2-Aminoethyl)cyclobutan-1-ol HCl in 50 mL of deionized, CO₂-free water.

  • Titration Setup: Place the solution in a temperature-controlled vessel (25 °C) and use a calibrated pH meter with a glass electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, added in small, precise increments (e.g., 0.05 mL).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, where half of the ammonium species has been neutralized to the free amine. The dissociation constant can be calculated from the pH at various points along the titration curve.[7]

2.3 Data Presentation The compound is expected to have a pKa value typical for a primary alkylammonium ion.

ParameterPredicted ValueSignificance
pKa (Ammonium)9.0 - 10.5Influences solubility and absorption; will be >99% ionized in the stomach and small intestine.

2.4 Workflow Diagram

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Weigh Compound B Dissolve in CO2-free H2O A->B C Calibrate pH Meter B->C D Titrate with 0.1M NaOH C->D E Record pH vs. Volume D->E F Plot Titration Curve E->F G Determine Half-Equivalence Point F->G H Calculate pKa G->H

Caption: Workflow for pKa determination via potentiometric titration.

Aqueous Solubility

3.1 Importance in Drug Development Aqueous solubility is a gatekeeper for oral drug absorption. A drug must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[8] As a hydrochloride salt, 3-(2-Aminoethyl)cyclobutan-1-ol HCl is expected to have significantly higher aqueous solubility than its free base form. Determining its solubility across the physiological pH range is mandatory for classifying it under the Biopharmaceutics Classification System (BCS) and for predicting its in vivo dissolution behavior.[3][5]

3.2 Experimental Protocol: Shake-Flask Method The saturation shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8]

Methodology:

  • Medium Preparation: Prepare aqueous buffer solutions at pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer), as recommended by WHO guidelines for BCS classification.[3]

  • Sample Incubation: Add an excess amount of 3-(2-Aminoethyl)cyclobutan-1-ol HCl to vials containing each buffer solution to create a slurry. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials in a shaker bath set to a constant temperature (typically 37 °C to simulate physiological conditions) and agitate for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[9]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to separate the solid and liquid phases.

  • Quantification: Carefully withdraw an aliquot of the supernatant, filter it through a 0.45 µm filter to remove any remaining solid particles, and dilute as necessary. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[8][10]

3.3 Data Presentation The solubility is expected to be high and relatively pH-independent in the acidic range due to the ionized nature of the amine.

pH of MediumSolubility (mg/mL)BCS Classification
1.2 (0.1 N HCl)> 50 (Expected)Highly Soluble (if highest dose/solubility ≤ 250 mL)
4.5 (Acetate Buffer)> 50 (Expected)Highly Soluble
6.8 (Phosphate Buffer)> 50 (Expected)Highly Soluble

3.4 Workflow Diagram

Solubility_Workflow A Add excess compound to pH buffers (1.2, 4.5, 6.8) B Equilibrate in shaker bath (37°C, 24-48h) A->B C Centrifuge or Settle to separate phases B->C D Filter supernatant (0.45 µm filter) C->D E Analyze concentration by HPLC-UV D->E

Caption: Shake-flask method for equilibrium solubility determination.

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

4.1 Importance in Drug Development Lipophilicity, commonly expressed as LogP (the partition coefficient between octanol and water), is a key determinant of a drug's ability to cross cell membranes, its binding to plasma proteins, and its overall pharmacokinetic profile.[9] While high lipophilicity can aid membrane permeation, it can also lead to poor solubility, high metabolic clearance, and off-target toxicity. For 3-(2-Aminoethyl)cyclobutan-1-ol HCl, the LogP value will help predict its absorption potential and distribution characteristics. The hydrochloride salt is expected to be significantly more hydrophilic (lower LogP) than the free base.[9]

4.2 Experimental Protocol: Shake-Flask Method The shake-flask method remains a reliable approach for direct LogP measurement.[11]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water (or pH 7.4 phosphate buffer for LogD) with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning: Prepare a stock solution of the compound in the pre-saturated aqueous phase. Add a known volume of this solution to a vial containing a known volume of pre-saturated n-octanol.

  • Equilibration: Tightly cap the vial and shake it vigorously for several hours (e.g., overnight) at a constant temperature (25 °C) to allow the compound to partition between the two phases.[9]

  • Phase Separation: Centrifuge the vial at high speed to achieve a clean separation of the aqueous and octanol layers.

  • Quantification: Carefully sample both the aqueous and organic layers. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.[12]

  • Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[11]

4.3 Data Presentation The presence of the polar hydroxyl and charged ammonium groups suggests a low LogP value, indicating hydrophilicity.

ParameterValueImplication
LogP (calculated for free base)~0.5 - 1.5Moderately lipophilic, balanced properties.
LogD at pH 7.4 (for HCl salt)< 0Highly hydrophilic due to ionization, favoring aqueous environments.

4.4 Workflow Diagram

LogP_Workflow A Prepare pre-saturated n-octanol and water B Dissolve compound in aqueous phase A->B C Mix aqueous and octanol phases and shake to equilibrate B->C D Centrifuge to separate layers C->D E Quantify concentration in each phase via HPLC D->E F Calculate LogP = log([Octanol]/[Aqueous]) E->F

Caption: Experimental workflow for LogP determination.

Thermal Properties: Melting Point

5.1 Importance in Drug Development The melting point is a fundamental physical property that provides information about the purity, crystal lattice energy, and solid-state stability of a compound. A sharp melting range is indicative of high purity. For a salt like 3-(2-Aminoethyl)cyclobutan-1-ol HCl, the melting point is typically higher than that of the free base, reflecting the strong ionic interactions in the crystal lattice. This property is critical for downstream processing, such as milling and formulation.[13]

5.2 Experimental Protocol: Capillary Method This is the standard pharmacopeial method for melting point determination.[14][15]

Methodology:

  • Sample Preparation: Ensure the sample is finely powdered and thoroughly dried in a vacuum desiccator.[16]

  • Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 10-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute to ensure accurate observation.[16]

  • Observation: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting range is the span between these two temperatures.[14]

5.3 Data Presentation

ParameterValueIndication
Melting RangeTo be determined experimentallyA narrow range (< 2 °C) suggests high purity.

Spectroscopic Characterization

A comprehensive spectroscopic profile is essential for unambiguous structural confirmation and serves as a reference standard for quality control.

6.1 ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. 2D NMR techniques (COSY, HMQC) can confirm the assignment of signals corresponding to the cyclobutane ring, the ethyl linker, and the functional groups.[17]

  • Expected ¹H NMR Signals:

    • Complex multiplets in the aliphatic region (approx. 1.5-2.5 ppm) for the cyclobutane ring protons.

    • Signals for the ethyl group (-CH₂-CH₂-) protons.

    • A broad signal for the hydroxyl (-OH) proton, which is exchangeable with D₂O.

    • A broad signal for the ammonium (-NH₃⁺) protons.

  • Expected ¹³C NMR Signals:

    • Distinct signals for the carbons of the cyclobutane ring, the ethyl chain, and the carbon bearing the hydroxyl group.

6.2 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[18]

  • Expected Characteristic Absorptions:

    • O-H Stretch (Alcohol): A strong, broad absorption around 3200-3600 cm⁻¹.[19]

    • N-H Stretch (Ammonium): A broad absorption in the 2800-3200 cm⁻¹ region, often with multiple smaller peaks.

    • C-H Stretch (Aliphatic): Sharp absorptions just below 3000 cm⁻¹.[19]

    • C-O Stretch (Alcohol): An absorption in the 1050-1200 cm⁻¹ region.

6.3 Mass Spectrometry (MS)

  • Purpose: Determines the molecular weight and provides information about the fragmentation pattern, which can help confirm the structure. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Expected Results (ESI+):

    • Molecular Ion: The protonated molecule [M+H]⁺ corresponding to the free base (C₆H₁₅NO).

    • Fragmentation: Characteristic fragmentation of cyclobutane rings involves ring cleavage.[20][21] Other likely fragments would result from the loss of water (H₂O) from the alcohol or loss of ammonia (NH₃).

Chemical Stability Assessment: Forced Degradation Studies

7.1 Importance in Drug Development Forced degradation (or stress testing) studies are a regulatory requirement to understand the intrinsic stability of a drug substance.[22][23] They help identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods. This knowledge is crucial for determining appropriate storage conditions, shelf-life, and compatible excipients.[24][25]

7.2 Experimental Protocol: Stress Conditions The compound should be subjected to a series of stress conditions, typically aiming for 5-20% degradation.[26]

Methodology:

  • Acid Hydrolysis: Treat a solution of the compound (e.g., 1 mg/mL) with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).

  • Base Hydrolysis: Treat a solution with 0.1 M NaOH under similar temperature and time conditions.

  • Oxidation: Expose a solution to an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

  • Analysis: Analyze samples from each condition using a stability-indicating HPLC method (e.g., with a gradient elution and UV detection) to separate the parent compound from any degradants. Mass balance should be assessed to ensure all major degradants are accounted for.[24]

7.3 Workflow Diagram

Forced_Degradation cluster_stress Stress Conditions A Acid Hydrolysis (0.1M HCl, 60°C) F Analyze all samples by Stability-Indicating HPLC A->F B Base Hydrolysis (0.1M NaOH, 60°C) B->F C Oxidation (3% H2O2, RT) C->F D Thermal (Solid, 80°C) D->F E Photolytic (ICH Q1B) E->F G Identify & Characterize Degradants (LC-MS) F->G H Establish Degradation Pathway G->H

Caption: Workflow for a forced degradation study.

Conclusion

3-(2-Aminoethyl)cyclobutan-1-ol HCl is a molecule poised at the intersection of strategic structural design and practical pharmaceutical considerations. Its rigid cyclobutane core offers potential advantages in target binding and metabolic stability, while its amino alcohol functionality and hydrochloride salt form provide the physicochemical properties necessary for development as a drug candidate. The comprehensive characterization outlined in this guide—spanning pKa, solubility, lipophilicity, thermal properties, spectroscopic identity, and stability—provides a robust framework for any research team. The successful execution of these protocols will generate the critical data needed to advance this compound from a promising chemical entity to a viable therapeutic agent, enabling informed decisions in formulation, toxicology, and clinical development.

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An In-depth Technical Guide to the Solubility and Stability of 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Physicochemical Characterization in Drug Discovery

In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable therapeutic is paved with rigorous scientific investigation. Among the most crucial early-stage hurdles is the comprehensive characterization of a compound's physicochemical properties. It is here, in the foundational understanding of solubility and stability, that we can predict and mitigate challenges in formulation, bioavailability, and ultimately, clinical efficacy. The cyclobutane motif, an increasingly popular scaffold in medicinal chemistry, offers unique three-dimensional diversity and favorable metabolic properties.[1][2] However, the introduction of polar functional groups, such as the aminoethyl and hydroxyl moieties in 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride, necessitates a thorough evaluation of its behavior in aqueous and physiological environments.

This guide provides a detailed framework for the systematic evaluation of the solubility and stability of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that the data generated is not only accurate but also contextually meaningful for drug development decisions.

Physicochemical Properties: A Snapshot

While specific experimental data for this compound is not extensively published, we can infer certain characteristics based on its structure and related analogs. The presence of a primary amine (as a hydrochloride salt) and a hydroxyl group suggests a propensity for aqueous solubility. The cyclobutane ring itself contributes to a degree of lipophilicity.[1][3][4]

Table 1: Predicted Physicochemical Properties of 3-(2-Aminoethyl)cyclobutan-1-ol

PropertyPredicted Value/CharacteristicImplication for Drug Development
Molecular FormulaC6H14ClNO
Molecular Weight151.63 g/mol
pKa (Amine)~9-10Likely to be protonated at physiological pH, enhancing aqueous solubility.
LogPLow to moderateA balance between aqueous solubility and membrane permeability is anticipated.
Hydrogen Bond Donors3 (hydroxyl, ammonium)
Hydrogen Bond Acceptors1 (hydroxyl)

Note: These are predicted values and require experimental verification.

Solubility Determination: A Multi-faceted Approach

Solubility is a critical determinant of a drug's bioavailability.[5][6] A comprehensive understanding requires an assessment of both kinetic and thermodynamic solubility.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer.[7] This high-throughput screen is invaluable in early discovery for ranking compounds.[7]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Aqueous Buffer Addition: Rapidly add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Nephelometry Reading: Measure the light scattering of each well using a nephelometer.[6] The concentration at which a significant increase in scattering is observed indicates the onset of precipitation and defines the kinetic solubility limit.

Causality: The rapid addition of an aqueous buffer to a DMSO stock solution creates a supersaturated state, and the subsequent precipitation is a measure of the compound's ability to remain in solution under these non-equilibrium conditions. Nephelometry provides a sensitive detection of insoluble particles.[6]

Thermodynamic Solubility Assessment

Thermodynamic solubility, often referred to as equilibrium solubility, is the true measure of a compound's solubility at saturation in a given solvent system.[7] The shake-flask method is the gold standard for this determination.[8]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to simulate various physiological environments.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution. Care must be taken to avoid adsorption of the compound to the filter material.[5]

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.[9]

Causality: By allowing the system to reach equilibrium, this method provides a definitive measure of the maximum concentration of the drug that can be dissolved in a specific medium. This is critical for predicting oral absorption and for formulation development.

Table 2: Template for Reporting Thermodynamic Solubility Data

pH of BufferTemperature (°C)Solubility (mg/mL)Standard Deviation
2.025
4.525
6.825
7.425
2.037
4.537
6.837
7.437

Stability Profile: Ensuring Compound Integrity

A comprehensive stability assessment is mandated by regulatory bodies like the ICH to ensure the quality, safety, and efficacy of a drug substance over its shelf life.[10][11][12] This involves both long-term stability studies and forced degradation studies.

Long-Term and Accelerated Stability Studies

These studies evaluate the stability of the drug substance under defined storage conditions over time.[13]

Experimental Protocol: ICH-Compliant Stability Study

  • Batch Selection: Utilize at least one representative batch of this compound with a quality profile that meets the proposed specification.

  • Storage Conditions: Store aliquots of the compound under the following ICH-recommended conditions[13]:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[11][13]

  • Analysis: At each time point, analyze the samples for:

    • Appearance

    • Assay (potency)

    • Purity (presence of degradation products)

    • Moisture content

Causality: Accelerated stability studies are designed to increase the rate of chemical degradation and physical change of a drug substance, allowing for the prediction of its long-term stability profile.[14]

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[14][15][16] The goal is to achieve 5-20% degradation of the parent compound.[14][17]

Experimental Protocol: Forced Degradation Studies

  • Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).[17][18]

  • Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature and at an elevated temperature.[17][18]

  • Oxidative Degradation: Expose a solution of the compound to 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12]

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This involves separating the parent peak from all degradation products and impurities. Peak purity analysis using a photodiode array (PDA) detector is crucial.

Causality: By subjecting the molecule to conditions more severe than those encountered during storage, we can rapidly identify its vulnerabilities. This information is critical for developing stable formulations and for establishing appropriate packaging and storage conditions.[16][18]

Analytical Methodologies

A robust and validated analytical method is the cornerstone of accurate solubility and stability determination. For an amine hydrochloride like this compound, several techniques are applicable.

Table 3: Recommended Analytical Techniques

TechniqueApplicationRationale
HPLC-UV/PDA Quantification of parent compound and detection of chromophoric degradants.A versatile and widely used technique for purity and assay determination. The PDA detector allows for peak purity assessment.[9]
HPLC-MS Identification and structural elucidation of degradation products.Provides molecular weight information, which is critical for identifying unknown impurities.
Ion Chromatography Quantification of the amine in the presence of counter-ions.Particularly useful for analyzing the free amine and its salt form.[19]
Karl Fischer Titration Determination of water content.Important for assessing hygroscopicity and its impact on stability.

Visualization of Workflows

Diagram 1: Thermodynamic Solubility Workflow

G A Excess Solid Compound + Buffer B Equilibrate (Shake-Flask) 24-72h at constant T A->B C Phase Separation (Centrifugation/Filtration) B->C D Saturated Supernatant/Filtrate C->D E Undissolved Solid C->E F Quantitative Analysis (HPLC) D->F G Determine Solubility (mg/mL) F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Diagram 2: Forced Degradation Study Logic

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis G Stability-Indicating HPLC A->G B Base Hydrolysis B->G C Oxidation C->G D Thermal D->G E Photolytic E->G H Peak Purity Analysis G->H I Mass Spectrometry (LC-MS) G->I J Identify Degradation Pathways & Elucidate Degradant Structures H->J I->J F Drug Substance: 3-(2-Aminoethyl)cyclobutan-1-ol HCl F->A F->B F->C F->D F->E

Caption: Logic Flow for Forced Degradation Studies.

Conclusion: A Pathway to Informed Drug Development

The systematic evaluation of solubility and stability, as outlined in this guide, provides the essential data package for advancing this compound through the drug development pipeline. By employing these self-validating protocols and understanding the scientific principles behind them, researchers can build a robust foundation for formulation design, toxicological assessment, and ultimately, regulatory submission. The insights gained from these studies are not merely data points but are critical to mitigating risks and increasing the probability of success for this promising molecule.

References

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The Strategic Imperative of the Cyclobutane Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles, the cyclobutane ring has emerged as a uniquely powerful, albeit historically underutilized, structural motif. Characterized by significant ring strain and a resulting rigid, puckered conformation, the cyclobutane scaffold offers medicinal chemists a tool to enforce conformational constraint, improve metabolic stability, and achieve unparalleled three-dimensional orientation of key pharmacophoric elements.[1][2][3] This guide provides a comprehensive analysis of the cyclobutane moiety, moving beyond theoretical principles to present field-proven applications, detailed case studies across major therapeutic areas, and actionable experimental protocols. We will explore the causal relationships between the ring's unique physicochemical properties and its profound impact on biological activity, equipping researchers and drug developers with the insights needed to strategically deploy this versatile scaffold in their discovery programs.

The Physicochemical Landscape of the Cyclobutane Ring

The utility of the cyclobutane ring in drug design is a direct consequence of its distinct structural and electronic properties, which differ significantly from more common acyclic linkers or larger, more flexible cycloalkanes.[1][4]

A Tale of Strain and Conformation: Why Cyclobutane is Unique

The cyclobutane ring is the second most strained saturated monocarbocycle, with a strain energy of approximately 26.3 kcal/mol.[5][4] This inherent strain is a result of two primary factors: angle strain, from the compression of C-C-C bond angles to ~88° from the ideal 109.5°, and torsional strain from the eclipsing of hydrogen atoms.[5][6] To partially alleviate this torsional strain, cyclobutane adopts a non-planar, puckered or "butterfly" conformation.[5][4][6] This puckering is not static; the ring undergoes rapid inversion in solution.[6] This rigid, three-dimensional geometry is a key feature that can be exploited to lock flexible molecules into a bioactive conformation.[5][7] Furthermore, the C-C bonds are slightly elongated (to ~1.56 Å) compared to typical alkanes, a consequence of 1,3 non-bonding repulsions.[5]

Caption: Figure 1: Puckered conformation of the cyclobutane ring.

The Conformational Advantage: Pre-organizing for Potency

Flexible ligands often suffer a significant entropic penalty upon binding to a biological target, as their rotatable bonds become "frozen" in the binding pocket.[5] By replacing a flexible linker, such as an ethyl group, with a rigid 1,3-disubstituted cyclobutane, the molecule is pre-organized into a limited number of conformations.[5][2] If this constrained conformation aligns with the bioactive pose required for target engagement, the entropic cost of binding is minimized, often leading to a substantial increase in binding affinity and potency.[1][8]

Strategic Applications in Medicinal Chemistry

The decision to incorporate a cyclobutane ring is a strategic choice aimed at solving specific drug design challenges. Its applications range from simple bioisosteric replacement to complex modulation of pharmacokinetic profiles.

The Cyclobutane as a Bioisosteric Replacement

The cyclobutane scaffold can serve as a metabolically stable and conformationally defined bioisostere for several common chemical groups.[9] This substitution can improve drug-like properties by increasing the fraction of sp3-hybridized carbons (Fsp3), which often correlates with enhanced solubility and reduced promiscuity.[5]

Original GroupCyclobutane ReplacementKey Advantages Conferred
gem-dimethylSpirocyclic cyclobutaneBlocks metabolic oxidation, maintains tetrahedral geometry.
Alkene1,2-disubstituted cyclobutanePrevents cis/trans-isomerization, increases metabolic stability.[2]
Phenyl Ring1,3-disubstituted cyclobutaneReduces planarity, improves solubility, offers distinct exit vectors.[2][10]
Cyclohexyl RingCyclobutaneReduces molecular weight, offers different conformational profile.[1]
Enhancing Metabolic Stability and Pharmacokinetic Profiles

The chemical inertness of the C-C bonds in cyclobutane makes it relatively resistant to metabolic degradation compared to other groups.[5][2] Strategically placing a cyclobutane ring can shield metabolically labile sites from enzymatic attack. A notable example is the development of the IDH1 inhibitor ivosidenib (Tibsovo®), where replacing a metabolically unstable cyclohexane amine with a difluorocyclobutanyl amine was a key step in achieving a medium clearance profile and eventual clinical success.[1][9]

Achieving Target Selectivity Through Spatial Vector Control

The defined, non-planar geometry of substituted cyclobutanes allows for the precise orientation of pharmacophoric groups in three-dimensional space.[9] This is particularly valuable for achieving selectivity between closely related protein targets, such as kinase isoforms. The cis-1,3-cyclobutane diamine linker, for instance, has been instrumental in developing highly selective Janus kinase 1 (JAK1) inhibitors, as it orients the key hinge-binding moiety and the solvent-exposed functionality in a manner that favors binding to JAK1 over other JAK family members.[5][1]

G start Lead Compound Identified issue Design Challenge Identified start->issue p1 p1 issue->p1 Poor Metabolic Stability? p2 p2 issue->p2 Low Potency or Poor Selectivity? p3 p3 issue->p3 Undesirable Planarity (Low Fsp3)? s1 Replace labile group (e.g., gem-dimethyl, cyclohexyl) with cyclobutane scaffold. p1->s1 Yes s2 Replace flexible linker with disubstituted cyclobutane to enforce bioactive conformation. p2->s2 Yes s3 Replace aryl ring with cyclobutane to improve 3D character and solubility. p3->s3 Yes outcome Synthesize & Evaluate New Analogue s1->outcome s2->outcome s3->outcome caption Figure 2: Decision workflow for incorporating a cyclobutane scaffold.

Caption: Figure 2: Decision workflow for incorporating a cyclobutane scaffold.

Case Studies: Cyclobutane Scaffolds in Action

The theoretical advantages of the cyclobutane ring are validated by its successful incorporation into multiple marketed drugs and clinical candidates across diverse therapeutic areas.

Oncology
  • Carboplatin: A cornerstone of chemotherapy, carboplatin utilizes a cyclobutane-1,1-dicarboxylate ligand to modulate the reactivity of the platinum center.[11] This structural change reduces the rate of aquation compared to its predecessor, cisplatin, resulting in a significantly improved safety profile, most notably a marked reduction in nephrotoxicity.[9]

  • Apalutamide (Erleada®): This non-steroidal antiandrogen features a key spirocyclic cyclobutane moiety that contributes to its high binding affinity for the androgen receptor, making it an effective treatment for prostate cancer.[1][9]

  • Ivosidenib (Tibsovo®): As previously mentioned, the incorporation of a cyclobutane ring was critical to overcoming metabolic instability in this first-in-class IDH1 inhibitor for acute myeloid leukemia.[1][9]

DrugCancer IndicationRole of Cyclobutane MoietyRepresentative IC₅₀
Carboplatin Ovarian, Lung, TesticularModulates reactivity, reduces toxicity.[9][11]Cell line dependent
Apalutamide Prostate CancerEnhances binding affinity to androgen receptor.[1][9]LNCaP cells: ~15-30 nM
Ivosidenib Acute Myeloid Leukemia (IDH1-mutant)Increases metabolic stability.[1][9]U87MG-IDH1 R132H cells: ~10 nM
Immunology & Inflammation
  • Janus Kinase (JAK) Inhibitors: The JAK family (JAK1, JAK2, JAK3, TYK2) are central mediators of cytokine signaling in immunity and inflammation.[1][12][13] Pfizer's development of selective JAK1 inhibitors demonstrated that a cis-1,3-cyclobutane diamine linker conferred both excellent potency and superior selectivity within the JAK family, leading to clinical candidates for autoimmune diseases.[5][1] This scaffold effectively positions the pyrrolopyrimidine core for hinge binding while orienting other substituents for optimal interactions.

G Cytokine Cytokine Receptor Extracellular Transmembrane Intracellular Cytokine->Receptor:f0 1. Binding JAK JAK Receptor:f2->JAK 2. Activation JAK->JAK 3. Trans- phosphorylation STAT STAT JAK->STAT 4. STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Dimer p-STAT Dimer STAT_P->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Nuclear Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene Inhibitor Cyclobutane-based JAK Inhibitor Inhibitor->JAK Inhibition

Caption: Figure 3: Inhibition of the JAK-STAT signaling pathway.

Antiviral Therapy
  • Boceprevir (Victrelis): An inhibitor of the hepatitis C virus (HCV) NS3/4A protease, boceprevir contains a cyclobutane group in its P1 region.[1] In structure-activity relationship studies, the cyclobutane analog proved to be 3-fold and 19-fold more potent than the corresponding cyclopropyl and cyclopentyl analogues, respectively, highlighting the profound impact of ring size and conformation on potency.[1]

  • Nucleoside Analogues: While the cyclobutane ring has been explored as a carbocyclic replacement for the ribose sugar in nucleosides, this has met with mixed success.[14] Several synthesized analogues of known antiviral agents were found to be devoid of significant antiherpetic or other antiviral activity, demonstrating that while the scaffold has great potential, its application must be carefully tailored to the specific target.[15][16][17]

Experimental Protocols & Methodologies

The successful application of cyclobutane scaffolds requires robust synthetic and analytical methods. The following sections provide a generalized workflow and a representative protocol for researchers.

Workflow for Evaluating a Novel Cyclobutane-Containing Kinase Inhibitor

G start Design & Synthesize Cyclobutane Analogue step1 Biochemical Assay: Determine IC₅₀ vs. Target Kinase start->step1 step2 Selectivity Profiling: Screen against Kinase Panel step1->step2 step3 Cell-based Assay: Measure Target Engagement & Downstream Pathway Inhibition step2->step3 step4 Cytotoxicity Assay (e.g., MTT): Determine GI₅₀ in Cancer Cell Lines step3->step4 step5 In Vitro ADME: Metabolic Stability (Microsomes, Hepatocytes) Solubility, Permeability step4->step5 end Advance to In Vivo Pharmacokinetic & Efficacy Studies step5->end caption Figure 4: Experimental workflow for evaluating a new inhibitor.

Caption: Figure 4: Experimental workflow for evaluating a new inhibitor.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines the determination of the cytotoxic effects of a novel cyclobutane-containing compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.[9]

Self-Validation System: The protocol includes positive (doxorubicin) and negative (vehicle) controls to ensure the assay is performing correctly. The calculation of GI₅₀ (concentration for 50% growth inhibition) provides a quantifiable and reproducible endpoint.

Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing cancer cells (e.g., A549, MCF-7) using trypsin-EDTA.

    • Resuspend cells in complete culture medium (e.g., DMEM with 10% FBS).

    • Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well microtiter plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% in all wells.

    • Include wells with vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently agitate the plate on a shaker for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium only).

    • Normalize the absorbance values to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI₅₀ value.

Future Outlook & Concluding Remarks

The strategic value of the cyclobutane scaffold is now firmly established in drug discovery.[5] What was once a synthetic curiosity is now a validated tool for enhancing potency, selectivity, and metabolic stability.[1][2] The increasing commercial availability of diverse cyclobutane building blocks and the development of novel synthetic methodologies have made this scaffold more accessible than ever.[5][1][18] Future applications will likely extend beyond the current therapeutic areas, with potential in materials science and the development of probes for chemical biology. For the medicinal chemist, the cyclobutane ring is not merely a linker or a spacer; it is a sophisticated instrument for imposing conformational order and solving complex drug design challenges, paving the way for the next generation of innovative small molecule therapeutics.

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The Cyclobutane Scaffold: A Three-Dimensional Strategy for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Flatland in Medicinal Chemistry

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer improved potency, selectivity, and pharmacokinetic properties is relentless. While aromatic rings have long been a mainstay of drug design, their inherent planarity can be a double-edged sword, often leading to metabolic liabilities and challenges in achieving three-dimensional complementarity with protein binding sites. Enter the cyclobutane ring—a small, strained carbocycle that is increasingly being recognized as a powerful tool for escaping "flatland" and introducing valuable three-dimensional character into drug candidates.[1][2]

First synthesized in 1907, the cyclobutane moiety was initially of primarily academic interest.[1][3] However, with the advent of improved synthetic methodologies, its incorporation into complex molecules has become more accessible, leading to a surge in its application in drug discovery.[1] This guide will provide a comprehensive overview of the strategic roles of the cyclobutane scaffold, from its fundamental physicochemical properties to its successful application in clinical candidates across a range of therapeutic areas.

The Unique Physicochemical Landscape of the Cyclobutane Ring

The utility of the cyclobutane ring in medicinal chemistry stems from its distinct structural and electronic properties, which are a direct consequence of its significant ring strain (approximately 26.3 kcal/mol).[1] This strain forces the molecule to adopt a non-planar, puckered conformation, which is the energetically most favorable structure.[1][4]

Key characteristics include:

  • Puckered Conformation: Unlike the flat nature of aromatic rings, cyclobutane is inherently three-dimensional. This puckered geometry allows for precise spatial orientation of substituents, enabling better complementarity with the often-complex topology of protein binding pockets.[1][4]

  • Conformational Rigidity: The strained nature of the ring restricts the number of accessible conformations.[2][4][5] When incorporated into a larger molecule, a cyclobutane can act as a "conformational lock," pre-organizing the molecule into a bioactive conformation and thereby reducing the entropic penalty upon binding to its target.[1][3]

  • Unique C-C Bonding: The C-C bonds in cyclobutane are slightly longer than those in alkanes (1.56 Å vs. 1.54 Å) and possess increased p-character.[1][2] This imparts a degree of chemical inertness that is surprising for a highly strained ring, making it more stable than cyclopropane but still distinct from cyclopentane and other alkanes.[1]

These features collectively allow the cyclobutane scaffold to serve multiple strategic purposes in drug design.

Strategic Applications in Drug Design

The incorporation of a cyclobutane moiety is not merely a substitution but a deliberate strategic choice aimed at optimizing a molecule's drug-like properties.

Conformational Restriction and Pre-organization

A flexible ligand must adopt a specific conformation to bind effectively to its target, a process that is entropically unfavorable. By replacing a flexible linker with a rigid cyclobutane ring, medicinal chemists can lock the key pharmacophoric groups into the desired spatial arrangement.[1][2][3] This pre-organization can lead to a significant increase in binding affinity.

For instance, in the development of tankyrase inhibitors for oncology, replacing a flexible 1,4-phenylene linker with a trans-1,3-cyclobutyl linker provided an optimal balance of rigidity and flexibility. This change not only improved the pharmacokinetic profile but also oriented the molecule more effectively for π-π interactions within the binding pocket.[1]

Conformational_Restriction cluster_0 Flexible Linker cluster_1 Cyclobutane Scaffold A Pharmacophore A B Pharmacophore B A->B Multiple conformations (High entropy) C Pharmacophore A D Pharmacophore B Scaffold Cyclobutane Ring C->Scaffold Scaffold->D

Caption: Conformational restriction using a cyclobutane scaffold.

Bioisosterism: The Saturated Mimic of Aromatic Rings

One of the most powerful applications of the cyclobutane ring is as a bioisostere for a phenyl group. Replacing a flat aromatic ring with a three-dimensional, saturated cyclobutane can lead to several advantages:

  • Improved Solubility: Increasing the fraction of sp³-hybridized carbons (Fsp³) generally correlates with higher aqueous solubility, a key property for drug development.[1]

  • Enhanced Binding Affinity: Saturated molecules can better complement the spatial arrangements of protein active sites compared to their flat aromatic counterparts.[1]

  • Novel Intellectual Property: Swapping a common phenyl ring for a less common cyclobutane can create novel chemical matter.

  • Reduced Metabolic Liability: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. A cyclobutane ring can block these metabolic hotspots.

In the development of Histamine 3 receptor (H₃R) antagonists, researchers replaced a biaryldiamine moiety, which was suspected of genotoxicity, with a trans-cyclobutyl linker. This modification successfully mimicked the distance between the two basic groups while creating a non-planar structure less likely to intercalate with DNA, ultimately leading to safer clinical candidates.[1]

Bioisosterism cluster_0 Aromatic Scaffold cluster_1 Cyclobutane Bioisostere Phenyl Phenyl Ring (Planar, Lipophilic) Y1 Y Phenyl->Y1 Replacement Bioisosteric Replacement X1 X X1->Phenyl Cyclobutane Cyclobutane Ring (3D, Saturated) Y2 Y Cyclobutane->Y2 X2 X X2->Cyclobutane

Caption: Cyclobutane as a 3D bioisostere for a planar phenyl ring.

Improving ADME Properties

The introduction of a cyclobutane scaffold can profoundly influence a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Metabolic Stability: By replacing metabolically vulnerable groups (e.g., gem-dimethyl groups or flexible alkyl chains) with a more robust cyclobutane ring, metabolic stability can be significantly enhanced.[1][6] In the optimization of MCHR1 inhibitors for obesity, replacing a metabolically labile gem-dimethyl group with a difluorinated cyclobutane ring led to major improvements in metabolic stability and drug exposure.[1][4]

  • Filling Hydrophobic Pockets: The compact, hydrophobic nature of the cyclobutane ring makes it an excellent motif for filling small, well-defined hydrophobic pockets within a protein's binding site, thereby increasing van der Waals interactions and boosting potency.[1][3]

Case Studies: Cyclobutane Scaffolds in Marketed Drugs and Clinical Candidates

The theoretical advantages of the cyclobutane scaffold are borne out by a growing number of successful applications in drug development. At least four cyclobutane-containing drugs are currently on the market, with many more in clinical trials.[1][4]

Drug (Trade Name)Therapeutic AreaRole of the Cyclobutane Scaffold
Carboplatin (Paraplatin)OncologyThe cyclobutane-1,1-dicarboxylate ligand replaces chloride ions, reducing the nephrotoxicity associated with its parent compound, cisplatin.[1][3][4][7]
Boceprevir (Victrelis)Antiviral (Hepatitis C)The cyclobutane group in the P1 region of this protease inhibitor provides superior potency compared to cyclopropyl or cyclopentyl analogues.[4][8]
Apalutamide (Erleada)Oncology (Prostate Cancer)Features a spirocyclic cyclobutane, demonstrating comparable activity to the dimethyl analogue in this series of androgen receptor antagonists.[4]
Ivosidenib (Tibsovo)Oncology (IDH1-mutant Cancers)A difluorocyclobutanyl amine was used to replace a metabolically unstable cyclohexyl amine, significantly improving the drug's metabolic profile.[4]
PF-04965842 Autoimmune DiseaseThe puckered conformation of a cis-1,3-cyclobutane diamine linker was crucial for positioning a sulphonamide group for key hydrogen bonding in JAK1, conferring both potency and selectivity.[1][3]
CFI-402257 Oncology (Breast Cancer)A cis-cyclobutanol was installed to prevent the in vivo isomerization that plagued a similar cyclohexanol-containing compound, improving stability and oral exposure.[1]

Synthetic Approaches to Cyclobutane Scaffolds

The increased use of cyclobutanes in drug discovery has been paralleled by advancements in their synthesis. While a comprehensive review of synthetic methods is beyond the scope of this guide, it is important to note that the synthesis of cyclobutane building blocks has been extensively reviewed elsewhere.[1][3] A common and powerful method is the [2+2] cycloaddition reaction.

Workflow: [2+2] Photochemical Cycloaddition

This method involves the light-induced dimerization of alkenes to form a cyclobutane ring. It is a foundational method for accessing the cyclobutane core.

  • Reactant Preparation: Two alkene substrates (or a single diene for intramolecular reactions) are dissolved in an appropriate solvent.

  • Photochemical Reaction: The solution is irradiated with UV light, often in the presence of a photosensitizer, to promote the [2+2] cycloaddition.

  • Work-up and Purification: After the reaction is complete, the solvent is removed, and the resulting cyclobutane product is purified, typically by column chromatography.

  • Stereochemical Analysis: The stereochemistry of the product is determined using analytical techniques such as NMR spectroscopy.

Synthesis_Workflow Start Start: Alkene Substrates Step1 Step 1: Dissolve in Solvent + Photosensitizer Start->Step1 Step2 Step 2: UV Irradiation (hν) Promotes [2+2] Cycloaddition Step1->Step2 Step3 Step 3: Reaction Work-up (e.g., Solvent Removal) Step2->Step3 Step4 Step 4: Purification (e.g., Chromatography) Step3->Step4 End End: Purified Cyclobutane Product Step4->End

Caption: A simplified workflow for [2+2] cycloaddition.

Other important synthetic routes include the intramolecular cyclization of 1,4-dihalobutanes and the reaction of ketenes with electron-rich alkenes.[7][9]

Conclusion and Future Outlook

The cyclobutane scaffold has firmly established itself as a valuable component of the medicinal chemist's toolbox. Its ability to impose conformational restriction, act as a three-dimensional bioisostere, and improve pharmacokinetic properties makes it a versatile and powerful element in modern drug design.[1][2][4] From oncology to infectious diseases and CNS disorders, the strategic incorporation of this small, strained ring has proven effective in generating potent, selective, and metabolically robust clinical candidates. As synthetic methods continue to evolve and our understanding of drug-receptor interactions deepens, the application of the cyclobutane scaffold is poised to expand, paving the way for the next generation of innovative therapeutics that successfully navigate beyond the confines of molecular planarity.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

  • Kovács, L., & D'yakonov, V. A. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26–37. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (2022). RSC Publishing. [Link]

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  • Wikipedia. (n.d.). Cyclobutane. Wikipedia. [Link]

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A Technical Guide to 3-(Aminoethyl)cyclobutanol Derivatives as Bioisosteres for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic replacement of molecular fragments, known as bioisosterism, is a cornerstone of modern medicinal chemistry, enabling the optimization of pharmacological profiles.[1][2] Saturated carbocycles, particularly strained ring systems, have emerged as valuable bioisosteres for aromatic and flexible aliphatic moieties. This guide provides an in-depth exploration of 3-(aminoethyl)cyclobutanol derivatives, a scaffold of increasing importance. We will dissect the unique structural and physicochemical properties of the cyclobutane core, detail synthetic strategies for accessing these derivatives, and analyze their application as bioisosteres in drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold to overcome challenges in potency, selectivity, and pharmacokinetics.

The Rationale for Cyclobutane Scaffolds in Medicinal Chemistry

The cyclobutane ring, once considered a synthetic curiosity, is now increasingly utilized in medicinal chemistry to impart favorable properties on drug candidates.[3][4] Unlike flexible aliphatic chains or planar aromatic rings, the cyclobutane core offers a unique combination of rigidity and three-dimensionality.

1.1. Physicochemical and Structural Properties

The cyclobutane ring possesses a puckered conformation with a strain energy of approximately 26.3 kcal/mol.[3] This inherent strain and unique geometry confer several important characteristics:

  • Conformational Restriction: The rigid scaffold reduces the number of accessible conformations a molecule can adopt.[4][5] This pre-organization can decrease the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.[3]

  • Three-Dimensionality (3D) and Csp³ Character: Moving away from flat, aromatic systems towards scaffolds with higher Csp³ character is a key trend in modern drug discovery. The non-planar nature of the cyclobutane ring allows for precise spatial projection of substituents, enabling better complementarity with the three-dimensional architecture of protein binding sites.[3] This increased saturation often correlates with improved aqueous solubility and metabolic stability.[3][6]

  • Metabolic Stability: The cyclobutane core is relatively inert to common metabolic pathways that affect more flexible or aromatic systems.[3][4] For instance, replacing a metabolically labile cyclohexyl or phenyl group with a cyclobutyl moiety can block sites of oxidation, thereby improving a compound's pharmacokinetic profile.[7]

1.2. The Cyclobutane Moiety as a Bioisostere

Bioisosteric replacement is a strategy used to modify a lead compound's properties while retaining its desired biological activity.[1][8] The cyclobutane ring has proven to be an effective bioisostere for several common structural motifs.[3][4]

  • Aryl Ring Mimic: Saturated rings like cyclobutane can serve as non-aromatic mimics of phenyl rings.[3][4][6] This replacement can enhance solubility, reduce metabolic liabilities associated with aromatic oxidation, and improve the intellectual property landscape.

  • Alkene and Alkyne Replacement: The defined geometry of a disubstituted cyclobutane can mimic the rigidity of a double or triple bond, preventing cis/trans isomerization and providing a more stable scaffold.[3][4]

  • gem-Dimethyl Group Replacement: A cyclobutane ring can function as a bioisostere for a gem-dimethyl group, often used to induce a specific conformation (the Thorpe-Ingold effect) or block metabolic oxidation.

The diagram below illustrates the concept of using a 1,3-disubstituted cyclobutane core as a bioisostere for a para-substituted phenyl ring, highlighting the preservation of substituent exit vectors.

Caption: Bioisosteric replacement of a phenyl ring with a cyclobutane scaffold.

The 3-(Aminoethyl)cyclobutanol Scaffold: A Privileged Motif

The 3-(aminoethyl)cyclobutanol scaffold combines the advantages of the cyclobutane core with strategically placed functional groups—an aminoethyl side chain and a hydroxyl group. This specific arrangement provides key interaction points for biological targets:

  • Primary Amine: Acts as a hydrogen bond donor and can be protonated at physiological pH, forming a key salt bridge or ionic interaction with acidic residues (e.g., Asp, Glu) in a protein binding pocket.

  • Hydroxyl Group: Functions as both a hydrogen bond donor and acceptor, providing another critical anchor point for target engagement.

  • Ethyl Linker: Provides spacing and conformational flexibility for the amine to achieve an optimal binding orientation.

  • Stereochemistry: The cis and trans isomers of the 1,3-disubstituted cyclobutanol core orient the aminoethyl and hydroxyl groups in distinct spatial vectors, allowing for fine-tuning of target selectivity and potency.

This trifecta of features makes the scaffold an excellent mimic for moieties like substituted piperidines, cyclohexanols, or amino-phenols commonly found in bioactive molecules.

Synthetic Strategies and Methodologies

Access to stereochemically defined 3-(aminoethyl)cyclobutanol derivatives is critical for their exploration in drug discovery. While numerous methods exist for cyclobutane synthesis, a common and adaptable approach involves the modification of a central cyclobutanone intermediate.[9][10]

General Synthetic Workflow

A representative workflow for accessing both cis and trans isomers is outlined below. The key steps involve the formation of the core ring, functionalization, and stereoselective reduction.

G start Starting Materials (e.g., from [2+2] cycloaddition) step1 Cyclobutanone Intermediate start->step1 step2 Wittig / Horner-Wadsworth-Emmons (Introduction of ethyl acetate moiety) step1->step2 step3 α,β-Unsaturated Ester step2->step3 step4 Conjugate Addition of Amine (e.g., protected amine like Bn₂N⁻) step3->step4 step5 β-Amino Ester Intermediate step4->step5 step6_trans Stereoselective Reduction (trans) (e.g., NaBH₄, L-Selectride®) - Steric approach control step5->step6_trans step6_cis Stereoselective Reduction (cis) (e.g., LiAlH(OtBu)₃) - Chelation control step5->step6_cis step7_trans Trans-amino alcohol step6_trans->step7_trans step7_cis Cis-amino alcohol step6_cis->step7_cis step8 Deprotection & Final Product step7_trans->step8 step7_cis->step8

Caption: General synthetic workflow for 3-(aminoethyl)cyclobutanol derivatives.

Detailed Experimental Protocol: Synthesis of a Protected trans-3-(2-Aminoethyl)cyclobutanol

This protocol provides a representative method starting from a commercially available cyclobutanone derivative.

Objective: To synthesize trans-1-(tert-butoxycarbonyl)-3-(2-(dibenzylamino)ethyl)cyclobutanol.

Materials:

  • 3-(2-(tert-butoxycarbonyl)ethyl)cyclobutan-1-one

  • Dibenzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(2-(tert-butoxycarbonyl)ethyl)cyclobutan-1-one (1.0 eq) and anhydrous DCM.

  • Amine Addition: Add dibenzylamine (1.2 eq) to the solution, followed by glacial acetic acid (2.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Reductive Amination: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the desired trans and cis isomers. The trans isomer is typically the major product under these conditions and can be isolated.

  • Characterization: Confirm the structure and stereochemistry of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The relative stereochemistry can often be determined by NOE experiments.

Case Study: Improving Pharmacokinetics in a Kinase Inhibitor Program

The strategic application of bioisosterism can significantly improve a drug candidate's developability profile.

Background: A lead compound in a kinase inhibitor program, Compound A , containing a metabolically labile N-cyclohexyl-N-methyl amine moiety, showed high intrinsic potency but suffered from poor metabolic stability and low oral bioavailability in preclinical species.

Strategy: The N-cyclohexyl group was identified as a primary site of metabolic oxidation (hydroxylation). A bioisosteric replacement strategy was devised to replace the cyclohexyl ring with a 3-(methylamino)cyclobutanol moiety to generate Compound B . The hypothesis was that the cyclobutane core would be less prone to oxidation and the hydroxyl group could potentially pick up a beneficial new interaction in the binding site.

Data Summary:

ParameterCompound A (Cyclohexyl)Compound B (trans-Cyclobutanol)Rationale for Improvement
Kinase IC₅₀ (nM) 58Maintained high potency; slight decrease acceptable.
Aqueous Solubility (µM) 255The hydroxyl group increases polarity and solubility.
Microsomal Stability (t½, min) < 545Cyclobutane ring is more stable to CYP450 oxidation.
Oral Bioavailability (Mouse, %) 338Improved stability and solubility lead to better absorption.

Conclusion and Future Outlook

3-(Aminoethyl)cyclobutanol derivatives represent a powerful and versatile scaffold for modern drug discovery. Their unique combination of conformational rigidity, three-dimensionality, and strategically placed functional groups allows them to serve as effective bioisosteres for a variety of common chemical motifs.[3][4] By leveraging this scaffold, medicinal chemists can address critical challenges related to potency, selectivity, and pharmacokinetic properties, such as metabolic stability and solubility.[3][7] As synthetic methods for accessing these complex building blocks become more robust and scalable, their application in drug development programs is expected to grow, paving the way for the discovery of novel therapeutics with improved pharmacological profiles.

References

  • Willems, H. M. G., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available from: [Link]

  • Willems, H. M. G., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available from: [Link]

  • ResearchGate. (n.d.). Examples of 1,2‐disubsituted cyclobutanes in clinical trials. Available from: [Link]

  • Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. Available from: [Link]

  • ACS Publications. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. Available from: [Link]

  • PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Available from: [Link]

  • ChemRxiv. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Available from: [Link]

  • PRISM BioLab. (2023). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. Available from: [Link]

  • (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Available from: [Link]

  • PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Available from: [Link]

  • SlideShare. (2012). Application of Bioisosteres in Drug Design. Available from: [Link]

  • Google Patents. (n.d.). EP3845518A1 - Preparation method for (1r,3s)-3-amino-1-cyclopentanol and salts thereof.
  • (n.d.). Synopsis of some recent tactical application of bioisosteres in drug design. Available from: [Link]

  • PubMed Central. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[11][11]-rearrangement cascade. Available from: [Link]

  • Organic Syntheses. (n.d.). cyclobutene. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Available from: [Link]

  • ChemRxiv. (n.d.). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. Available from: [Link]

  • CaltechAUTHORS. (n.d.). Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. Available from: [Link]

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The Analyst's Compass: A Technical Guide to the Structural Elucidation of C6H14ClNO Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers and scientists in the dynamic field of drug development, the precise structural characterization of novel chemical entities is a foundational pillar of progress. A simple molecular formula, such as C6H14ClNO, can represent a multitude of constitutional isomers, each with potentially unique pharmacological and toxicological profiles. Distinguishing between these isomers is not merely an academic exercise; it is a critical step in ensuring the safety, efficacy, and intellectual property of a potential therapeutic agent. This in-depth technical guide provides a predictive framework for the structural elucidation of C6H14ClNO isomers using two of the most powerful analytical techniques in the chemist's arsenal: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By delving into the theoretical underpinnings of these techniques and applying them to plausible isomeric structures, this guide offers a roadmap for anticipating and interpreting the spectral data that define these molecules.

Plausible Isomeric Structures of C6H14ClNO

The molecular formula C6H14ClNO, with a degree of unsaturation of zero, suggests a saturated acyclic structure. The presence of nitrogen allows for several isomeric forms, primarily as amino alcohols, amino ethers, or quaternary ammonium salts. For the purpose of this guide, we will focus on three representative and chemically stable isomers:

  • Isomer 1: 6-chloro-N,N-dimethylhexan-1-aminium chloride (A Quaternary Ammonium Salt)

  • Isomer 2: 1-amino-6-chlorohexan-2-ol hydrochloride (A Protonated Amino Alcohol)

  • Isomer 3: 1-(2-chloroethoxy)-N,N-dimethylmethanamine hydrochloride (A Protonated Amino Ether)

The hydrochloride forms are frequently encountered in pharmaceutical development to enhance stability and solubility.

Predicted NMR and Mass Spectrometry Data

Isomer 1: 6-chloro-N,N-dimethylhexan-1-aminium chloride

This isomer features a quaternary ammonium group and a terminal chloroalkane. The positive charge on the nitrogen atom will have a significant deshielding effect on adjacent protons and carbons.

Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H NMR (δ, ppm, Multiplicity, Integration) Predicted ¹³C NMR (δ, ppm) Rationale
a (2 x -CH₃)3.1 (s, 6H)53The methyl protons are deshielded by the adjacent positively charged nitrogen. The single peak indicates chemical equivalence.
b (-CH₂-N⁺)3.3 (t, 2H)65The methylene protons adjacent to the quaternary nitrogen are strongly deshielded. They will appear as a triplet due to coupling with the adjacent 'c' protons.
c (-CH₂-)1.8 (quint, 2H)26A standard aliphatic methylene group, appearing as a quintet due to coupling with 'b' and 'd' protons.
d (-CH₂-)1.5 (m, 2H)25A standard aliphatic methylene group. The multiplicity will be complex due to coupling with 'c' and 'e' protons.
e (-CH₂-)1.8 (quint, 2H)32This methylene group is adjacent to the one bearing the chlorine, resulting in some deshielding. It will appear as a quintet.
f (-CH₂-Cl)3.6 (t, 2H)45The methylene protons attached to the electronegative chlorine atom are significantly deshielded. They will appear as a triplet due to coupling with the 'e' protons.[1]

Predicted Mass Spectrometry Data

The mass spectrum will be for the cationic species, [C6H14ClN]⁺.

  • Molecular Ion (M⁺): m/z = 151.09 (for ³⁵Cl) and 153.09 (for ³⁷Cl) in an approximate 3:1 ratio.

  • Major Fragmentation Pathways:

    • α-cleavage: Loss of a methyl radical to give m/z = 136.07.

    • Loss of HCl: While less common in EI for quaternary amines, under certain conditions, a peak corresponding to the loss of HCl (m/z = 115.09) from the parent molecule might be observed.

    • Fragmentation of the alkyl chain: Cleavage along the carbon chain will produce a series of fragment ions.

Isomer 2: 1-amino-6-chlorohexan-2-ol hydrochloride

In its hydrochloride form, the amine will be protonated to an ammonium group (-NH₃⁺). This will influence the chemical shifts of nearby protons and carbons.

Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H NMR (δ, ppm, Multiplicity, Integration) Predicted ¹³C NMR (δ, ppm) Rationale
a (-NH₃⁺)8.0-8.5 (br s, 3H)-The protons on the positively charged nitrogen are deshielded and often exchange with solvent, leading to a broad singlet.
b (-CH₂)3.1 (m, 2H)48The methylene group attached to the protonated amine is deshielded. The multiplicity will be complex due to coupling with the 'c' proton.
c (-CH-OH)4.0 (m, 1H)68The proton on the carbon bearing the hydroxyl group is deshielded by the oxygen. Its multiplicity will be complex.
d (-OH)5.0-5.5 (br s, 1H)-The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent.
e, f, g (-CH₂-)1.4-1.9 (m, 6H)25, 28, 32These are standard aliphatic methylene groups. Their signals will likely overlap in the ¹H NMR spectrum.
h (-CH₂-Cl)3.6 (t, 2H)45The methylene protons attached to the electronegative chlorine atom are significantly deshielded and will appear as a triplet.[1][2]

Predicted Mass Spectrometry Data

The mass spectrum will be for the protonated molecule, [C6H14ClNO + H]⁺.

  • Molecular Ion ([M+H]⁺): m/z = 152.09 (for ³⁵Cl) and 154.09 (for ³⁷Cl) in an approximate 3:1 ratio.

  • Major Fragmentation Pathways:

    • Loss of H₂O: A common fragmentation for alcohols, leading to a peak at m/z = 134.08.

    • Loss of NH₃: Loss of ammonia can occur, giving a fragment at m/z = 135.06.

    • α-cleavage: Cleavage of the C-C bond adjacent to the oxygen can lead to fragments from the loss of the chloroalkyl chain.

Isomer 3: 1-(2-chloroethoxy)-N,N-dimethylmethanamine hydrochloride

As a hydrochloride salt, the amine nitrogen will be protonated.

Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H NMR (δ, ppm, Multiplicity, Integration) Predicted ¹³C NMR (δ, ppm) Rationale
a (-NH⁺)9.0-9.5 (br s, 1H)-The proton on the positively charged nitrogen will be significantly deshielded.
b (2 x -CH₃)2.9 (d, 6H)45The methyl groups are attached to the protonated nitrogen, causing deshielding. They will appear as a doublet due to coupling with the proton on the nitrogen.
c (-CH₂-N⁺)3.5 (t, 2H)60This methylene group is deshielded by both the adjacent oxygen and the protonated nitrogen. It will appear as a triplet due to coupling with the 'd' protons.
d (-O-CH₂-)3.9 (t, 2H)68The methylene group attached to the ether oxygen is deshielded. It will appear as a triplet due to coupling with the 'c' protons.
e (-CH₂-Cl)3.8 (t, 2H)42The methylene group attached to the chlorine atom is deshielded. It will appear as a triplet due to coupling with the adjacent methylene protons.

Predicted Mass Spectrometry Data

The mass spectrum will be for the protonated molecule, [C6H14ClNO + H]⁺.

  • Molecular Ion ([M+H]⁺): m/z = 152.09 (for ³⁵Cl) and 154.09 (for ³⁷Cl) in an approximate 3:1 ratio.

  • Major Fragmentation Pathways:

    • α-cleavage: Cleavage of the C-O bond can result in the loss of the chloroethoxy group.

    • Cleavage adjacent to nitrogen: Fragmentation can occur at the C-N bond.

    • Loss of HCl: A peak corresponding to the loss of HCl (m/z = 116.10) may be observed.

Experimental Protocols

NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the C6H14ClNO isomer.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; D₂O is suitable for water-soluble hydrochloride salts, while DMSO-d₆ can be used for a broader range of polarities.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous samples, for accurate chemical shift referencing.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a 90° pulse, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

    • A spectral width of 240 ppm is generally sufficient for most organic molecules.

  • 2D NMR (Optional but Recommended):

    • For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Mass Spectrometry Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or water. The solvent should be compatible with the chosen ionization method.

  • Analysis by Electrospray Ionization (ESI-MS):

    • ESI is a soft ionization technique well-suited for polar and charged molecules, making it ideal for the analysis of the hydrochloride salts of C6H14ClNO isomers.

    • Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.

    • Acquire the mass spectrum in positive ion mode. Key parameters to optimize include the capillary voltage, cone voltage, and desolvation gas temperature and flow rate.

  • Tandem Mass Spectrometry (MS/MS):

    • To confirm the structure and elucidate fragmentation pathways, perform MS/MS analysis.

    • Select the precursor ion (the [M+H]⁺ or M⁺ ion) in the first mass analyzer.

    • Induce fragmentation of the selected ion in a collision cell using an inert gas (e.g., argon).

    • Analyze the resulting product ions in the second mass analyzer.

Workflow for Isomer Differentiation

The following workflow illustrates a systematic approach to differentiating the isomers of C6H14ClNO.

G A Acquire High-Resolution Mass Spectrum D Determine Elemental Formula from HRMS A->D B Acquire 1D NMR (¹H, ¹³C) F Identify Spin Systems and Functional Groups from NMR B->F C Acquire 2D NMR (COSY, HSQC) G Correlate ¹H and ¹³C Signals using HSQC C->G H Confirm Connectivity using COSY C->H E Analyze Isotopic Pattern for Chlorine D->E K Compare Experimental and Predicted Fragmentation E->K I Propose Candidate Structure F->I G->I H->I J Perform MS/MS on Molecular Ion I->J J->K L Confirm Structure K->L

Caption: A logical workflow for the structural elucidation of C6H14ClNO isomers.

Conclusion

The structural elucidation of isomers from a single molecular formula is a challenge that demands a multi-faceted analytical approach. By combining the predictive power of NMR and mass spectrometry with a systematic experimental workflow, researchers can confidently navigate the complexities of isomeric differentiation. This guide provides a foundational understanding of the expected spectral characteristics of plausible C6H14ClNO isomers, equipping scientists in drug development with the knowledge to design experiments, interpret data, and ultimately, accelerate the journey from molecular discovery to therapeutic innovation. The principles and methodologies outlined herein are not only applicable to the specific case of C6H14ClNO but also serve as a valuable framework for the structural characterization of a wide array of small organic molecules.

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Methodological & Application

Synthesis of 3-(2-Aminoethyl)cyclobutan-1-ol Hydrochloride: A Detailed Protocol for a Novel Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust, multi-step synthesis for 3-(2-aminoethyl)cyclobutan-1-ol hydrochloride, a valuable and novel building block for drug discovery and development. The rigid, three-dimensional structure of the cyclobutane scaffold offers a unique conformational constraint that is increasingly sought after in medicinal chemistry to enhance pharmacological properties such as potency, selectivity, and metabolic stability.[1][2] This protocol outlines a rational and scalable synthetic route starting from the readily accessible 3-oxocyclobutane-1-carboxylic acid, proceeding through a series of well-established transformations including selective reductions, hydroxyl group protection, chain extension via a Horner-Wadsworth-Emmons reaction, and simultaneous nitrile and alkene reduction. Each step is accompanied by detailed experimental procedures, mechanistic insights, and justifications for the choice of reagents and conditions, providing researchers with a reliable and reproducible method for accessing this important synthetic intermediate.

Introduction

The cyclobutane motif is a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and defined three-dimensional geometry can be exploited to create molecules with improved binding affinities and pharmacokinetic profiles.[1][3] The title compound, 3-(2-aminoethyl)cyclobutan-1-ol, incorporates a primary alcohol and a primary amine, offering two key points for further chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries. This document provides a detailed, step-by-step protocol for the synthesis of its hydrochloride salt, ensuring stability and ease of handling.[3][4]

The presented synthetic strategy is designed to be logical, high-yielding, and scalable, employing common laboratory reagents and techniques. The key transformations include the selective reduction of a ketone, protection of the resulting alcohol, reduction of a carboxylic acid, oxidation to an aldehyde, a Horner-Wadsworth-Emmons olefination to introduce the two-carbon side chain, and a final catalytic hydrogenation to furnish the desired saturated amino alcohol.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through an eight-step sequence, which is visualized in the diagram below.

Synthetic_Scheme start 3-Oxocyclobutane-1-carboxylic acid step1 3-Hydroxycyclobutane-1-carboxylic acid start->step1 1. NaBH4, MeOH step2 3-((tert-Butyldimethylsilyl)oxy)cyclobutane-1-carboxylic acid step1->step2 2. TBDMSCl, Imidazole, DMF step3 (3-((tert-Butyldimethylsilyl)oxy)cyclobutyl)methanol step2->step3 3. LiAlH4, THF step4 3-((tert-Butyldimethylsilyl)oxy)cyclobutane-1-carbaldehyde step3->step4 4. Swern Oxidation step5 3-(3-((tert-Butyldimethylsilyl)oxy)cyclobutyl)acrylonitrile step4->step5 5. (EtO)2P(O)CH2CN, NaH, THF step6 3-(2-Aminoethyl)-3-((tert-butyldimethylsilyl)oxy)cyclobutan-1-ol step5->step6 6. H2, Raney Ni, NH3/EtOH step7 3-(2-Aminoethyl)cyclobutan-1-ol step6->step7 7. TBAF, THF end This compound step7->end 8. HCl in Dioxane

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Instrumentation

All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Anhydrous solvents were obtained from a solvent purification system or by standard drying techniques. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light and/or staining with potassium permanganate or ninhydrin. Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer.

Reagent/SolventSupplierGrade
3-Oxocyclobutane-1-carboxylic acidCommercially available≥98%
Sodium borohydride (NaBH₄)Sigma-Aldrich≥98%
tert-Butyldimethylsilyl chloride (TBDMSCl)Sigma-Aldrich97%
ImidazoleSigma-Aldrich≥99%
Lithium aluminum hydride (LiAlH₄)Sigma-Aldrich1.0 M solution in THF
Oxalyl chlorideSigma-Aldrich2.0 M solution in DCM
Dimethyl sulfoxide (DMSO)Sigma-AldrichAnhydrous, ≥99.9%
Triethylamine (Et₃N)Sigma-Aldrich≥99.5%
Diethyl (cyanomethyl)phosphonateSigma-Aldrich96%
Sodium hydride (NaH)Sigma-Aldrich60% dispersion in oil
Raney® NickelSigma-AldrichSlurry in water
Tetrabutylammonium fluoride (TBAF)Sigma-Aldrich1.0 M solution in THF
Hydrogen chlorideSigma-Aldrich4.0 M solution in dioxane
Methanol (MeOH)Fisher ScientificAnhydrous
Tetrahydrofuran (THF)Fisher ScientificAnhydrous
Dichloromethane (DCM)Fisher ScientificAnhydrous
N,N-Dimethylformamide (DMF)Fisher ScientificAnhydrous
Step 1: Synthesis of 3-Hydroxycyclobutane-1-carboxylic acid

Rationale: The first step involves the selective reduction of the ketone functionality in the starting material. Sodium borohydride (NaBH₄) is the reagent of choice due to its mild nature and chemoselectivity; it readily reduces aldehydes and ketones but does not typically reduce carboxylic acids under standard conditions.[5][6][7] This allows for the targeted conversion to the desired hydroxy acid.

Procedure:

  • To a stirred solution of 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in methanol (0.5 M) at 0 °C, sodium borohydride (1.5 eq) is added portion-wise over 30 minutes.

  • The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours.

  • The reaction is quenched by the slow addition of 1 M hydrochloric acid until the pH is ~3.

  • The solvent is removed under reduced pressure.

  • The residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 3-hydroxycyclobutane-1-carboxylic acid as a mixture of cis and trans isomers. This crude product is typically of sufficient purity for the next step.

Step 2: Synthesis of 3-((tert-Butyldimethylsilyl)oxy)cyclobutane-1-carboxylic acid

Rationale: The hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent it from reacting with the strong reducing agent in the subsequent step.[8][9] The TBDMS group is robust enough to withstand the planned reaction conditions but can be removed selectively at the end of the synthesis.[10][11]

Procedure:

  • To a solution of 3-hydroxycyclobutane-1-carboxylic acid (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF (0.5 M), tert-butyldimethylsilyl chloride (1.2 eq) is added at 0 °C.

  • The reaction mixture is stirred at room temperature for 16 hours.

  • The reaction is quenched with water and extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford 3-((tert-butyldimethylsilyl)oxy)cyclobutane-1-carboxylic acid.

Step 3: Synthesis of (3-((tert-Butyldimethylsilyl)oxy)cyclobutyl)methanol

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[12][13][14] The protected hydroxyl group remains intact during this transformation.

Procedure:

  • To a stirred solution of 3-((tert-butyldimethylsilyl)oxy)cyclobutane-1-carboxylic acid (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, a 1.0 M solution of LiAlH₄ in THF (2.0 eq) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.

  • The reaction is carefully quenched at 0 °C by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

  • The resulting slurry is stirred at room temperature for 1 hour, then filtered through a pad of Celite®, washing with ethyl acetate.

  • The filtrate is concentrated under reduced pressure to give the crude (3-((tert-butyldimethylsilyl)oxy)cyclobutyl)methanol, which is used in the next step without further purification.

Step 4: Synthesis of 3-((tert-Butyldimethylsilyl)oxy)cyclobutane-1-carbaldehyde

Rationale: A mild oxidation is required to convert the primary alcohol to an aldehyde without affecting the silyl ether. The Swern oxidation is ideal for this purpose as it is performed under mild, non-acidic conditions and has a high tolerance for various functional groups.[15][16][17][18]

Procedure:

  • A solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.5 M) is cooled to -78 °C under an argon atmosphere. Anhydrous DMSO (3.0 eq) is added dropwise, and the mixture is stirred for 30 minutes.

  • A solution of (3-((tert-butyldimethylsilyl)oxy)cyclobutyl)methanol (1.0 eq) in anhydrous DCM is added dropwise, and the reaction is stirred for 1 hour at -78 °C.

  • Triethylamine (5.0 eq) is added, and the mixture is stirred for 30 minutes at -78 °C, then allowed to warm to room temperature.

  • Water is added to quench the reaction, and the layers are separated. The aqueous layer is extracted with DCM (2 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude aldehyde is purified by flash column chromatography.

Step 5: Synthesis of 3-(3-((tert-Butyldimethylsilyl)oxy)cyclobutyl)acrylonitrile

Rationale: The Horner-Wadsworth-Emmons (HWE) reaction is a reliable method for the stereoselective synthesis of alkenes, typically favoring the (E)-isomer.[19][20][21] Using diethyl (cyanomethyl)phosphonate allows for the one-step introduction of the required two-carbon nitrile-containing side chain.

Procedure:

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.4 M) at 0 °C, diethyl (cyanomethyl)phosphonate (1.2 eq) is added dropwise. The mixture is stirred for 30 minutes at 0 °C.

  • A solution of 3-((tert-butyldimethylsilyl)oxy)cyclobutane-1-carbaldehyde (1.0 eq) in anhydrous THF is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Step 6: Synthesis of 3-(2-Aminoethyl)-3-((tert-butyldimethylsilyl)oxy)cyclobutan-1-ol

Rationale: Catalytic hydrogenation using Raney® Nickel is an effective method for the simultaneous reduction of a carbon-carbon double bond and a nitrile to a saturated amine.[22][23][24] The reaction is typically performed under a hydrogen atmosphere. The use of ammonia in the solvent helps to minimize the formation of secondary amine byproducts.[25]

Procedure:

  • To a solution of 3-(3-((tert-butyldimethylsilyl)oxy)cyclobutyl)acrylonitrile (1.0 eq) in ethanol saturated with ammonia, Raney® Nickel (approx. 20% by weight, washed with ethanol) is added.

  • The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.

  • The catalyst is carefully filtered off through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the crude protected amino alcohol.

Step 7: Synthesis of 3-(2-Aminoethyl)cyclobutan-1-ol

Rationale: The TBDMS protecting group is selectively removed using a fluoride source. Tetrabutylammonium fluoride (TBAF) is a common and effective reagent for this transformation due to the high affinity of fluoride for silicon.[10][11][26]

Procedure:

  • To a solution of the crude product from the previous step (1.0 eq) in THF (0.2 M) at 0 °C, a 1.0 M solution of TBAF in THF (1.2 eq) is added dropwise.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol/ammonium hydroxide) to afford the free base of the title compound.

Step 8: Synthesis of this compound

Rationale: The final step is the formation of the hydrochloride salt. This is achieved by treating the free amine with hydrochloric acid. The resulting salt is typically a crystalline solid that is easier to handle, purify, and store than the free base.[2][3][4][27]

Procedure:

  • The purified 3-(2-aminoethyl)cyclobutan-1-ol is dissolved in a minimal amount of methanol.

  • A 4.0 M solution of HCl in dioxane (1.1 eq) is added dropwise at 0 °C.

  • The mixture is stirred for 30 minutes, and the solvent is removed under reduced pressure.

  • The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield this compound.

Conclusion

This application note provides a detailed and robust protocol for the synthesis of this compound, a novel and versatile building block for drug discovery. The multi-step synthesis is based on well-established and reliable chemical transformations, ensuring high yields and scalability. The strategic use of protecting groups and chemoselective reagents allows for the efficient construction of the target molecule from a simple cyclobutane precursor. This guide is intended to enable researchers and scientists to access this valuable compound for the development of new therapeutic agents.

References

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  • RSC Publishing. (n.d.). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. Available at: [Link]

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  • YouTube. (2025). How To Reduce A Nitrile To An Amine? - Chemistry For Everyone. Available at: [Link]

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  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Available at: [Link]

  • Google Patents. (n.d.). US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
  • ResearchGate. (n.d.). Hydrogenation of dinitriles over Raney®-Ni catalyst. Available at: [Link]

  • Wikipedia. (n.d.). Swern oxidation. Available at: [Link]

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  • Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Available at: [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Available at: [Link]

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  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • YouTube. (2020). Swern Oxidation | Named Reactions | Organic Chemistry Lessons. Available at: [Link]

  • NIH. (n.d.). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Available at: [Link]

  • Quora. (2016). What are the groups that LiAlH4 can and cannot reduce? Available at: [Link]

  • Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Available at: [Link]

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Application and Protocol Guide for the Stereoselective Synthesis of 3-Substituted Cyclobutanol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Modern Chemistry

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable structural component in medicinal chemistry and materials science.[1][2] Its rigid, puckered three-dimensional structure provides a unique conformational constraint that can enhance pharmacological properties such as metabolic stability and binding affinity.[2][3] Specifically, 3-substituted cyclobutanols are crucial building blocks, serving as precursors for a wide array of more complex molecules, including potent therapeutic agents and natural products.[1][4] The precise control of stereochemistry in these compounds is paramount, as different stereoisomers can exhibit vastly different biological activities.

This technical guide provides an in-depth exploration of two robust and widely applicable strategies for the stereoselective synthesis of 3-substituted cyclobutanols: the diastereoselective reduction of 3-substituted cyclobutanones and the diastereoselective [2+2] cycloaddition for constructing the cyclobutane core. We will delve into the mechanistic underpinnings of these reactions, providing detailed, field-proven protocols and highlighting the key experimental parameters that govern stereochemical outcomes.

Strategy 1: Diastereoselective Reduction of 3-Substituted Cyclobutanones

The reduction of a carbonyl group is a fundamental transformation in organic synthesis. In the context of 3-substituted cyclobutanones, the facial selectivity of hydride attack dictates the relative stereochemistry of the resulting hydroxyl group and the existing substituent. This method is particularly powerful for establishing a cis or trans relationship between these two groups with high fidelity.

Mechanistic Insights: Understanding the Basis of Stereoselectivity

The stereochemical outcome of the hydride reduction of 3-substituted cyclobutanones is primarily governed by steric and electronic factors. The puckered nature of the cyclobutane ring leads to two distinct transition states for hydride attack: an anti-facial attack (leading to the cis-cyclobutanol) and a syn-facial attack (leading to the trans-cyclobutanol), relative to the substituent at the 3-position.

Extensive experimental and computational studies have revealed that the hydride reduction of 3-substituted cyclobutanones is highly selective for the formation of the cis-alcohol, often with greater than 90% diastereoselectivity.[5][6] This preference is largely attributed to torsional strain in the transition state. The anti-facial attack, which leads to the cis product, proceeds through a transition state that minimizes steric interactions between the incoming hydride and the substituents on the ring.[5] This is consistent with the Felkin-Anh model for nucleophilic attack on cyclic ketones. Furthermore, in cases where the 3-substituent is electron-withdrawing, such as a benzyloxy group, repulsive electrostatic interactions can further disfavor the syn-facial attack, thus enhancing the selectivity for the cis-isomer.[5]

The choice of reducing agent, solvent, and reaction temperature can be fine-tuned to maximize the desired diastereoselectivity. Bulky hydride reagents, lower reaction temperatures, and less polar solvents generally favor the formation of the cis-cyclobutanol.[5][6]

Diagram 1: Mechanistic Rationale for Diastereoselective Reduction

G cluster_0 Hydride Reduction of 3-Substituted Cyclobutanone start 3-Substituted Cyclobutanone ts_anti Anti-facial Attack (Lower Energy Transition State) start->ts_anti Favored Pathway ts_syn Syn-facial Attack (Higher Energy Transition State) start->ts_syn Disfavored Pathway hydride Hydride Reagent (e.g., NaBH4) cis_product cis-3-Substituted Cyclobutanol (Major Product) ts_anti->cis_product trans_product trans-3-Substituted Cyclobutanol (Minor Product) ts_syn->trans_product

Caption: Favored anti-facial hydride attack leads to the major cis-product.

Detailed Protocol: Diastereoselective Reduction of 3-Benzyloxycyclobutanone

This protocol describes the highly diastereoselective reduction of 3-benzyloxycyclobutanone to cis-3-benzyloxycyclobutanol using sodium borohydride.

Materials:

  • 3-Benzyloxycyclobutanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-benzyloxycyclobutanone (1.0 eq). Dissolve the ketone in anhydrous methanol (0.1 M solution).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of MeOH).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure cis-3-benzyloxycyclobutanol.

Data Summary:

SubstrateReducing AgentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)
3-BenzyloxycyclobutanoneNaBH₄MeOH0>95:590-95
3-PhenylcyclobutanoneLiAlH(OtBu)₃THF-78>98:285-90
3-MethylcyclobutanoneNaBH₄EtOH090:10~90

Data compiled from representative literature procedures.[5][6]

Strategy 2: Stereoselective [2+2] Cycloaddition Reactions

The [2+2] cycloaddition is a powerful and atom-economical method for the direct construction of the cyclobutane ring.[1][7] By carefully selecting the alkene and ketene (or ketene equivalent) partners and reaction conditions, one can achieve high levels of diastereoselectivity in the formation of substituted cyclobutanones, which can then be reduced to the corresponding cyclobutanols as described in the previous section. A notable variation is the use of allenes and enol ethers in high-pressure [2+2] cycloadditions to directly generate cyclobutanol precursors.[2][3]

Mechanistic Insights: Concerted vs. Stepwise Pathways

The mechanism of the [2+2] cycloaddition can be either concerted or stepwise, depending on the nature of the reactants and the reaction conditions (thermal vs. photochemical).[2][7] For the thermal cycloaddition of an allene with an enol ether, a stepwise dipolar mechanism is often proposed.[2] The reaction is initiated by the nucleophilic attack of the enol ether on the central carbon of the allene, forming a zwitterionic intermediate. Subsequent ring closure then affords the cyclobutane product. The stereochemistry of the final product is determined during the ring-closing step, where steric interactions guide the formation of the most stable diastereomer.

High-pressure conditions are often employed to promote these cycloadditions, as they favor the transition state with a smaller volume, leading to increased reaction rates and yields.[2][3]

Diagram 2: Workflow for [2+2] Cycloaddition and Subsequent Reduction

G cluster_0 Synthesis of 3-Substituted Cyclobutanols via [2+2] Cycloaddition start Arene Sulfonyl Allene + Benzyl Vinyl Ether cycloaddition Hyperbaric [2+2] Cycloaddition start->cycloaddition cyclobutanone_precursor Substituted Cyclobutanone Precursor cycloaddition->cyclobutanone_precursor reduction Diastereoselective Reduction cyclobutanone_precursor->reduction final_product 3-Substituted Cyclobutanol reduction->final_product

Caption: A two-step sequence for synthesizing 3-substituted cyclobutanols.

Detailed Protocol: Hyperbaric [2+2] Cycloaddition of a Sulfonyl Allene and Benzyl Vinyl Ether

This protocol outlines the synthesis of a 3-substituted cyclobutanone precursor via a high-pressure [2+2] cycloaddition, which can be subsequently reduced to the desired cyclobutanol.

Materials:

  • Arenesulfonyl allene

  • Benzyl vinyl ether

  • Dichloromethane (DCM) / Diethyl ether (Et₂O) solvent mixture

  • High-pressure reactor

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Preparation of Reactants: Prepare a solution of the arenesulfonyl allene (1.0 eq) and benzyl vinyl ether (3.0 eq) in a 1:2 mixture of DCM:Et₂O.

  • High-Pressure Reaction: Transfer the solution to a high-pressure reactor. Pressurize the reactor to 15 kbar and heat to 50 °C for 19 hours.[2]

  • Workup: After cooling and depressurizing the reactor, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired cyclobutanone precursor.

  • Subsequent Reduction: The purified cyclobutanone precursor can then be subjected to the diastereoselective reduction protocol described in Strategy 1 to yield the target 3-substituted cyclobutanol.

Data Summary for [2+2] Cycloaddition:

Arenesulfonyl AlleneVinyl EtherPressure (kbar)Temperature (°C)Yield (%)
Phenylsulfonyl alleneBenzyl vinyl ether155083
Tolylsulfonyl alleneBenzyl vinyl ether155092
Naphthylsulfonyl alleneBenzyl vinyl ether155088

Data adapted from de Graaf et al., Chem. Eur. J. 2024.[2]

Conclusion and Future Outlook

The stereoselective synthesis of 3-substituted cyclobutanols is a rapidly evolving field with significant implications for drug discovery and development. The methodologies presented herein, namely the diastereoselective reduction of cyclobutanones and [2+2] cycloaddition reactions, represent reliable and scalable approaches to access these valuable building blocks with high stereocontrol. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, we can anticipate the emergence of even more efficient and versatile synthetic strategies. The continued development of methods for the asymmetric synthesis of these compounds will undoubtedly accelerate the discovery of novel therapeutics and functional materials.

References

  • Gao, M., et al. (2019). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Chemical Science, 10(33), 7758-7763. [Link]

  • de Graaf, M. A., et al. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Chemistry – A European Journal. [Link]

  • ResearchGate. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. ResearchGate. [Link]

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Grignard reaction for synthesis of amino cyclobutanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Aminocyclobutanol Derivatives via Grignard Reaction

Introduction: The Strategic Value of Aminocyclobutanol Scaffolds

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer unique three-dimensional structures and favorable physicochemical properties is paramount. Aminocyclobutanol derivatives have emerged as a significant class of compounds, valued for the conformational rigidity and unique vectoral presentation of substituents imparted by the cyclobutane ring.[1][2] This structural motif is increasingly incorporated into drug candidates to enhance metabolic stability, fill hydrophobic pockets, and serve as a versatile scaffold for presenting key pharmacophoric elements.[2][3][4]

The Grignard reaction, a cornerstone of carbon-carbon bond formation, provides a powerful and direct route to tertiary alcohols, making it an ideal choice for accessing 1-substituted cyclobutanols from cyclobutanone.[5][6][7] However, the synthesis of aminocyclobutanol derivatives using this method presents a classic chemical challenge: the incompatibility of the highly basic Grignard reagent with the acidic proton of an amino group.[5][8] This guide provides a comprehensive overview of the theoretical principles, a detailed, field-proven protocol, and expert insights for successfully navigating this synthesis, with a focus on a protection-deprotection strategy.

Theoretical Framework: Mastering the Grignard Addition to Cyclobutanone

The Core Mechanism

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of a ketone or aldehyde.[5][9][10] The reaction proceeds through a well-established mechanism, typically involving a six-membered ring transition state, to form a magnesium alkoxide intermediate.[5][11] Subsequent acidic workup protonates the alkoxide to yield the final alcohol product.[12][13]

Caption: General mechanism of the Grignard reaction with a ketone.

The Incompatibility Challenge: Why Protection is Necessary

Grignard reagents are not only potent nucleophiles but also exceptionally strong bases.[6] Any functional group with an acidic proton (pKa typically < 25), such as an alcohol, a carboxylic acid, or a primary/secondary amine, will react instantaneously with the Grignard reagent in an acid-base reaction.[5][12] This process, often called "quenching," consumes the Grignard reagent, converting it into an alkane and preventing the desired nucleophilic addition to the carbonyl.[14]

Therefore, to synthesize an aminocyclobutanol derivative, the amino group must be "masked" with a protecting group that is stable to the strongly basic and nucleophilic conditions of the Grignard reaction but can be cleanly removed later.[8]

Strategic Choice of Protecting Group

The selection of an appropriate protecting group is critical. The N,N-dibenzyl group is an excellent choice for this synthesis for several key reasons:

  • Stability: It is robust and completely inert to Grignard reagents.

  • No Acidic Protons: Once formed, the tertiary amine has no N-H protons to cause quenching.

  • Facile Removal: Benzyl groups can be efficiently removed under mild conditions via catalytic hydrogenation (hydrogenolysis), which typically does not affect the newly formed alcohol or the cyclobutane ring.

Comprehensive Synthesis Protocol: 1-(2-Aminoethyl)cyclobutan-1-ol

This protocol details a reliable three-stage synthesis starting from the protection of 2-chloroethylamine, followed by the core Grignard reaction, and concluding with deprotection to yield the target compound.[8]

Overall Synthetic Workflow

Caption: Three-stage workflow for aminocyclobutanol synthesis.

Stage 1: N,N-Dibenzylation of 2-Chloroethylamine

Rationale: This step masks the primary amine as a tertiary amine, removing the problematic acidic protons and preparing the side chain for Grignard reagent formation.

Materials & Reagents

Reagent M.W. Amount (1 eq) Moles Notes
2-Chloroethylamine HCl 116.01 10.0 g 86.2 mmol Starting Material
Sodium Carbonate (Na₂CO₃) 105.99 22.8 g 215.5 mmol Base (2.5 eq)
Benzyl Chloride 126.58 24.1 mL 210.0 mmol Alkylating Agent (2.4 eq)

| Toluene | - | 200 mL | - | Solvent |

Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloroethylamine hydrochloride (10.0 g) and toluene (200 mL).

  • Add sodium carbonate (22.8 g) to the suspension.

  • Heat the mixture to 50°C with vigorous stirring.

  • Slowly add benzyl chloride (24.1 mL) dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature between 70°C and 100°C.

  • After the addition is complete, continue to stir the mixture at 90-100°C for 3-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with additional toluene.

  • Concentrate the filtrate under reduced pressure to obtain the crude N,N-dibenzyl-2-chloroethylamine, which can often be used in the next step without further purification.

Stage 2: Grignard Reaction with Cyclobutanone

Rationale: This is the key C-C bond-forming step. Strict anhydrous conditions are essential for success.[5] The Grignard reagent is formed in situ and then immediately reacted with cyclobutanone.

Materials & Reagents

Reagent M.W. Amount (1 eq) Moles Notes
Magnesium (Mg) turnings 24.31 2.5 g 102.8 mmol Activate before use
N,N-dibenzyl-2-chloroethylamine 259.77 21.5 g 82.8 mmol From Stage 1
Cyclobutanone 70.09 5.8 g 82.8 mmol Substrate (1 eq)
Iodine (I₂) 253.81 1 crystal - Initiator
Anhydrous Tetrahydrofuran (THF) - 250 mL - Solvent
Saturated aq. NH₄Cl - ~100 mL - Quenching agent
Diethyl ether - ~300 mL - Extraction solvent

| Anhydrous Na₂SO₄ or MgSO₄ | - | - | - | Drying agent |

Procedure:

  • Preparation: Assemble a three-necked flask with a dropping funnel, reflux condenser (with a drying tube), and a magnetic stirrer. Flame-dry all glassware under a flow of inert gas (N₂ or Ar) and allow to cool.

  • Grignard Initiation: Place magnesium turnings (2.5 g) and a single crystal of iodine into the cooled flask.[8] Gently heat the flask with a heat gun under the inert gas stream until violet iodine vapors are observed, which helps to activate the magnesium surface. Allow the flask to cool completely.

  • Reagent Formation: Add 50 mL of anhydrous THF to the flask. Dissolve N,N-dibenzyl-2-chloroethylamine (21.5 g) in 100 mL of anhydrous THF and add it to the dropping funnel.

  • Add a small amount (~5-10 mL) of the chloroethylamine solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle bubbling indicate successful initiation.[8]

  • Once initiated, add the remaining chloroethylamine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Addition to Cyclobutanone: Cool the Grignard reagent solution in an ice-water bath to 0°C.

  • Dissolve cyclobutanone (5.8 g) in 100 mL of anhydrous THF and add it to the dropping funnel.

  • Add the cyclobutanone solution dropwise to the cooled Grignard reagent with vigorous stirring over 30-45 minutes. Maintain the temperature below 10°C.

  • After the addition is complete, remove the ice bath, allow the reaction mixture to warm to room temperature, and stir for an additional 2-3 hours.

  • Work-up & Purification: Cool the mixture again in an ice bath and quench the reaction by slowly and carefully adding saturated aqueous ammonium chloride solution (~100 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether (100 mL each).

  • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude protected aminocyclobutanol.

  • Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-(2-(N,N-dibenzylamino)ethyl)cyclobutan-1-ol.[8]

Stage 3: Deprotection via Hydrogenolysis

Rationale: This final step removes the benzyl protecting groups to reveal the desired primary amine, yielding the final product.

Procedure:

  • Dissolve the purified protected aminocyclobutanol from Stage 2 in ethanol or methanol in a suitable hydrogenation vessel.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10% by weight).

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm or ~50 psi) and stir or shake the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, 1-(2-aminoethyl)cyclobutan-1-ol.

Troubleshooting and Expert Insights

ProblemPotential Cause(s)Recommended Solution(s)
Grignard reaction fails to initiate. 1. Wet glassware or solvent.[5][14]2. Inactive magnesium surface (oxide layer).3. Initiator (I₂) not used or insufficient.1. Ensure all glassware is rigorously flame-dried and solvents are anhydrous.2. Crush some magnesium turnings in a dry mortar and pestle just before use. Use chemical activation (I₂) or a small amount of 1,2-dibromoethane.3. Add a small crystal of iodine and gently warm.
Low yield of the desired alcohol. 1. Incomplete formation of the Grignard reagent.2. Grignard reagent was quenched by moisture or acidic impurities.3. Side reactions like enolization of cyclobutanone.[9]1. Ensure the reaction for Grignard formation runs to completion (stir for 1-2 hours after addition).2. Re-check for anhydrous conditions. Ensure the starting materials are pure.3. Add the cyclobutanone at a low temperature (0°C) to favor nucleophilic addition over enolization.
Recovery of starting ketone after workup. 1. Grignard reagent did not form.2. The Grignard reagent acted as a base, enolizing the ketone.[9]1. See "Fails to initiate" above.2. Use a less sterically hindered Grignard reagent if applicable, or add the ketone slowly at low temperature.
Incomplete deprotection. 1. Catalyst is poisoned or inactive.2. Insufficient hydrogen pressure or reaction time.1. Use fresh, high-quality Pd/C catalyst. Ensure the substrate is free of catalyst poisons (e.g., sulfur compounds).2. Increase hydrogen pressure or allow the reaction to run for a longer period.

Conclusion

The synthesis of aminocyclobutanol derivatives via the Grignard reaction is a highly effective and versatile method when approached with a sound understanding of the underlying chemical principles. The primary challenge—the protic nature of the amino group—is elegantly overcome through a robust protection-deprotection strategy. By employing N,N-dibenzylation, researchers can successfully form the necessary organometallic reagent and perform the key carbon-carbon bond formation on the cyclobutanone core. Adherence to strict anhydrous conditions and careful control of reaction parameters are critical for achieving high yields and purity. This guide provides the necessary theoretical foundation and a detailed, actionable protocol to empower researchers in the synthesis of these valuable molecular building blocks for drug discovery and development.

References

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  • University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. Retrieved from [Link]

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Application Notes and Protocols: Strategic Use of Protecting Groups in Amino Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amino alcohols are privileged structural motifs found in a vast array of pharmaceuticals, natural products, and chiral ligands.[1] Their synthesis, particularly in a stereocontrolled manner, is a cornerstone of modern medicinal and process chemistry. However, the presence of two reactive functional groups—the amine and the alcohol—necessitates a carefully planned protecting group strategy to achieve chemoselectivity and avoid unwanted side reactions.[2][3] This technical guide provides an in-depth exploration of protecting group strategies for amino alcohol synthesis, focusing on the principles of orthogonal protection and offering detailed, field-proven protocols for the protection and deprotection of common functional groups.

Introduction: The Synthetic Challenge of Amino Alcohols

The dual functionality of amino alcohols presents a unique synthetic challenge. Both the amino group, a potent nucleophile and base, and the hydroxyl group, a nucleophile and a proton source, can interfere with a wide range of chemical transformations.[2] A robust protecting group strategy is therefore not merely an adjunct but a central element of the overall synthetic design. The ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to the reaction conditions of subsequent steps.

  • Readily removed in high yield under mild conditions that do not affect other functional groups.[4]

The concept of orthogonal protection is paramount in the synthesis of complex molecules like amino alcohols. This strategy involves the use of multiple protecting groups that can be removed under distinct and non-interfering conditions, allowing for the selective unmasking and reaction of specific functional groups within the molecule.[5][6]

Protecting Groups for the Amino Function

The most common strategy for protecting an amino group is its conversion to a carbamate.[7] This transformation significantly reduces the nucleophilicity and basicity of the nitrogen atom.[8]

tert-Butoxycarbonyl (Boc) Group

The Boc group is arguably the most widely used amine protecting group in non-peptide chemistry due to its ease of introduction and its lability under acidic conditions.[9]

  • Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[10] The reaction is generally clean and high-yielding.

  • Deprotection: The Boc group is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[11][12] A potential complication is the formation of the tert-butyl cation, which can lead to side reactions; scavengers like anisole can be employed to mitigate this issue.[11][13]

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group, introduced by Bergmann and Zervas, was a landmark in peptide synthesis.[14][15] It is stable to a wide range of conditions but can be selectively removed by catalytic hydrogenolysis.

  • Protection: The Cbz group is typically installed using benzyl chloroformate (Cbz-Cl) under basic conditions.[14][16]

  • Deprotection: The most common method for Cbz deprotection is catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[14][17] This method is mild and efficient. Alternatively, strong acids like HBr in acetic acid can also be used.[17][18]

Data Presentation: Comparison of Amine Protecting Groups
Protecting GroupStructureCommon Reagent for ProtectionDeprotection ConditionsStability
Boc Boc-NH-R(Boc)₂O, baseStrong acid (TFA, HCl)[11][19]Base-stable, resistant to hydrogenolysis
Cbz (Z) Cbz-NH-RCbz-Cl, baseCatalytic hydrogenolysis (H₂, Pd/C), strong acid (HBr/AcOH)[14][20]Acid-stable, base-stable

Protecting Groups for the Hydroxyl Function

The protection of the hydroxyl group is typically achieved by converting it into an ether or an ester. Silyl ethers are particularly popular due to their ease of formation and tunable stability.

tert-Butyldimethylsilyl (TBDMS or TBS) Group

Introduced by E.J. Corey, the TBDMS group is a workhorse for alcohol protection.[21] Its steric bulk confers significant stability compared to smaller silyl ethers like trimethylsilyl (TMS).[22]

  • Protection: The TBDMS group is commonly introduced using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole or 2,6-lutidine in an aprotic solvent such as DMF or DCM.[21][23]

  • Deprotection: The TBDMS group is most commonly removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), due to the high affinity of silicon for fluoride.[24] Acidic conditions can also be employed, although this is less selective if other acid-labile groups are present.[25][26]

Data Presentation: Hydroxyl Protecting Groups
Protecting GroupStructureCommon Reagent for ProtectionDeprotection ConditionsStability
TBDMS (TBS) TBDMS-O-RTBDMSCl, imidazole, DMFFluoride source (TBAF), mild acid[21][27]Base-stable, stable to many oxidizing and reducing agents

Orthogonal Protection Strategies in Amino Alcohol Synthesis

The true power of protecting group chemistry is realized when orthogonal sets of protecting groups are employed. This allows for the selective deprotection and functionalization of one group while the other remains intact.[5][8]

A classic orthogonal pairing in amino alcohol synthesis is the use of a Boc group for the amine and a TBDMS group for the alcohol. The Boc group can be selectively removed with acid, leaving the TBDMS ether untouched. Conversely, the TBDMS group can be cleaved with a fluoride source without affecting the Boc-protected amine.

Visualization: Orthogonal Deprotection Workflow

Orthogonal_Deprotection Start Boc-NH-R-OTBDMS Acid Acidic Deprotection (e.g., TFA) Start->Acid Selective N-deprotection Fluoride Fluoride Deprotection (e.g., TBAF) Start->Fluoride Selective O-deprotection Product_A H₂N-R-OTBDMS Acid->Product_A Product_B Boc-NH-R-OH Fluoride->Product_B

Caption: Orthogonal deprotection of a Boc-protected amine and a TBDMS-protected alcohol.

Experimental Protocols

Protocol 1: Boc Protection of an Amino Alcohol

This protocol describes the protection of the amino group of an amino alcohol using di-tert-butyl dicarbonate.

  • Reaction Setup: Dissolve the amino alcohol (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.[9]

  • Base Addition: Add a base such as triethylamine (Et₃N, 1.5 equiv) or sodium bicarbonate (NaHCO₃, 2.0 equiv).[9]

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) portion-wise or as a solution in the reaction solvent.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1 M HCl) to remove excess base, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography if necessary.[28]

Protocol 2: Acidic Deprotection of a Boc-Protected Amine

This protocol details the removal of the Boc group under acidic conditions.

  • Reaction Setup: Dissolve the Boc-protected substrate in an appropriate solvent such as dichloromethane (DCM) or ethyl acetate.[9]

  • Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA, 10-50% v/v in DCM) or a solution of HCl in an organic solvent (e.g., 4 M HCl in dioxane).[11][12] The reaction is often accompanied by the evolution of CO₂ gas.[12]

  • Reaction Monitoring: Stir the reaction at room temperature. Deprotection is usually rapid, often completing within 30 minutes to a few hours. Monitor by TLC.

  • Work-up: Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Purification: The resulting amine salt can often be used directly in the next step or neutralized with a mild base and purified by extraction or chromatography.

Protocol 3: Cbz Protection of an Amino Alcohol

This protocol describes the protection of an amino group using benzyl chloroformate.

  • Reaction Setup: Dissolve the amino alcohol (1.0 equiv) in a mixture of a suitable organic solvent (e.g., THF or dioxane) and water. Cool the solution in an ice bath.

  • Base Addition: Add a base such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) (2.0 equiv).[14]

  • Reagent Addition: While stirring vigorously, slowly add benzyl chloroformate (Cbz-Cl, 1.1 equiv), keeping the temperature below 10 °C.[15]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate to remove any unreacted Cbz-Cl. Acidify the aqueous layer with dilute HCl and extract the product into an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected product.[15]

Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol details the removal of the Cbz group via catalytic hydrogenation.

  • Reaction Setup: Dissolve the Cbz-protected compound (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[14]

  • Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Secure the reaction flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge-and-fill cycle three times. Stir the reaction vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[15]

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is usually complete within a few hours.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[14]

Protocol 5: TBDMS Protection of a Primary Alcohol

This protocol outlines the silylation of a primary alcohol using TBDMSCl.

  • Reaction Setup: Dissolve the alcohol (1.0 equiv) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).[22]

  • Base and Reagent Addition: Add imidazole (2.5 equiv) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv).[22]

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC.

  • Work-up: Pour the reaction mixture into water and extract with a nonpolar organic solvent such as diethyl ether or hexane. Wash the combined organic layers with water and brine to remove DMF and imidazole.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude TBDMS ether by flash column chromatography.[22]

Protocol 6: Fluoride-Mediated Deprotection of a TBDMS Ether

This protocol describes the cleavage of a TBDMS ether using TBAF.

  • Reaction Setup: Dissolve the TBDMS-protected alcohol in anhydrous tetrahydrofuran (THF) at room temperature under an inert atmosphere.[22]

  • Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv) dropwise to the stirred solution.

  • Reaction Monitoring: Stir the reaction for 1-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride or water. Extract the mixture with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol. The crude product can be purified by flash column chromatography.[22]

Conclusion

The judicious selection and application of protecting groups are fundamental to the successful synthesis of amino alcohols. A thorough understanding of the stability and reactivity of common protecting groups, coupled with the principles of orthogonal protection, empowers the synthetic chemist to navigate complex synthetic pathways with precision and efficiency. The protocols provided herein serve as a practical guide for the implementation of these critical strategies in both research and development settings.

References

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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-(2-Aminoethyl)cyclobutan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the development of a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective purification of 3-(2-Aminoethyl)cyclobutan-1-ol. This compound, a valuable chiral building block in pharmaceutical synthesis, contains both a primary amine and a tertiary alcohol on a cyclobutane scaffold, presenting unique challenges for chiral separation. We detail a systematic approach, from initial method screening on an analytical scale to a scalable preparative protocol, emphasizing the rationale behind the selection of the chiral stationary phase (CSP), mobile phase composition, and critical additives. The described method provides excellent resolution and peak shape, enabling the isolation of high-purity enantiomers for downstream applications in drug development and discovery.

Introduction: The Significance of Chiral Purity

In pharmaceutical research, the three-dimensional structure of a molecule is intrinsically linked to its biological activity.[1] Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[2] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical importance of controlling stereochemistry in drug substances.[1] Consequently, regulatory bodies like the United States Pharmacopeia (USP) mandate strict control over enantiomeric impurities.[3][4]

3-(2-Aminoethyl)cyclobutan-1-ol is a key structural motif in medicinal chemistry, combining a rigid cyclobutane core with versatile amino alcohol functionality.[5][6] Its purification into single, high-purity enantiomers is a crucial step for the synthesis of stereochemically defined active pharmaceutical ingredients (APIs). The direct separation of enantiomers by chiral HPLC is the most widely adopted and efficient strategy for this purpose.[7] This guide provides researchers and drug development professionals with a detailed, field-proven protocol for this challenging separation.

Foundational Strategy: Method Development and Rationale

Developing a successful chiral separation method is often a complex, analyte-specific process that requires a systematic screening approach rather than relying solely on experience.[8] Our strategy is grounded in understanding the physicochemical properties of 3-(2-Aminoethyl)cyclobutan-1-ol and selecting a column and mobile phase system that promotes the necessary transient diastereomeric interactions for separation.[1][9]

Analyte Characterization and Its Implications

The target molecule, 3-(2-Aminoethyl)cyclobutan-1-ol, possesses two key functional groups that dictate the chromatographic strategy:

  • A Primary Amino Group: This group is basic and prone to strong interactions with residual acidic silanols on the silica surface of the stationary phase, which can lead to poor peak shape (tailing) and low efficiency.[10]

  • A Tertiary Alcohol Group: This group can participate in hydrogen bonding interactions with the chiral stationary phase.

The combination of these groups on a small, non-aromatic scaffold requires a CSP capable of multiple interaction modes, such as hydrogen bonding and dipole-dipole interactions, to achieve effective chiral recognition.

Chiral Stationary Phase (CSP) Selection: The Key to Selectivity

The choice of CSP is the most critical decision in chiral method development.[11] Polysaccharide-based CSPs (derivatives of cellulose and amylose) are exceptionally versatile and have demonstrated broad enantiorecognition abilities for a wide range of pharmaceutical compounds, including amino alcohols.[7][12][13]

For this application, we selected an immobilized polysaccharide-based CSP , specifically one based on cellulose tris(3,5-dimethylphenylcarbamate). The rationale is twofold:

  • Broad Selectivity: These phases are known to be effective for separating compounds with both hydrogen-bond donors (the alcohol) and acceptors (the amine).[14]

  • Solvent Flexibility: Immobilized CSPs are covalently bonded to the silica support, making them compatible with a much wider range of organic solvents compared to coated phases.[14] This allows for greater flexibility during method optimization and the use of "aggressive" solvents that might otherwise be prohibited, which can be crucial for improving solubility and modifying selectivity.

Mobile Phase Optimization: Enhancing Resolution and Peak Shape

Normal Phase Chromatography (NPC) is often the preferred mode for chiral separations of polar compounds that are soluble in organic solvents.[11][13]

  • Primary Solvents: A non-polar solvent like n-hexane or n-heptane is used as the main component.

  • Polar Modifier: An alcohol, such as ethanol or isopropanol, is added to modulate retention time and selectivity. The concentration of this modifier is a critical parameter to optimize; small changes can significantly impact resolution.[11]

  • The Critical Role of the Basic Additive: Due to the primary amine in 3-(2-Aminoethyl)cyclobutan-1-ol, the addition of a basic modifier to the mobile phase is essential. Diethylamine (DEA) is a common and highly effective additive for this purpose.[11][15] DEA acts by competing with the basic analyte for active sites on the stationary phase, thereby minimizing undesirable interactions and dramatically improving peak symmetry.[10] Typically, a concentration of 0.1% (v/v) DEA is a sufficient starting point.[7][15]

Experimental Protocols

This section provides step-by-step protocols for both the initial analytical method development and the subsequent scale-up to preparative purification.

System Suitability and Validation

Before proceeding with purification, the analytical method must be validated according to established guidelines to ensure its performance.[16] The system suitability test (SST) is performed before each run to verify that the chromatographic system is adequate for the intended analysis.

Table 1: System Suitability Test (SST) Criteria

Parameter Acceptance Criteria Rationale
Resolution (Rs) ≥ 1.5 Ensures baseline separation for accurate quantitation of enantiomers.[16]
Tailing Factor (Tf) 0.8 – 1.5 Confirms good peak symmetry, crucial for preparative loading.

| Reproducibility (%RSD) | ≤ 2.0% for 5 replicate injections | Demonstrates the precision of the system. |

Analytical Method Development Workflow

The goal of this phase is to achieve baseline resolution (Rs ≥ 1.5) of the two enantiomers with good peak shape.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Method Screening & Optimization cluster_final Phase 3: Finalization SamplePrep Prepare 1 mg/mL Racemic 3-(2-Aminoethyl)cyclobutan-1-ol in Ethanol Screening Inject on Analytical CSP (e.g., Cellulose-based, 4.6x250mm, 5µm) SamplePrep->Screening InitialMP Initial Mobile Phase: n-Hexane:Ethanol:DEA (80:20:0.1) Screening->InitialMP Evaluation Evaluate Rs and Peak Shape InitialMP->Evaluation Optimization Optimize Mobile Phase (Adjust % Ethanol for Retention) (Adjust % DEA for Peak Shape) Evaluation->Optimization Rs < 1.5 or Poor Shape SST Perform System Suitability Test (SST) Evaluation->SST Rs ≥ 1.5 and Good Shape Optimization->Screening FinalMethod Final Analytical Method (Rs ≥ 1.5, Tf < 1.5) SST->FinalMethod

Caption: Workflow for Analytical Chiral Method Development.

Protocol 1: Analytical Method Development

  • Sample Preparation: Prepare a stock solution of racemic 3-(2-Aminoethyl)cyclobutan-1-ol at 1.0 mg/mL in ethanol.

  • HPLC System & Column:

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: Immobilized Cellulose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm, 4.6 x 250 mm.

  • Initial Chromatographic Conditions:

    • Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm (as the analyte lacks a strong chromophore).

    • Injection Volume: 10 µL.

  • Optimization:

    • If retention times are too short or too long, adjust the percentage of ethanol. Increasing ethanol will decrease retention.

    • If peaks are tailing, ensure the DEA concentration is sufficient. It can be slightly increased (e.g., to 0.2%) if necessary.

    • Once separation is achieved, the flow rate can be adjusted to optimize run time versus resolution.[17]

Preparative Purification Protocol

Once the analytical method is optimized, it can be scaled up for preparative purification. The goal is to maximize throughput while maintaining the resolution achieved in the analytical run.

Table 2: Optimized HPLC Parameters for Purification

Parameter Analytical Method Preparative Method
Column Cellulose-CSP (5 µm, 4.6 x 250 mm) Cellulose-CSP (5 µm, 20 x 250 mm)
Mobile Phase Hexane:Ethanol:DEA (85:15:0.1) Hexane:Ethanol:DEA (85:15:0.1)
Flow Rate 1.0 mL/min 18.6 mL/min (Scaled)
Sample Conc. 1 mg/mL 20 mg/mL
Injection Vol. 10 µL 2.0 mL
Loading per Inj. 10 µg 40 mg
Detection UV @ 210 nm UV @ 210 nm

| Temperature | 25 °C | 25 °C |

Protocol 2: Preparative Scale Purification

  • System Preparation: Equilibrate the preparative HPLC system and the 20 x 250 mm CSP column with the optimized mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude racemic 3-(2-Aminoethyl)cyclobutan-1-ol in the mobile phase to a concentration of 20 mg/mL. Filter the solution through a 0.45 µm PTFE filter.

  • Loading Study: Perform an initial injection at a lower volume (e.g., 0.5 mL) to confirm retention times under load. Gradually increase the injection volume to the target (e.g., 2.0 mL), ensuring that the resolution between the enantiomer peaks remains ≥ 1.2.

  • Fraction Collection: Set the fraction collector to trigger collection based on UV signal threshold and time windows determined from the loading study. Collect the two enantiomer peaks in separate vessels.

  • Purity Analysis: Analyze the collected fractions using the optimized analytical method (Protocol 1) to determine the enantiomeric excess (e.e.) of each purified isomer.

  • Post-Processing: Combine the fractions of each pure enantiomer. Remove the solvent under reduced pressure (rotary evaporation) to yield the isolated products. Note: The final product will be the DEA salt; a subsequent acid-base workup may be required to obtain the free amine.

Conclusion

The successful chiral purification of 3-(2-Aminoethyl)cyclobutan-1-ol is readily achievable through a systematic HPLC method development approach. The use of an immobilized polysaccharide-based chiral stationary phase in a normal-phase solvent system containing a basic additive is critical for achieving high resolution and excellent peak symmetry. The protocols detailed in this application note provide a robust and scalable framework for researchers to obtain high-purity enantiomers of this and structurally related amino alcohols, thereby facilitating advancements in asymmetric synthesis and the development of novel chiral therapeutics.

References

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Comprehensive Structural Elucidation of 3-(aminoethyl)cyclobutanol using 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the structural characterization of 3-(aminoethyl)cyclobutanol, a key building block in medicinal chemistry, utilizing a suite of advanced Nuclear Magnetic Resonance (NMR) techniques. We present a detailed, self-validating workflow, from meticulous sample preparation to the synergistic interpretation of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR spectra. The causality behind experimental choices is explained, offering field-proven insights for researchers to achieve unambiguous structural confirmation of complex small molecules.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane ring is a privileged scaffold in modern drug discovery, prized for its ability to confer unique three-dimensional topologies and improved metabolic stability to bioactive molecules. 3-(aminoethyl)cyclobutanol, incorporating both a primary amine and a hydroxyl group, represents a versatile bifunctional building block for synthesizing novel chemical entities. Its precise structural integrity is paramount for ensuring predictable downstream chemical transformations and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive, definitive structural elucidation of organic molecules in solution.[1] This guide details the application of a multi-pronged NMR strategy to fully characterize 3-(aminoethyl)cyclobutanol, ensuring the highest degree of scientific integrity and confidence in the assigned structure.

Foundational Principles of NMR-Based Characterization

The structural analysis herein relies on a synergistic combination of NMR experiments.

  • ¹H NMR: Provides information on the chemical environment of protons, their relative numbers (integration), and their connectivity through spin-spin (J-J) coupling.

  • ¹³C NMR: Reveals the number of unique carbon environments within the molecule. Due to the low natural abundance of ¹³C, coupling between adjacent carbons is negligible, resulting in a spectrum of singlets (in proton-decoupled mode).[2]

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): A crucial experiment for determining the multiplicity of carbon atoms.[3] It differentiates carbons based on the number of attached protons: CH₃ and CH groups appear as positive signals, while CH₂ groups appear as negative (inverted) signals. Quaternary carbons (C) are not observed.[4][5][6][7]

  • 2D COSY (Correlation Spectroscopy): Maps ¹H-¹H J-coupling correlations.[8][9] The presence of an off-diagonal "cross-peak" confirms that two protons are coupled, typically over two or three bonds.[10][11][12]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Directly correlates a proton with the carbon to which it is attached (one-bond ¹JCH coupling).[13][14] This is a highly sensitive experiment that provides definitive C-H connectivity.[1][15][16]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH).[17][18] This experiment is instrumental in piecing together the molecular fragments and confirming the overall carbon skeleton.[15][16][19]

Experimental Design and Protocols

Protocol: NMR Sample Preparation

The quality of NMR data is fundamentally dependent on proper sample preparation.[20] A meticulously prepared sample ensures optimal magnetic field homogeneity, leading to sharp, well-resolved spectra.

Materials:

  • 3-(aminoethyl)cyclobutanol (5-10 mg)

  • High-quality 5 mm NMR tube (e.g., Wilmad, Norell)[21]

  • Deuterated solvent (e.g., Methanol-d₄, CD₃OD)

  • Glass Pasteur pipette with a cotton wool plug

  • Small vial

Procedure:

  • Weighing: Accurately weigh 5-10 mg of 3-(aminoethyl)cyclobutanol into a clean, dry vial. For ¹H NMR, 5 mg is often sufficient, while ¹³C experiments benefit from a slightly higher concentration.[21][22]

  • Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CD₃OD) to the vial. The choice of solvent is critical; CD₃OD is selected here for its ability to solubilize the polar analyte and to allow for the exchange (and thus potential suppression) of the labile -OH and -NH₂ protons, simplifying the spectrum.

  • Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, homogeneous solution is required.[20]

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution.[22] Draw the solution into a Pasteur pipette that has a small, tight plug of cotton wool inserted. Carefully transfer the filtered solution into the NMR tube.

  • Volume Adjustment: Ensure the sample height in the NMR tube is between 40-50 mm (approximately 0.6-0.7 mL).[20][23][24] This height is optimal for positioning within the spectrometer's receiver coils.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol: NMR Data Acquisition and Processing

Instrumentation:

  • Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a cryoprobe.

Acquisition Parameters (General):

  • ¹H NMR: 32 scans, 2-second relaxation delay.

  • ¹³C NMR: 1024 scans, 2-second relaxation delay.

  • DEPT-135: 256 scans, 2-second relaxation delay.

  • COSY, HSQC, HMBC: Standard Bruker pulse programs (e.g., cosygpmfphpr, hsqcedetgpsisp2.3, hmbcgplpndqf). Parameters were optimized for expected coupling constants.

Data Processing:

  • All data were processed using Bruker TopSpin 4.0 or similar software like Mnova or NMRium.[25][26][27] Processing steps included Fourier transformation, automatic phase and baseline correction, and referencing the spectra to the residual solvent peak of CD₃OD (¹H: 3.31 ppm; ¹³C: 49.00 ppm).

Results: Spectral Analysis and Structural Assignment

The structure of 3-(aminoethyl)cyclobutanol was systematically assembled by integrating data from all NMR experiments.

Figure 1: Structure of 3-(aminoethyl)cyclobutanol with atom numbering.

¹H NMR Spectrum Interpretation

The proton spectrum provides the initial framework. The signals are broad due to the complex coupling patterns inherent in non-planar cyclobutane rings and potential conformational exchange.[28]

  • A multiplet at ~3.95 ppm (H1) is assigned to the proton on the carbon bearing the hydroxyl group (C1), deshielded by the electronegative oxygen.

  • Two sets of complex multiplets in the range of ~2.10-2.25 ppm (H2/H4) and ~1.65-1.80 ppm (H2/H4) are characteristic of the cyclobutane ring methylene protons. Protons on the same side of the ring as the substituents (cis) are typically shifted differently than those on the opposite side (trans).[29][30][31][32]

  • A multiplet centered at ~1.90 ppm (H3) is assigned to the methine proton at the point of substitution on the cyclobutane ring.

  • A triplet at ~2.70 ppm (H6) corresponds to the methylene protons adjacent to the nitrogen atom (C6).

  • A quartet (or triplet of triplets) at ~1.60 ppm (H5) is assigned to the methylene protons at C5, coupled to both H3 and the H6 protons.

¹³C and DEPT-135 Spectra Interpretation

The carbon spectra confirm the number of unique carbons and identify their types.

  • DEPT-135 shows one positive CH signal (C1) and one additional positive CH signal (C3), confirming the two methine carbons.

  • Four negative signals are observed, corresponding to the four methylene (CH₂) groups: two on the cyclobutane ring (C2, C4) and two on the side chain (C5, C6).

  • The full ¹³C spectrum shows a total of six signals, consistent with the molecular structure.

  • The carbon attached to the hydroxyl group (C1 ) appears furthest downfield at ~70 ppm .

  • The carbon attached to the amino group (C6 ) is at ~42 ppm .

  • The remaining cyclobutane and side-chain carbons (C2, C3, C4, C5 ) appear in the aliphatic region between ~25-40 ppm .

2D NMR for Unambiguous Connectivity

While 1D spectra provide strong evidence, 2D NMR is essential for definitive proof of the structure.

COSY Analysis:

  • Crucial cross-peaks confirm the spin systems. A strong correlation is observed between the H1 proton (~3.95 ppm) and the ring methylene protons (H2/H4, ~2.18 and ~1.72 ppm).

  • The H3 proton (~1.90 ppm) shows correlations to both the other set of ring methylene protons (H2/H4) and, importantly, to the side-chain H5 protons (~1.60 ppm).

  • A clear correlation between the H5 (~1.60 ppm) and H6 (~2.70 ppm) protons confirms the connectivity of the ethyl side chain.

HSQC Analysis:

  • This spectrum acts as a definitive map, linking each proton signal directly to its corresponding carbon signal, as summarized in the tables below. For example, the proton signal at ~3.95 ppm shows a cross-peak to the carbon signal at ~70 ppm, unequivocally assigning both to the C1-H1 pair.

HMBC Analysis:

  • The HMBC spectrum provides the final piece of the puzzle by establishing the connection between the side chain and the ring.

  • A key correlation is observed from the side-chain protons H5 (~1.60 ppm) to the ring carbon C3 (~35 ppm) and also to C2 and C4.

  • Furthermore, the ring methine proton H3 (~1.90 ppm) shows a three-bond correlation to the side-chain carbon C6 (~42 ppm). These correlations irrefutably prove that the aminoethyl group is attached at the C3 position of the cyclobutanol ring.

Figure 2: Workflow for the NMR-based structural elucidation.

Summary of NMR Data

Table 1: ¹H NMR Data for 3-(aminoethyl)cyclobutanol (500 MHz, CD₃OD)

AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H1~3.95m1H
H2, H4 (cis to subs.)~2.10 - 2.25m2H
H3~1.90m1H
H2, H4 (trans to subs.)~1.65 - 1.80m2H
H5~1.60q2H
H6~2.70t2H

Table 2: ¹³C NMR Data for 3-(aminoethyl)cyclobutanol (125 MHz, CD₃OD)

AssignmentChemical Shift (δ, ppm)DEPT-135 Phase
C1~70.0CH (+)
C6~42.0CH₂ (-)
C5~38.0CH₂ (-)
C3~35.0CH (+)
C2, C4~30.0CH₂ (-)

Note: Chemical shifts are approximate and may vary slightly based on concentration and specific instrument calibration. Multiplicities (m: multiplet, q: quartet, t: triplet) are descriptive.

Conclusion

The combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and self-validating methodology for the complete and unambiguous structural characterization of 3-(aminoethyl)cyclobutanol. This application note demonstrates a logical workflow that moves from initial hypotheses based on 1D spectra to definitive proof of atomic connectivity through 2D correlation experiments. This rigorous approach is essential for ensuring the quality and integrity of key chemical building blocks used in research and drug development.

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Application Note: High-Sensitivity LC-MS/MS Analysis of 3-(2-Aminoethyl)cyclobutan-1-ol HCl for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the sensitive and selective analysis of 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride, a novel small molecule of interest in drug development. Due to its polar nature, traditional reversed-phase liquid chromatography methods pose a challenge.[1] This guide outlines a robust workflow utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) for reliable quantification in a preclinical research setting. We will delve into the rationale behind method development, from sample preparation to the interpretation of mass spectral data, providing researchers with a comprehensive framework for their studies.

Introduction: The Analytical Challenge of Polar Small Molecules

3-(2-Aminoethyl)cyclobutan-1-ol is a polar molecule containing both a primary amine and a hydroxyl group. Such compounds are often poorly retained on conventional C18 stationary phases, leading to potential matrix effects and compromised sensitivity in LC-MS/MS analysis.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior alternative for retaining and separating polar analytes. This technique utilizes a polar stationary phase and a mobile phase with a high organic content, promoting the partitioning of polar molecules.

This document serves as a practical guide for researchers and drug development professionals, providing a reproducible protocol for the analysis of 3-(2-Aminoethyl)cyclobutan-1-ol HCl. The methodologies described herein are designed to ensure high scientific integrity through self-validating steps and are grounded in established principles of mass spectrometry.

Predicted Mass Spectrometry Behavior of 3-(2-Aminoethyl)cyclobutan-1-ol

The hydrochloride salt will readily dissociate in solution, and the free base of 3-(2-Aminoethyl)cyclobutan-1-ol will be analyzed. Given its structure, which includes a primary amine, electrospray ionization (ESI) in positive ion mode is the most suitable ionization technique.[2][3] The primary amine will readily accept a proton, forming a stable [M+H]+ precursor ion.

Predicted Fragmentation Pathways:

The fragmentation of the protonated molecule is anticipated to follow established patterns for amino alcohols and cyclic alcohols.[4][5][6] Key fragmentation events are expected to include:

  • Loss of Water (H₂O): A common fragmentation pathway for alcohols, resulting in a significant neutral loss of 18 Da.[6][7]

  • Loss of Ammonia (NH₃): Cleavage of the amino group can lead to a neutral loss of 17 Da.

  • Alpha-Cleavage: Breakage of the C-C bond adjacent to the hydroxyl-bearing carbon is a characteristic fragmentation for alcohols, leading to resonance-stabilized fragments.[7][8][9]

  • Ring Cleavage: Cyclic structures can undergo complex ring-opening fragmentations.[4]

A proposed fragmentation pathway is illustrated in the diagram below.

G cluster_legend Legend cluster_fragmentation Predicted Fragmentation Pathway precursor [M+H]+ fragment Fragment Ion neutralloss Neutral Loss M_H [M+H]+ m/z 130.12 loss_h2o Loss of H2O (-18 Da) M_H->loss_h2o loss_nh3 Loss of NH3 (-17 Da) M_H->loss_nh3 alpha_cleavage Alpha-Cleavage M_H->alpha_cleavage fragment1 [M+H-H2O]+ m/z 112.11 loss_h2o->fragment1 fragment2 [M+H-NH3]+ m/z 113.10 loss_nh3->fragment2 fragment3 m/z 100.08 alpha_cleavage->fragment3

Caption: Predicted Fragmentation of 3-(2-Aminoethyl)cyclobutan-1-ol.

Experimental Workflow

The overall experimental workflow is designed for robustness and high-throughput analysis, encompassing sample preparation, LC separation, and MS/MS detection.

G start Start: Biological Matrix (e.g., Plasma) protein_precipitation Protein Precipitation (Acetonitrile with Internal Standard) start->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Supernatant Transfer & Dilution vortex_centrifuge->supernatant_transfer lc_injection LC-MS/MS Injection supernatant_transfer->lc_injection hilic_separation HILIC Separation lc_injection->hilic_separation esi_ionization ESI+ Ionization hilic_separation->esi_ionization msms_detection MS/MS Detection (MRM Mode) esi_ionization->msms_detection data_analysis Data Analysis & Quantification msms_detection->data_analysis end End: Concentration Determination data_analysis->end

Caption: LC-MS/MS Workflow for Analysis.

Sample Preparation Protocol

Effective sample preparation is crucial to minimize matrix effects and ensure reproducible results.[10][11] A protein precipitation method is recommended for its simplicity and efficiency in removing high-molecular-weight interferences.

Materials:

  • Biological matrix (e.g., plasma, urine)

  • 3-(2-Aminoethyl)cyclobutan-1-ol HCl analytical standard

  • Stable isotope-labeled internal standard (e.g., 3-(2-Aminoethyl)cyclobutan-1-ol-d4 HCl), if available. If not, a structurally similar compound can be used.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Step-by-Step Protocol:

  • Prepare Stock Solutions:

    • Prepare a 1 mg/mL stock solution of 3-(2-Aminoethyl)cyclobutan-1-ol HCl in methanol.

    • Prepare a 1 mg/mL stock solution of the internal standard (IS) in methanol.

    • From these, prepare working solutions for calibration standards and quality controls by serial dilution in a 50:50 methanol:water mixture.

  • Protein Precipitation:

    • To 50 µL of biological matrix, calibration standard, or quality control sample in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard at an appropriate concentration.

    • The cold temperature and organic solvent will efficiently precipitate proteins.

  • Vortex and Centrifuge:

    • Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer and Dilution:

    • Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

    • Dilute with 100 µL of 90:10 acetonitrile:water with 0.1% formic acid. This ensures the sample is in a solvent composition compatible with the initial HILIC mobile phase, promoting good peak shape.[12]

LC-MS/MS Instrumentation and Parameters

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValueRationale
Column Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mmAmide-based stationary phases provide excellent retention and selectivity for polar compounds in HILIC mode.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in the protonation of the analyte for better ESI+ efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe primary organic component for HILIC separation.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, providing good efficiency.
Injection Volume 2 µLA small injection volume minimizes peak distortion.[12]
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Gradient 95% B to 50% B over 3 min, hold at 50% B for 1 min, return to 95% B and equilibrate for 2 minA gradient from high to low organic content elutes the polar analyte.

Table 2: Mass Spectrometry Parameters

ParameterValueRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe primary amine is readily protonated.[13]
Capillary Voltage 3.5 kVOptimized for stable spray and ion generation.
Source Temperature 150°CA lower temperature is often used for small molecules to prevent in-source degradation.
Desolvation Temp. 400°CEfficiently removes solvent from the ESI droplets.
Desolvation Gas Nitrogen, 800 L/hrFacilitates the desolvation process.
Collision Gas ArgonAn inert gas for collision-induced dissociation.
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.[14]

Table 3: Predicted MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3-(2-Aminoethyl)cyclobutan-1-ol 130.1112.1 (Loss of H₂O)15
3-(2-Aminoethyl)cyclobutan-1-ol 130.1113.1 (Loss of NH₃)20
Internal Standard (e.g., -d4) 134.1116.1 (Loss of H₂O)15

Data Analysis and Interpretation

The primary output will be a chromatogram showing the intensity of the selected product ions over time. The peak area of the analyte is normalized to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the known concentrations of the calibration standards. The concentration of the analyte in unknown samples is then determined from this curve.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of 3-(2-Aminoethyl)cyclobutan-1-ol HCl using LC-MS/MS. By employing HILIC for chromatographic separation and ESI in positive mode for ionization, this method overcomes the challenges associated with analyzing polar small molecules. The detailed steps for sample preparation and the provided instrument parameters offer a robust starting point for method development and validation in a drug development or research setting.

References

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Application Notes and Protocols for the Utilization of 3-(2-Aminoethyl)cyclobutan-1-ol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient strategy in modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] By screening libraries of low molecular weight compounds, or "fragments," FBDD allows for a more thorough exploration of a target's chemical space, often leading to leads with superior physicochemical properties.[3] Historically, fragment libraries have been dominated by flat, aromatic, sp²-hybridized molecules. However, the biological reality is that molecular recognition occurs in three dimensions. This has spurred a significant shift towards embracing fragments with greater three-dimensional (3D) character, a concept often referred to as "escaping from flatland."[4]

An increased fraction of sp³-hybridized carbons (Fsp³) in drug candidates has been correlated with improved clinical success rates, conferring advantages such as enhanced solubility, better metabolic stability, and the potential for more specific, high-quality interactions with protein targets.[5][6] It is in this context that novel, sp³-rich scaffolds like 3-(2-Aminoethyl)cyclobutan-1-ol emerge as compelling tools for drug discovery researchers.

This application note provides a comprehensive guide to the strategic use of 3-(2-Aminoethyl)cyclobutan-1-ol in FBDD campaigns. We will delve into the unique physicochemical properties imparted by the cyclobutane core, outline detailed protocols for its integration into screening libraries, and present robust methodologies for hit validation and subsequent hit-to-lead optimization.

The Scientific Rationale: Why 3-(2-Aminoethyl)cyclobutan-1-ol?

The strategic selection of fragments is paramount to the success of an FBDD campaign. 3-(2-Aminoethyl)cyclobutan-1-ol is not merely another small molecule; its architecture is endowed with several features that make it a highly attractive starting point for drug discovery.

1. The Power of the Puckered Ring: The Cyclobutane Advantage

The cyclobutane ring is a strained carbocycle that adopts a unique, puckered conformation.[7][8][9] This rigid, non-planar structure offers several distinct advantages in drug design:

  • Conformational Restriction: Unlike flexible aliphatic chains, the cyclobutane scaffold locks the substituents in well-defined spatial orientations. This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher binding affinities.[7][8]

  • Metabolic Stability: The cyclobutane core is generally robust to metabolic degradation, offering a stable anchor point for building more complex molecules.[7][8]

  • Novel Chemical Space: Cyclobutane-containing molecules are still underrepresented in many screening libraries, offering access to novel chemical space and the potential for generating unique intellectual property.[10]

  • Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other common chemical groups, such as gem-dimethyl groups or even phenyl rings, while providing a more 3D-vectoral exit from the core.[11]

2. Built-in Functionality for Guided Elaboration

3-(2-Aminoethyl)cyclobutan-1-ol possesses two key functional groups—a primary amine and a tertiary alcohol—that are strategically positioned for synthetic elaboration. These "exit vectors" are crucial for the hit-to-lead process.

  • The primary amine is a versatile handle for forming amides, sulfonamides, or for use in reductive amination reactions, allowing for systematic "growing" of the fragment into adjacent pockets of the target protein.

  • The tertiary alcohol provides another point for potential modification, although it is less reactive than the amine. Its presence also contributes to the fragment's polarity and potential for hydrogen bonding interactions.

The combination of a rigid, 3D scaffold with these strategically placed functional groups makes 3-(2-Aminoethyl)cyclobutan-1-ol a "poised" fragment, primed for rapid and efficient optimization once a hit is identified.

Physicochemical Properties of 3-(2-Aminoethyl)cyclobutan-1-ol (Predicted)

As a novel fragment, extensive experimental data for 3-(2-Aminoethyl)cyclobutan-1-ol is not yet available. However, its properties can be predicted based on its structure, aligning well with the "Rule of Three" often applied in FBDD.[2][12]

PropertyPredicted Value/RangeRationale & FBDD Relevance
Molecular Weight ~129.20 g/mol Well within the "Rule of Three" (<300 Da), ensuring high ligand efficiency.[13]
cLogP ~0.1Low lipophilicity suggests good aqueous solubility, which is critical for high-concentration screening.[13]
Hydrogen Bond Donors 2 (amine and hydroxyl)Compliant with the "Rule of Three" (≤3), providing potential for key interactions with the target.
Hydrogen Bond Acceptors 2 (amine and hydroxyl)Compliant with the "Rule of Three" (≤3), offering further opportunities for directed binding.
Rotatable Bonds 3Low number of rotatable bonds reduces conformational complexity and the entropic cost of binding.
Fraction sp³ (Fsp³) 1.0Maximally sp³-rich, ensuring a high degree of three-dimensionality.

Experimental Protocols

Part 1: Synthesis and Preparation of a 3-(2-Aminoethyl)cyclobutan-1-ol Stock Solution

While 3-(2-Aminoethyl)cyclobutan-1-ol is a novel fragment, a plausible synthetic route can be adapted from established methods for similar structures, such as 1-(2-Aminoethyl)cyclobutan-1-ol.[11][14] A robust approach involves a Grignard reaction with a protected aminoethyl group followed by deprotection.

Diagram of Synthetic Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection 2-Chloroethylamine 2-Chloroethylamine N,N-dibenzyl-2-chloroethylamine N,N-dibenzyl-2-chloroethylamine 2-Chloroethylamine->N,N-dibenzyl-2-chloroethylamine Benzyl Chloride, Na2CO3 2-Chloroethylamine->N,N-dibenzyl-2-chloroethylamine Grignard Reagent Grignard Reagent N,N-dibenzyl-2-chloroethylamine->Grignard Reagent Mg, THF N,N-dibenzyl-2-chloroethylamine->Grignard Reagent Protected Intermediate Protected Intermediate Grignard Reagent->Protected Intermediate + Cyclobutanone Grignard Reagent->Protected Intermediate 3-(2-Aminoethyl)cyclobutan-1-ol 3-(2-Aminoethyl)cyclobutan-1-ol Protected Intermediate->3-(2-Aminoethyl)cyclobutan-1-ol H2, Pd/C Protected Intermediate->3-(2-Aminoethyl)cyclobutan-1-ol

Caption: Proposed three-step synthesis of 3-(2-Aminoethyl)cyclobutan-1-ol.

Protocol: Preparation of a DMSO Stock Solution for Screening

  • Purity Assessment: Prior to dissolution, confirm the purity of the synthesized 3-(2-Aminoethyl)cyclobutan-1-ol to be >95% by LC-MS and ¹H-NMR.

  • Weighing: Accurately weigh an appropriate amount of the compound in a clean, tared vial.

  • Dissolution: Add high-purity, anhydrous DMSO to achieve a final concentration of 100 mM.

  • Solubilization: Gently vortex and/or sonicate the vial until the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Part 2: Primary Fragment Screening using Biophysical Methods

Due to the expected weak binding affinity of fragments, sensitive biophysical techniques are required for primary screening.[15] We recommend a primary screen using Surface Plasmon Resonance (SPR) for its high sensitivity and throughput, followed by an orthogonal validation using Nuclear Magnetic Resonance (NMR).[16][17]

Workflow for Fragment Screening and Hit Validation

G cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_optimization Hit-to-Lead Optimization Library Fragment Library (including target fragment) SPR Surface Plasmon Resonance (SPR) High-Throughput Screen Library->SPR Identify initial hits NMR Orthogonal Validation: NMR Spectroscopy (e.g., STD, WaterLOGSY) SPR->NMR Confirm binding & rule out artifacts XRay Structural Biology: X-Ray Crystallography NMR->XRay Determine binding mode ITC Thermodynamics: Isothermal Titration Calorimetry (ITC) NMR->ITC Quantify affinity (KD) SBDD Structure-Based Drug Design (SBDD) XRay->SBDD Inform synthetic chemistry Lead Lead Compound SBDD->Lead

Caption: A typical workflow for FBDD from screening to lead optimization.

Protocol 2.1: Primary Screening by Surface Plasmon Resonance (SPR)

  • Immobilization: Immobilize the purified target protein onto a sensor chip (e.g., CM5 chip via amine coupling) to an appropriate density. A reference flow cell should be prepared for background subtraction.

  • Assay Development: Optimize running buffer conditions (pH, salt concentration) and DMSO concentration to minimize non-specific binding.

  • Screening: Inject the 3-(2-Aminoethyl)cyclobutan-1-ol fragment (typically at a concentration of 100-500 µM) over the target and reference flow cells.

  • Data Analysis: Monitor the change in response units (RU). A response significantly above the reference channel and baseline noise is considered a preliminary hit.

  • Hit Characterization: For preliminary hits, perform a dose-response analysis to confirm binding and obtain an estimated dissociation constant (K D).[16]

Protocol 2.2: Orthogonal Hit Validation by NMR Spectroscopy

NMR is a powerful tool for confirming direct binding to the target protein and ruling out false positives from the primary screen.[18][19] Ligand-observe methods are particularly well-suited for FBDD.

  • Sample Preparation: Prepare two samples of the target protein (~10-20 µM) in a suitable deuterated buffer. To one sample, add 3-(2-Aminoethyl)cyclobutan-1-ol to a final concentration of ~200 µM. The other sample serves as a protein-only control.

  • Saturation Transfer Difference (STD) NMR:

    • Acquire an STD spectrum. In this experiment, saturation is transferred from the protein to a binding ligand.

    • Signals present in the STD spectrum that are absent in a control spectrum (off-resonance irradiation) confirm that the fragment binds to the protein.[18]

  • Water-LOGSY (Water-Ligand Observed via Gradient SpectroscopY):

    • Acquire a Water-LOGSY spectrum. This experiment detects the transfer of magnetization from bulk water to the ligand via the protein.

    • Binding fragments will show NOEs with opposite signs to those of non-binding compounds, providing another layer of validation.[18]

Part 3: Structural Characterization and Hit-to-Lead Optimization

The ultimate goal of FBDD is to evolve a low-affinity fragment hit into a potent, drug-like lead compound.[20] This process is critically dependent on structural information.

Protocol 3.1: Determining the Binding Mode by X-Ray Crystallography

  • Crystallization: Obtain high-quality crystals of the target protein.

  • Soaking or Co-crystallization:

    • Soaking: Transfer a protein crystal into a solution containing a high concentration (e.g., 1-10 mM) of 3-(2-Aminoethyl)cyclobutan-1-ol and allow it to equilibrate.

    • Co-crystallization: Set up crystallization trials with the protein already in complex with the fragment.

  • Data Collection and Structure Solution: Collect X-ray diffraction data and solve the crystal structure. The resulting electron density map should clearly show the position and orientation of the bound fragment in the protein's binding site.[19][21]

Protocol 3.2: Structure-Based Hit-to-Lead Optimization

With a high-resolution crystal structure in hand, the process of rational, structure-based drug design can begin. The primary strategies are fragment growing, linking, and merging.[22][23][24] For 3-(2-Aminoethyl)cyclobutan-1-ol, the "growing" strategy is the most direct path forward.

Diagram of the "Fragment Growing" Strategy

G cluster_0 Initial Hit cluster_1 Analysis & Design cluster_2 Synthesis & Testing cluster_3 Optimized Lead Hit 3-(2-Aminoethyl)cyclobutan-1-ol bound to target Analysis Analyze crystal structure: Identify adjacent pockets and key interactions Hit->Analysis Design Design new functionality to extend into pockets Analysis->Design Synthesis Synthesize derivatives (e.g., amides from the amine) Design->Synthesis Testing Test for improved affinity (KD) Synthesis->Testing Testing->Analysis Iterative Cycles Lead Higher-Affinity Lead Compound Testing->Lead

Caption: The iterative cycle of structure-based "fragment growing".

  • Structural Analysis: Carefully examine the co-crystal structure. Identify unoccupied pockets adjacent to the bound fragment. Note any nearby amino acid residues that could serve as hydrogen bond donors or acceptors.

  • Design: Use the primary amine of the fragment as a synthetic handle. Design a small library of amides or other derivatives where the new functionality is directed towards the identified pocket.

  • Synthesis: Synthesize the designed analogues.

  • Evaluation: Screen the new compounds using the established SPR assay to determine their binding affinity.

  • Iteration: Use the structure-activity relationship (SAR) data to design the next round of compounds. For promising analogues, solve their co-crystal structures to confirm the intended binding mode and guide further optimization. This iterative process is continued to progressively increase potency and improve drug-like properties.[1][22]

Conclusion

3-(2-Aminoethyl)cyclobutan-1-ol represents a new frontier in fragment-based drug discovery. Its inherent three-dimensionality, conferred by the sp³-rich cyclobutane core, offers a distinct advantage in exploring the complex topology of biological targets. The strategic placement of versatile functional groups provides chemists with the ideal starting points for rapid and rational hit-to-lead optimization. By integrating this novel fragment into screening libraries and applying the rigorous biophysical and structural biology protocols outlined in this guide, researchers can unlock new avenues for discovering potent and selective therapeutics against a wide range of challenging disease targets.

References

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Application Notes & Protocols: Leveraging 3-(Aminoethyl)cyclobutanol for the Design of Novel 3D Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the application of 3-(aminoethyl)cyclobutanol, a novel and promising scaffold for the design of three-dimensional (3D) molecular frameworks in modern drug discovery. The content herein is curated for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical space with innovative, sp³-rich structures.

Introduction: The Imperative for 3D Scaffolds in Modern Drug Discovery

The landscape of drug discovery is continually evolving, with a discernible shift away from planar, aromatic structures towards more complex, three-dimensional molecules. This transition is driven by the need to engage with increasingly challenging biological targets, such as protein-protein interactions, and to develop drug candidates with improved physicochemical and pharmacokinetic properties.[1][2] Saturated carbocycles, like the cyclobutane ring, are particularly attractive in this context. Though historically underutilized compared to their five- and six-membered counterparts, cyclobutanes offer a unique combination of conformational rigidity and three-dimensionality that can be exploited to great effect in scaffold design.[3][4][5]

The 3-(aminoethyl)cyclobutanol scaffold, at the heart of this guide, presents a compelling starting point for the construction of diverse chemical libraries. Its bifunctional nature, possessing both a primary amine and a hydroxyl group, allows for versatile derivatization, while the cyclobutane core imparts a distinct 3D geometry that can effectively probe the often complex and non-planar binding sites of biological targets.

The Cyclobutane Ring: A Privileged Motif for 3D Scaffold Design

The cyclobutane ring is not merely a smaller version of cyclohexane; its unique structural and electronic properties set it apart as a valuable building block in medicinal chemistry.

Conformational Characteristics:

Unlike the planar cyclopropane or the flexible cyclohexane, cyclobutane exists in a puckered or "butterfly" conformation.[6][7][8] This puckering relieves torsional strain that would be present in a planar arrangement and results in non-eclipsed C-H bonds.[8] This defined, non-planar geometry allows for the precise positioning of substituents in either axial or equatorial-like orientations, providing a rigid framework for the presentation of pharmacophoric elements.[6][9]

Physicochemical Advantages:

The incorporation of a cyclobutane ring into a molecule can confer several advantages:

  • Increased sp³ Character: Enhancing the fraction of sp³-hybridized carbons generally leads to improved solubility, metabolic stability, and reduced off-target toxicity compared to flat, aromatic systems.[10]

  • Novel Chemical Space: The relative scarcity of cyclobutane-containing drugs means that scaffolds based on this ring system can provide access to novel intellectual property.[1][3]

  • Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other functionalities, such as gem-dimethyl groups, alkynes, or even phenyl rings, offering a strategy to modulate a compound's properties while retaining or improving its biological activity.[11][12]

The 3-(Aminoethyl)cyclobutanol Scaffold: A Gateway to Diverse Chemical Libraries

The 3-(aminoethyl)cyclobutanol scaffold is a bifunctional building block that allows for divergent synthesis, enabling the rapid generation of a library of analogues with diverse functionalities. The primary amine and hydroxyl group serve as convenient handles for a wide range of chemical transformations.

Workflow for Library Synthesis using 3-(Aminoethyl)cyclobutanol

G A 3-(Aminoethyl)cyclobutanol Scaffold B Amine Derivatization (e.g., Amidation, Reductive Amination) A->B Functionalize Primary Amine C Hydroxyl Derivatization (e.g., Etherification, Esterification) A->C Functionalize Hydroxyl Group F Orthogonal Protection & Sequential Derivatization A->F D Library of Amine-Modified Analogues B->D E Library of Hydroxyl-Modified Analogues C->E G Diverse Library of Bifunctionally Modified Analogues F->G

Caption: A general workflow for the divergent synthesis of a chemical library starting from the 3-(aminoethyl)cyclobutanol scaffold.

Proposed Synthesis of 3-(Aminoethyl)cyclobutanol

As 3-(aminoethyl)cyclobutanol is a novel chemical entity, a proposed synthetic route is outlined below, based on established chemical principles and analogous transformations found in the literature.[13][14][15]

Synthetic Scheme:

G cluster_0 Proposed Synthesis of 3-(Aminoethyl)cyclobutanol A Cyclobutanone B 1-(Cyanomethyl)cyclobutanol A->B 1. Acetonitrile, n-BuLi 2. Aqueous Workup C 1-(2-Aminoethyl)cyclobutanol B->C Reduction (e.g., LiAlH4 or H2/Catalyst) D Target Scaffold: 3-(Aminoethyl)cyclobutanol C->D Isomerization/Further Steps (Hypothetical)

Caption: A plausible, though hypothetical, synthetic route to an aminoethyl-substituted cyclobutanol. A more direct synthesis of the 3-substituted isomer would likely involve a different starting material, such as methyl 3-(hydroxymethyl)cyclobutanecarboxylate.[16][17]

Protocols for the Derivatization of 3-(Aminoethyl)cyclobutanol

The following protocols provide detailed, step-by-step methodologies for the derivatization of the primary amine and hydroxyl functionalities of the 3-(aminoethyl)cyclobutanol scaffold. These protocols are designed to be robust and adaptable to a wide range of building blocks.

Protocol 1: Amide Library Synthesis via Acylation of the Primary Amine

This protocol describes the parallel synthesis of an amide library from 3-(aminoethyl)cyclobutanol and a diverse set of carboxylic acids.

Materials:

  • 3-(Aminoethyl)cyclobutanol

  • A library of carboxylic acids (R-COOH)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling agent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • 96-well reaction block

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of 3-(aminoethyl)cyclobutanol in anhydrous DMF.

    • Prepare a 0.2 M solution of DIPEA in anhydrous DMF.

    • Prepare a 0.22 M solution of BOP in anhydrous DMF.

    • Prepare a 0.2 M solution of each carboxylic acid in anhydrous DMF in individual wells of a 96-well plate.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 200 µL of the corresponding carboxylic acid solution (0.04 mmol).

    • Add 200 µL of the 3-(aminoethyl)cyclobutanol stock solution (0.04 mmol) to each well.

    • Add 200 µL of the DIPEA stock solution (0.04 mmol) to each well.

    • Initiate the reaction by adding 200 µL of the BOP stock solution (0.044 mmol) to each well.

  • Reaction and Workup:

    • Seal the reaction block and shake at room temperature for 12-16 hours.

    • Quench the reactions by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract each well with ethyl acetate (3 x 1 mL).

    • Combine the organic extracts for each reaction in a new 96-well plate.

    • Wash the combined organic extracts with brine (1 x 1 mL).

    • Dry the organic extracts over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude amide products.

  • Purification and Analysis:

    • Purify the crude products via high-throughput preparative HPLC.

    • Characterize the final products by LC-MS and ¹H NMR spectroscopy.

Protocol 2: Reductive Amination for Secondary Amine Synthesis

This protocol details the synthesis of a library of secondary amines by reacting 3-(aminoethyl)cyclobutanol with a diverse set of aldehydes or ketones.

Materials:

  • 3-(Aminoethyl)cyclobutanol

  • A library of aldehydes or ketones

  • Sodium triacetoxyborohydride

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • In a series of reaction vials, dissolve 3-(aminoethyl)cyclobutanol (1.0 eq.) in anhydrous DCM.

    • Add the corresponding aldehyde or ketone (1.1 eq.) to each vial.

    • Add a catalytic amount of glacial acetic acid (0.1 eq.).

    • Stir the mixtures at room temperature for 30 minutes to allow for imine/enamine formation.

  • Reduction:

    • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to each reaction mixture.

    • Stir the reactions at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[13]

  • Workup:

    • Carefully quench the reactions by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Separate the organic layer and extract the aqueous layer with DCM (2 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification and Analysis:

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Characterize the purified secondary amines by LC-MS and NMR spectroscopy.

Protocol 3: O-Alkylation of the Hydroxyl Group

This protocol describes the synthesis of ethers from the hydroxyl group of 3-(aminoethyl)cyclobutanol, assuming the amine has been previously protected (e.g., as a Boc-carbamate).

Materials:

  • N-Boc-3-(aminoethyl)cyclobutanol

  • Sodium hydride (60% dispersion in mineral oil)

  • A library of alkyl halides (e.g., benzyl bromide, methyl iodide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Deprotonation:

    • To a flame-dried flask under an inert atmosphere, add a solution of N-Boc-3-(aminoethyl)cyclobutanol (1.0 eq.) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 eq.) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation:

    • Cool the reaction mixture back to 0 °C.

    • Add the alkyl halide (1.2 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Workup and Deprotection:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate to yield the crude N-Boc protected ether.

    • The Boc protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to yield the final ether product.[18]

  • Purification and Analysis:

    • Purify the final product by flash column chromatography or preparative HPLC.

    • Characterize the purified ether by LC-MS and NMR spectroscopy.

Data Summary and Physicochemical Properties

The introduction of the cyclobutane scaffold is expected to favorably impact the physicochemical properties of the resulting library of compounds.

PropertyGeneral Trend with Cyclobutane IncorporationRationale
Molecular Weight (MW) Controlled by derivatizationThe core scaffold has a low molecular weight.
Lipophilicity (cLogP) Generally lower than aromatic analoguesReplacement of a phenyl ring with a cyclobutane ring reduces lipophilicity.[1]
Aqueous Solubility Generally higher than aromatic analoguesIncreased sp³ character and reduced planarity disrupt crystal packing and improve solvation.
Fraction of sp³ Carbons (Fsp³) HighThe scaffold itself is rich in sp³ carbons, a desirable trait in modern drug candidates.[10]
Polar Surface Area (PSA) Modulated by derivatizationThe core amino alcohol provides a baseline PSA that can be tuned.

Conclusion

The 3-(aminoethyl)cyclobutanol scaffold represents a valuable and under-explored starting point for the design of novel 3D-fragments and lead compounds in drug discovery. Its inherent three-dimensionality, coupled with the potential for divergent synthesis from its bifunctional nature, provides a powerful platform for generating libraries of compounds with favorable physicochemical properties. The protocols outlined in this guide offer a practical framework for researchers to begin exploring the rich chemical space accessible from this promising new scaffold.

References

  • Waghmare, P. et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200113. [Link]

  • Waghmare, P. et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ResearchGate. [Link]

  • Kopp, F. et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200080. [Link]

  • Waghmare, P. et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed. [Link]

  • Jiménez-Osés, G. et al. (2018). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 83(21), 13195–13204. [Link]

  • Li, Y. et al. (2023). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry, 25(15), 6041-6048. [Link]

  • Jiménez-Osés, G. et al. (2018). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. ACS Figshare. [Link]

  • Foley, T. L. et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science, 18(4), 184–196. [Link]

  • Mamaghani, M. (2018). Conformational analysis of cycloalkanes. ResearchGate. [Link]

  • LibreTexts Chemistry. (2024). 4.4: Conformations of Cycloalkanes. LibreTexts. [Link]

  • Google Patents. (2016). Process for the preparation of amino alcohol derivatives or salts thereof.
  • Brown, N. et al. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Molecular Informatics, 29(5), 366-385. [Link]

  • Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Google Patents. (2021). Preparation method for (1r,3s)-3-amino-1-cyclopentanol and salts thereof.
  • Fritz, J. M. et al. (2023). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science, 14(20), 5439-5445. [Link]

  • Li, Z. et al. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3][3]-rearrangement cascade. Chemical Science, 16(10), 3460-3468. [Link]

  • ACS Publications. (2026). The Journal of Organic Chemistry Vol. 91 No. 2. ACS Publications. [Link]

  • PubChem. (n.d.). 3-(Hydroxymethyl)cyclobutan-1-ol. PubChem. [Link]

  • Organic Chemistry Portal. (n.d.). 1,2-amino alcohol synthesis by hydroxylation. Organic Chemistry Portal. [Link]

  • Organic Syntheses. (n.d.). cyclobutene. Organic Syntheses. [Link]

  • PubChem. (n.d.). 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol. PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Aminoethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Aminoethyl)cyclobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The unique strain of the cyclobutane ring and the bifunctional nature of the target molecule present specific challenges that require careful consideration of reaction conditions and synthetic strategy.

Introduction to Synthetic Strategies

The synthesis of 3-(2-Aminoethyl)cyclobutan-1-ol is not a trivial endeavor and multiple synthetic routes can be envisioned. The choice of strategy will often depend on the available starting materials, desired stereochemistry, and scalability. Below, we outline two plausible and robust synthetic pathways, which will form the basis for our troubleshooting guide and frequently asked questions.

Route 1: Cyanomethyl Intermediate Approach

This route involves the synthesis of a 3-(cyanomethyl)cyclobutanone intermediate, followed by stereoselective reduction of the ketone and subsequent reduction of the nitrile.

Route_1 A Starting Materials (e.g., via [2+2] cycloaddition) B 3-(Cyanomethyl)cyclobutanone A->B Alkylation/ Functionalization C cis/trans-3-(Cyanomethyl)cyclobutanol B->C Ketone Reduction D cis/trans-3-(2-Aminoethyl)cyclobutan-1-ol C->D Nitrile Reduction

Figure 1. Synthetic pathway via a cyanomethyl intermediate.

Route 2: Protected Aminoethyl Intermediate Approach

This strategy introduces the protected aminoethyl side chain early in the synthesis, followed by cyclobutane ring formation and subsequent deprotection.

Route_2 A Protected Aminoethyl Precursor B 3-(2-(Protected-amino)ethyl)cyclobutanone A->B Cyclobutane Ring Formation C cis/trans-3-(2-(Protected-amino)ethyl)cyclobutanol B->C Ketone Reduction D cis/trans-3-(2-Aminoethyl)cyclobutan-1-ol C->D Deprotection

Figure 2. Synthetic pathway using a protected aminoethyl intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3-(2-Aminoethyl)cyclobutan-1-ol, with a focus on improving reaction yields and product purity.

Issue 1: Low Yield in Cyclobutanone Formation

Q: My [2+2] cycloaddition to form the cyclobutanone precursor is resulting in a low yield of the desired product. What are the likely causes and how can I optimize this step?

A: Low yields in [2+2] cycloadditions for the formation of cyclobutane rings are a common challenge, often due to competing side reactions or unfavorable reaction kinetics.[1] Here are several factors to consider for optimization:

  • Choice of Ketene or Ketene Equivalent: The stability and reactivity of the ketene or ketene equivalent are crucial. For instance, dichloroketene, generated in situ, is a common reagent for cycloadditions with alkenes.[2] However, its high reactivity can lead to polymerization or other side reactions.

    • Recommendation: Ensure slow addition of the ketene precursor to the alkene solution to maintain a low concentration of the reactive ketene species. The choice of solvent can also be critical; non-polar solvents often favor the desired cycloaddition.

  • Alkene Reactivity: Electron-rich alkenes generally react more readily in thermal [2+2] cycloadditions with electron-poor ketenes.

    • Recommendation: If your alkene is electron-deficient, consider alternative cycloaddition strategies, such as photochemical methods.[1]

  • Reaction Temperature: Temperature control is critical. While some cycloadditions require thermal energy to proceed, excessive heat can promote side reactions, including retro-[2+2] reactions or polymerization.

    • Recommendation: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature screen is often a worthwhile optimization step.

  • Purification: The crude product may contain oligomeric byproducts that can complicate purification and lead to apparent low yields.

    • Recommendation: Utilize flash column chromatography with a carefully selected solvent system to separate the desired cyclobutanone from polymeric material.

Parameter Potential Issue Troubleshooting Suggestion
Ketene Generation Rapid generation leads to side reactions.Slow, controlled addition of precursor.
Alkene Electronics Poor reactivity of electron-poor alkenes.Consider photochemical cycloaddition.
Temperature Too high, leading to decomposition.Optimize for the lowest effective temperature.
Work-up Co-elution with byproducts.Careful optimization of chromatography.
Issue 2: Poor Stereoselectivity in Ketone Reduction

Q: The reduction of my 3-substituted cyclobutanone is yielding an undesirable mixture of cis and trans isomers. How can I improve the stereoselectivity of this reduction?

A: Achieving high stereoselectivity in the reduction of 3-substituted cyclobutanones is a well-documented challenge, but can be controlled with the appropriate choice of reducing agent and reaction conditions. The hydride reduction of 3-substituted cyclobutanones has been shown to be highly selective for the formation of the cis alcohol.[3]

  • Steric Hindrance of the Reducing Agent: The facial selectivity of the hydride attack is influenced by the steric bulk of both the reducing agent and the substituent at the 3-position of the cyclobutanone.

    • Recommendation: For the preferential formation of the cis-isomer, where the hydroxyl and the aminoethyl groups are on the same side of the ring, a less sterically hindered reducing agent like sodium borohydride (NaBH₄) is often a good starting point. For the trans-isomer, a bulkier reducing agent such as Lithium tri-sec-butylborohydride (L-Selectride®) may favor attack from the less hindered face of the ketone.

  • Reaction Temperature: Lowering the reaction temperature can enhance the energy difference between the transition states leading to the two diastereomers, often resulting in improved selectivity.[3]

    • Recommendation: Perform the reduction at low temperatures (e.g., -78 °C) and monitor the reaction progress by TLC to avoid prolonged reaction times that could lead to equilibration.

  • Solvent Effects: The polarity of the solvent can influence the conformation of the cyclobutanone and the aggregation state of the reducing agent, thereby affecting the stereochemical outcome.[3]

    • Recommendation: A screen of ethereal solvents (e.g., THF, diethyl ether) and alcoholic solvents (e.g., methanol, ethanol) may be necessary to find the optimal conditions for your specific substrate.

Reducing Agent Typical Outcome Rationale
Sodium Borohydride (NaBH₄) Favors cis-isomerLess sterically demanding, can approach from the more hindered face.
L-Selectride® Favors trans-isomerBulky hydride attacks from the less hindered face.
Ketoreductase (KRED) enzymes High diastereo- and enantioselectivityBiocatalytic approach can provide access to specific stereoisomers.[4]
Issue 3: Incomplete Nitrile Reduction or Side Reactions

Q: I am having trouble with the reduction of the nitrile in the cyanomethyl intermediate (Route 1). The reaction is either incomplete or I am observing significant side products. What can I do?

A: The reduction of a nitrile to a primary amine is a standard transformation, but can be problematic in the presence of other functional groups.

  • Choice of Reducing Agent: Strong reducing agents are required for nitrile reduction.

    • Recommendation: Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation. Use of a less reactive reagent may result in incomplete conversion. Raney nickel hydrogenation is another viable option, which may be milder if other reducible functional groups are present.

  • Reaction Conditions: The reaction with LiAlH₄ is highly exothermic and requires careful temperature control.

    • Recommendation: Add the nitrile solution slowly to a cooled suspension of LiAlH₄ in an anhydrous ether solvent (e.g., THF, diethyl ether). After the addition, the reaction may need to be gently refluxed to ensure complete conversion.

  • Work-up Procedure: The work-up of LiAlH₄ reactions is critical to avoid the formation of aluminum salt emulsions that can trap the product and complicate isolation.

    • Recommendation: A Fieser work-up (sequential addition of water, then 15% aqueous NaOH, then more water) is a reliable method for quenching the reaction and precipitating manageable aluminum salts.

  • Side Reactions: Over-reduction or reactions with other functional groups can occur.

    • Recommendation: Ensure that any other sensitive functional groups are appropriately protected before the nitrile reduction step.

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for the amino group in this synthesis (Route 2)?

A1: The choice of an amine protecting group is critical and depends on the reaction conditions of the subsequent steps.[5] For a synthesis involving a Grignard reaction or other strongly basic/nucleophilic reagents, a robust and non-acidic protecting group is necessary.

  • tert-Butoxycarbonyl (Boc): This is a very common protecting group that is stable to many reaction conditions but is easily removed with mild acid (e.g., TFA in DCM). However, it may not be suitable for reactions involving strong organometallics.

  • Carbobenzyloxy (Cbz): The Cbz group is stable to a wide range of conditions and is typically removed by hydrogenolysis, which is a mild and selective method.[6]

  • Recommendation: For most applications in this synthesis, the Cbz group offers a good balance of stability and ease of removal.

Q2: How can I effectively separate the cis and trans isomers of the final product?

A2: The separation of diastereomers can often be achieved by standard chromatographic techniques, but the polar nature of amino alcohols can make this challenging.

  • Column Chromatography: Silica gel chromatography is the most common method. The polarity difference between the cis and trans isomers may be sufficient for separation with a carefully chosen eluent system.

    • Recommendation: A gradient elution with a polar solvent system, such as dichloromethane/methanol with a small amount of ammonium hydroxide to prevent streaking of the amine on the silica, is a good starting point.

  • Crystallization: If one of the isomers is a crystalline solid, fractional crystallization can be an effective purification method.[7]

    • Recommendation: Attempt to crystallize the crude mixture from a variety of solvent systems. Seeding with a small amount of pure isomer (if available) can be beneficial.

  • Derivatization: In some cases, derivatizing the mixture (e.g., by forming the Boc-protected amine) can alter the physical properties of the isomers, making them easier to separate by chromatography. The protecting group can then be removed after separation.

Q3: What analytical techniques are most useful for characterizing the intermediates and final product?

A3: A combination of spectroscopic techniques is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the structure of the intermediates and the final product. The coupling constants and chemical shifts in the ¹H NMR spectrum can often be used to assign the relative stereochemistry (cis or trans) of the cyclobutane ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized molecules.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the hydroxyl (-OH), amine (-NH₂), and nitrile (-C≡N) groups.

  • Elemental Analysis: For the final product, elemental analysis provides strong evidence of its purity and composition.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several steps in these synthetic routes involve hazardous reagents and conditions.

  • Grignard Reagents and LiAlH₄: These are highly reactive and pyrophoric reagents that react violently with water and protic solvents. All reactions involving these reagents must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

  • Dichloroketene: This is a toxic and lachrymatory substance that is generated in situ. The reaction should be performed in a well-ventilated fume hood.

  • Cyanide: The use of cyanide-containing reagents, such as in the cyanomethyl intermediate route, requires extreme caution as they are highly toxic. All manipulations should be performed in a fume hood, and appropriate personal protective equipment (PPE) should be worn. A cyanide quench solution (e.g., bleach) should be readily available.

By carefully considering these troubleshooting tips and frequently asked questions, researchers can enhance the efficiency and success of the synthesis of 3-(2-Aminoethyl)cyclobutan-1-ol.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(2-Aminoethyl)cyclobutan-1-ol via Grignard Reaction.
  • Molecules. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link]

  • Organic Syntheses. (n.d.). Cyclobutanone. [Link]

  • National Institutes of Health. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link]

  • Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters. [Link]

  • The Journal of Organic Chemistry. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Google Patents. (n.d.).
  • The Journal of Organic Chemistry. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • ResearchGate. (n.d.). Multi-Step Synthesis Strategies Towards 1,2-Amino Alcohols with Special Emphasis on Phenylpropanolamines. [Link]

  • Chemical Science. (2022). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. [Link]

  • PubMed. (2012). Stereoselective synthesis of all stereoisomers of orthogonally protected cyclobutane-1,2-diamine and some chemoselective transformations. [Link]

  • Google Patents. (n.d.). Synthetic method of cyclobutanone.
  • Organic & Biomolecular Chemistry. (n.d.). Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions. [Link]

  • ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. [Link]

  • The Journal of Organic Chemistry. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. [Link]

  • National Institutes of Health. (n.d.). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • ResearchGate. (n.d.). Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers. [Link]

  • ResearchGate. (n.d.). An Efficient Route to 3-Substituted Cyclobutanone Derivatives. [Link]

  • National Institutes of Health. (n.d.). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. [Link]

  • UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. [Link]

Sources

Technical Support Center: Synthesis of 3-Substituted Cyclobutanols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-substituted cyclobutanols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable scaffolds. Cyclobutanes are increasingly sought after in medicinal chemistry for their ability to provide rigid, three-dimensional structures.[1][2][3] However, their synthesis is often challenging due to ring strain and the potential for various side reactions.[1][4]

This document provides in-depth, troubleshooting guidance in a question-and-answer format, addressing specific issues you may encounter during your experiments. The explanations are grounded in mechanistic principles to help you understand the "why" behind the "how," enabling you to adapt and optimize your synthetic strategies.

Section 1: FAQs and Troubleshooting for Common Synthetic Routes

This section addresses frequently encountered problems in the primary methods used to synthesize 3-substituted cyclobutanols.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition is a powerful tool for forming cyclobutane rings.[5][6] However, issues with reactivity, selectivity, and side products are common.

Question 1: My [2+2] cycloaddition between an allenoate and a terminal alkene is low-yielding. What are the likely causes and how can I improve it?

Answer:

Low yields in allenoate-alkene [2+2] cycloadditions are often traced back to the electronic nature of the allenoate and the reaction conditions.[7]

  • Causality: The reactivity of the allenoate is crucial. Electron-withdrawing groups on the ester moiety enhance the electrophilicity of the allene, promoting the cycloaddition. For instance, phenyl 2,3-butadienoate is often more reactive than its alkyl ester counterparts.[7] The choice of Lewis acid catalyst is also critical for activating the allenoate.

  • Troubleshooting Protocol:

    • Optimize the Allenoate: If you are using an alkyl allenoate, consider switching to a more electron-deficient version, such as phenyl or 2-naphthyl 2,3-butadienoate.[7]

    • Screen Lewis Acids: Ethylaluminum dichloride (EtAlCl₂) is a common and effective catalyst for this transformation.[7] However, if you are still observing low yields, consider screening other Lewis acids such as TiCl₄ or BF₃·OEt₂. Be mindful that stronger Lewis acids can sometimes lead to decomposition.

    • Solvent and Temperature: Dichloromethane is a standard solvent for these reactions.[7] Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can help to minimize side reactions.

    • Substrate Purity: Ensure that both the allenoate and the alkene are of high purity. Impurities can inhibit the catalyst or lead to undesired side reactions.

Question 2: I am observing the formation of multiple isomers in my photochemical [2+2] cycloaddition. How can I control the stereoselectivity?

Answer:

Photochemical [2+2] cycloadditions can proceed through different excited states and intermediates, leading to a mixture of stereoisomers.[8][9][10]

  • Causality: The stereochemical outcome of a photochemical [2+2] cycloaddition is often dependent on whether the reaction proceeds through a singlet or triplet excited state of the carbonyl compound.[10] The presence of a triplet sensitizer can favor the formation of a diradical intermediate, which can undergo bond rotation before ring closure, leading to a loss of stereochemistry.[11]

  • Troubleshooting Protocol:

    • Wavelength of Light: The wavelength of the UV light used can influence which excited state is populated. Experiment with different light sources (e.g., medium-pressure mercury lamp with different filters) to see if the product distribution changes.

    • Sensitizer Screening: If you are using a sensitizer, its triplet energy is a key parameter. A sensitizer with a triplet energy well-matched to the alkene can facilitate efficient energy transfer. Consider screening different sensitizers (e.g., benzophenone, acetone).

    • Solvent Effects: The polarity of the solvent can influence the stability of intermediates. A systematic screen of solvents with varying polarities may reveal an optimal medium for stereoselectivity.

    • Temperature Control: Lowering the reaction temperature can sometimes restrict bond rotations in the diradical intermediate, thereby improving stereoselectivity.

Ring Expansion and Rearrangement Reactions

Ring expansion of smaller rings, such as cyclopropanes or epoxides, offers an alternative route to cyclobutanols.

Question 3: My synthesis of a 3-borylated cyclobutanol from an epihalohydrin is giving significant amounts of a semipinacol rearrangement product. How can I suppress this side reaction?

Answer:

The formation of semipinacol rearrangement byproducts is a known issue in the synthesis of 3-borylated cyclobutanols via a formal [3+1] cycloaddition.[1]

  • Causality: This side reaction arises from the carbocationic character of an intermediate. The choice of metal salt and reaction conditions can influence the propensity for this rearrangement.[1]

  • Troubleshooting Protocol:

    • Metal Salt Optimization: The original report on this methodology found that certain zinc salts, like Zn(CN)₂, were effective in minimizing side reactions.[1] If you are using other metal salts, consider switching to Zn(CN)₂.

    • Ligand Addition: The addition of ligands such as TMEDA (tetramethylethylenediamine) has been shown to modestly improve yields and potentially suppress side reactions by altering the reactivity of the metal center.[1]

    • Temperature Management: Carefully control the reaction temperature. Lowering the temperature may disfavor the rearrangement pathway, which likely has a higher activation energy than the desired cyclization.

    • Slow Addition: The slow addition of the lithiated 1,1-diborylalkane to the reaction mixture can help to maintain a low concentration of the reactive intermediate, potentially reducing the likelihood of rearrangement.

Question 4: I am attempting a ring expansion of a cyclopropanol, but I am observing low conversion and the formation of olefinic byproducts.

Answer:

The ring expansion of cyclopropanols can be sensitive to the reaction conditions, and the formation of olefinic side products can occur through β-fragmentation of a radical intermediate.[12]

  • Causality: If the ring expansion proceeds through a radical mechanism, the intermediate 1,4-biradical can undergo a competing β-fragmentation pathway, leading to an olefinic byproduct instead of the desired cyclobutane.[12]

  • Troubleshooting Protocol:

    • Reaction Conditions: The choice of reagents and conditions is critical. For instance, in oxidative ring expansions, the nature of the oxidant and catalyst can significantly impact the reaction outcome.[13]

    • Radical Scavengers: To test for the involvement of a radical pathway leading to the olefin, you can perform the reaction in the presence of a radical scavenger like TEMPO. A decrease in the formation of the olefin would support this hypothesis.[12]

    • Substrate Design: The substitution pattern on the cyclopropane ring can influence the stability of the radical intermediate and thus the propensity for β-fragmentation. If possible, modifying the substrate to disfavor this pathway could be a viable strategy.

Kulinkovich-Type Reactions

The Kulinkovich reaction and its variations can be adapted for the synthesis of cyclobutanols, but they are not without their challenges.[14][15][16][17][18]

Question 5: My Kulinkovich-type reaction is producing ethene as a major byproduct, leading to low atom economy. How can this be addressed?

Answer:

The formation of ethene is an inherent side reaction in the classic Kulinkovich reaction using ethylmagnesium bromide.[14][15]

  • Causality: Ethene is produced from the β-hydride elimination of the diethyltitanium species formed in situ.[15] This is a non-productive pathway that consumes the Grignard reagent and the titanium catalyst.

  • Troubleshooting Protocol:

    • Alternative Grignard Reagents: Using higher alkylmagnesium halides (e.g., propylmagnesium bromide) can still lead to β-hydride elimination, but the use of Grignard reagents without β-hydrogens, such as methylmagnesium bromide, can circumvent this issue. However, this will alter the substituent incorporated into the product.

    • Stoichiometric Methyltitanium Triisopropoxide: A modification of the Kulinkovich reaction involves the use of stoichiometric methyltitanium triisopropoxide, which can improve atom economy by avoiding the β-hydride elimination step.[14]

    • Use of Terminal Alkenes: Another variation involves replacing the Grignard-derived ethyl groups with terminal alkenes, which can also reduce the formation of gaseous byproducts.[14]

Section 2: Data and Diagrams

Table 1: Troubleshooting Summary for Common Side Reactions
Synthetic RouteCommon Side ReactionPotential CauseRecommended Action
[2+2] CycloadditionLow YieldPoor allenoate reactivityUse an electron-deficient allenoate (e.g., phenyl ester).[7]
Photochemical [2+2]Isomer MixtureDiradical intermediateOptimize light source, screen sensitizers, lower temperature.[10][11]
Formal [3+1] CycloadditionSemipinacol RearrangementCarbocationic intermediateUse Zn(CN)₂, add ligands (TMEDA).[1]
Cyclopropanol Ring ExpansionOlefin Formationβ-fragmentation of radicalModify reaction conditions, consider substrate redesign.[12]
Kulinkovich ReactionEthene Byproductβ-hydride eliminationUse alternative Grignard reagents or stoichiometric methyltitanium reagents.[14][15]
Diagrams of Key Mechanisms and Side Reactions

G start Low Yield in [2+2] Cycloaddition sub_purity Check Substrate Purity start->sub_purity allenoate Optimize Allenoate (e.g., Phenyl Ester) sub_purity->allenoate If pure lewis_acid Screen Lewis Acids (e.g., EtAlCl₂, TiCl₄) allenoate->lewis_acid conditions Adjust Conditions (Solvent, Temperature) lewis_acid->conditions success Improved Yield conditions->success

Sources

Technical Support Center: Grignard Reactions with Cyclobutanone Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Grignar-d reactions with cyclobutanone substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful yet sensitive reaction. Here, we move beyond simple protocols to explore the underlying chemical principles that govern success and failure in these syntheses. Our goal is to empower you with the knowledge to diagnose issues, optimize conditions, and achieve your desired 1-substituted cyclobutanol products with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered when performing Grignard reactions on cyclobutanone and its derivatives.

Q1: My Grignard reaction with cyclobutanone is giving a very low yield of the desired tertiary alcohol. What are the most likely causes?

A1: Low yields in this reaction are typically traced back to a few key areas:

  • Reagent Quality and Purity: The Grignard reagent itself may be of low concentration or purity. It's crucial to either use a freshly prepared and titrated reagent or a high-quality commercial solution.[1] The magnesium turnings used for preparation must be fresh and reactive; an oxidized, dull gray appearance is a sign of poor quality.[1][2]

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by any source of protons, most commonly water.[3][4] Ensure all glassware is rigorously flame- or oven-dried and that all solvents are anhydrous.[3][5]

  • Side Reactions: Cyclobutanone is susceptible to side reactions that compete with the desired nucleophilic addition. The most common of these are enolization and reduction.[6][7]

Q2: I'm recovering a significant amount of my starting cyclobutanone. What's happening?

A2: Recovering the starting ketone is a strong indicator that the Grignard reagent is being consumed by a non-productive pathway. The primary culprit is often enolization . The Grignard reagent, acting as a base, can deprotonate the α-carbon of the cyclobutanone to form a magnesium enolate.[6][7] Upon acidic workup, this enolate is simply protonated back to the starting ketone. This issue is particularly prevalent with sterically hindered Grignard reagents or substituted cyclobutanones.[6][8]

Q3: My reaction with a bulky Grignard reagent (e.g., tert-butylmagnesium chloride) and cyclobutanone is failing. Is this expected?

A3: Yes, this is a common challenge. Highly sterically hindered Grignard reagents often favor acting as bases rather than nucleophiles.[6][8] Instead of attacking the electrophilic carbonyl carbon, they are more likely to abstract an α-proton, leading to enolization. Furthermore, steric hindrance can also promote a competing reduction pathway, where a β-hydride from the Grignard reagent is transferred to the carbonyl carbon.[6]

Q4: I'm seeing an unexpected alcohol product that is not the result of my Grignard reagent adding to the cyclobutanone. What could this be?

A4: This is likely a result of reduction . If the Grignard reagent possesses a β-hydrogen (e.g., ethylmagnesium bromide, isopropylmagnesium bromide), it can reduce the cyclobutanone to cyclobutanol via a six-membered cyclic transition state.[6] This pathway becomes more competitive with sterically hindered ketones or Grignard reagents.

Section 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into specific problems, offering mechanistic explanations and actionable solutions.

Guide 1: Problem - Low Yield Due to Enolization

Symptoms:

  • Low conversion of starting material.

  • Recovery of a significant amount of cyclobutanone post-workup.

  • Observation of gas evolution (alkane from the Grignard reagent) during the reaction.

Causality and Mechanism: Grignard reagents (R-MgX) are not only potent nucleophiles but also strong bases.[9] Cyclobutanone has acidic protons on the carbons α to the carbonyl group. A competition is established between the nucleophilic addition to the carbonyl carbon and the basic abstraction of an α-proton. When the Grignard reagent acts as a base, it forms a magnesium enolate and releases the corresponding alkane (R-H). This enolate is stable until the reaction is quenched with an acid, at which point it is protonated to regenerate the starting cyclobutanone.

Enolization cluster_main Enolization vs. Nucleophilic Addition Cyclobutanone Cyclobutanone Addition Nucleophilic Addition Cyclobutanone->Addition Path A (Desired) Enolization Enolization (Side Reaction) Cyclobutanone->Enolization Path B (Problematic) RMgX Grignard Reagent (R-MgX) RMgX->Addition RMgX->Enolization Product Desired Tertiary Alcohol Product Addition->Product After Acid Workup Enolate Magnesium Enolate Intermediate Enolization->Enolate Recovered_Ketone Recovered Cyclobutanone Enolate->Recovered_Ketone After Acid Workup

Caption: Competing pathways in the Grignard reaction with cyclobutanone.

Troubleshooting & Optimization Strategies:

StrategyRationaleExperimental Protocol
Lower Reaction Temperature Enolization often has a higher activation energy than nucleophilic addition. Conducting the reaction at lower temperatures (e.g., -78 °C to -30 °C) can significantly favor the desired addition pathway.[1]1. Cool the solution of cyclobutanone in an appropriate solvent (THF or diethyl ether) to -78 °C using a dry ice/acetone bath. 2. Add the Grignard reagent solution dropwise via a syringe pump over 30-60 minutes to avoid localized heating. 3. Allow the reaction to stir at -78 °C for 1-2 hours before slowly warming to room temperature.
Use of Cerium (III) Chloride (Luche Conditions) Cerium(III) chloride is a Lewis acid that coordinates to the carbonyl oxygen, increasing its electrophilicity. This enhances the rate of nucleophilic addition relative to enolization. This is known as the Luche modification.1. Anhydrous CeCl₃ (1.1 equivalents) is suspended in THF and stirred vigorously for 2 hours at room temperature to activate it. 2. The suspension is cooled to -78 °C. 3. The cyclobutanone (1.0 equivalent) is added, and the mixture is stirred for 30 minutes. 4. The Grignard reagent (1.2 equivalents) is then added slowly at -78 °C.
Change of Solvent The choice of solvent can influence the aggregation state and reactivity of the Grignard reagent. In some cases, switching from THF to diethyl ether, or a non-coordinating solvent like toluene (with a coordinating additive), can alter the selectivity.Experiment with diethyl ether or a 1:1 mixture of THF/toluene. Note that Grignard reagents are generally less soluble in non-polar solvents, which may affect reaction rates.
Use of "Turbo-Grignard" Reagents Grignard reagents prepared with the addition of LiCl (e.g., i-PrMgCl·LiCl) are more soluble and often exhibit higher reactivity and selectivity, which can favor addition over enolization.[1]Prepare the Grignard reagent in the presence of 1.0-1.2 equivalents of anhydrous LiCl. The LiCl should be flame-dried under vacuum immediately before use.[1]
Guide 2: Problem - Competing Reduction of the Ketone

Symptoms:

  • Isolation of cyclobutanol as a major byproduct.

  • The Grignard reagent used has hydrogens on its β-carbon (e.g., n-propyl, isobutyl).

Causality and Mechanism: When a Grignard reagent has a hydrogen atom on the carbon β to the magnesium atom, it can act as a reducing agent. The reaction proceeds through a six-membered, chair-like transition state (Meerwein–Ponndorf–Verley type reduction), where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon of the cyclobutanone. This process generates cyclobutanol and an alkene derived from the Grignard reagent.

Reduction Start Cyclobutanone + R-CH₂CH₂-MgX TS Six-Membered Transition State Start->TS β-Hydride Transfer Products Cyclobutanol + R-CH=CH₂ + MgX(OH) TS->Products Breakdown

Sources

Technical Support Center: Optimization of Diastereoselectivity in Cyclobutanol Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the diastereoselective reduction of substituted cyclobutanones. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize the stereochemical outcome of cyclobutanol synthesis. Here, we will move beyond simple protocols to explore the underlying principles that govern diastereoselectivity, providing you with the tools to troubleshoot and rationalize your experimental results.

Section 1: Fundamental Principles of Diastereoselection in Cyclobutanone Reductions

Understanding the transition state geometry is paramount to controlling the diastereochemical outcome of a nucleophilic addition to a cyclic ketone. For 3-substituted cyclobutanones, two primary models dictate the facial selectivity of hydride attack: the Felkin-Anh model for non-chelating conditions and the Chelation-Control model for substrates capable of forming a cyclic complex with a metal ion.

The Felkin-Anh Model: Steric and Torsional Strain Control

Under non-chelating conditions, the stereochemical outcome is primarily dictated by minimizing steric and torsional strain in the transition state. The Felkin-Anh model provides a robust framework for predicting the major diastereomer.[1] The key principle is that the largest substituent on the adjacent stereocenter (the C3 position) orients itself perpendicular to the plane of the carbonyl group to minimize eclipsing interactions.[2][3] The incoming nucleophile (hydride) then attacks the carbonyl carbon from the least hindered face, following the Bürgi-Dunitz trajectory, which is approximately 107° to the C=O bond.[1][4] This approach avoids steric clash with the large and medium substituents. For 3-substituted cyclobutanones, this typically results in an anti attack relative to the substituent at C3, leading to the cis-cyclobutanol.[5][6]

Caption: Felkin-Anh model showing hydride attack.

Chelation Control: Reversing the Selectivity

When the substituent at the α-position (or β-position in the case of cyclobutanones) contains a Lewis basic atom (e.g., oxygen in a methoxy or benzyloxy group) and a suitable metal cation is present, the reaction can proceed via a rigid, cyclic chelated intermediate.[4] Common chelating metals include Zn²⁺, Mg²⁺, and Ce³⁺.[4] This chelation locks the conformation of the substrate, forcing the carbonyl oxygen and the heteroatom into a syn-coplanar arrangement.[7] The hydride reagent then attacks from the less hindered face of this rigid structure, which is often opposite to the face predicted by the Felkin-Anh model.[1] This reversal of selectivity is a powerful tool for accessing the alternative diastereomer, typically the trans-cyclobutanol.

Caption: Chelation model reversing facial selectivity.

Section 2: Troubleshooting Guide for Diastereoselective Reductions

This section addresses common issues encountered during the reduction of substituted cyclobutanones in a question-and-answer format.

Q1: My reaction yields a nearly 1:1 mixture of diastereomers. How can I improve the selectivity for the cis-alcohol?

Answer: Poor diastereoselectivity in favor of the cis product often indicates that the reaction conditions are not optimized to maximize the energy difference between the two diastereomeric transition states. Several factors can be adjusted.

Troubleshooting Workflow:

Troubleshooting_Cis Start Poor cis-Selectivity (e.g., 1:1 dr) Temp Decrease Reaction Temperature (e.g., 0°C to -78°C) Start->Temp Solvent Decrease Solvent Polarity (e.g., THF to Toluene) Temp->Solvent Reagent Increase Steric Bulk of Reducing Agent Solvent->Reagent Result Improved cis-Diastereoselectivity Reagent->Result

Caption: Workflow for improving cis-selectivity.

  • Step 1: Lower the Reaction Temperature: Reducing the temperature is often the most effective initial step. Lower temperatures make the reaction more sensitive to small energy differences between competing transition states, thereby amplifying the selectivity for the lower-energy pathway predicted by the Felkin-Anh model.[6][8] A typical starting point is to move from room temperature to 0 °C or -78 °C.

  • Step 2: Change the Solvent: High-polarity solvents can sometimes reduce selectivity.[6][8] Switching from a polar aprotic solvent like THF to a less polar one like dichloromethane (DCM) or toluene can enhance the inherent steric preferences of the substrate.

  • Step 3: Use a Bulkier Reducing Agent: Standard reagents like NaBH₄ are relatively small. Switching to a sterically demanding hydride source can significantly amplify facial selectivity. The bulkier reagent will experience a greater steric penalty when approaching from the more hindered face.

Reducing AgentTypical Selectivity ProfileReference
NaBH₄ / LiAlH₄Moderate selectivity, baseline reagent.[1][9]
LiAlH(OtBu)₃High cis-selectivity due to steric bulk.[5]
L-Selectride® / K-Selectride®Very high cis-selectivity ; among the most sterically hindered reagents.[1][10]
Q2: The reaction is highly selective, but I'm getting the trans-alcohol instead of the desired cis-isomer. How can I reverse the selectivity?

Answer: Obtaining the trans-isomer with high selectivity strongly suggests that the reaction is proceeding under chelation control rather than Felkin-Anh control. This typically happens when your substrate has a coordinating group (like -OR, -NR₂) at the 3-position and the reducing agent or solvent contains a coordinating metal cation (e.g., Li⁺, Na⁺).

To favor the cis (Felkin-Anh) product, you must disrupt this chelation.

  • Switch to a Non-Coordinating Cation: Lithium (Li⁺) and Sodium (Na⁺) are weakly coordinating.[4] Potassium (K⁺), as found in K-Selectride®, is significantly less coordinating and will strongly favor the Felkin-Anh pathway.[1]

  • Use a Bulky, Non-Chelating Reagent: Reagents like L-Selectride® or LiAlH(OtBu)₃ are designed to deliver hydride based on sterics, overriding potential chelation effects.[5][10]

  • Change the Protecting Group: If you have an α-alkoxy substituent, switching to a very bulky silyl protecting group (e.g., -OTBS, -OTIPS) will sterically disfavor the planar conformation required for chelation, forcing the reaction through a non-chelated, Felkin-Anh pathway.[11]

Q3: I want to synthesize the trans-alcohol selectively, but my current setup gives the cis-isomer. How can I promote chelation control?

Answer: To obtain the trans-cyclobutanol, you need to establish conditions that favor the formation of a rigid chelated intermediate.

  • Ensure a Chelating Group is Present: The substrate must have a Lewis basic group at the 3-position (e.g., OMe, OBn, NMe₂).

  • Use a Chelating Reagent/Additive:

    • Zinc Borohydride (Zn(BH₄)₂): This is a classic choice for promoting chelation-controlled reductions. It can be prepared in situ from NaBH₄ and anhydrous ZnCl₂.

    • Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride): This reagent is highly effective for the chelation-controlled reduction of protected α-hydroxy ketones to give anti-1,2-diols, a principle that extends to this system.[12]

    • Add a Lewis Acid: Adding a chelating Lewis acid like ZnCl₂, MgBr₂·OEt₂, or CeCl₃ with a standard hydride source (like NaBH₄) can enforce the chelated intermediate.

  • Solvent Choice: Use a solvent that does not compete with the substrate for metal coordination. Ethereal solvents like THF or DME are often used, but for optimal chelation, less Lewis-basic solvents like DCM or toluene can be superior as they don't solvate the metal ion as strongly.[12]

Section 3: Key Experimental Protocols

Protocol 1: High cis-Selectivity via Felkin-Anh Control with L-Selectride®

This protocol is designed for the reduction of a 3-substituted cyclobutanone to yield the corresponding cis-cyclobutanol with high diastereoselectivity.

Materials:

  • 3-substituted cyclobutanone (1.0 equiv)

  • L-Selectride® (1.0 M solution in THF, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous Rochelle's salt (sodium potassium tartrate) solution

  • Ethyl acetate

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-substituted cyclobutanone (1.0 equiv).

  • Dissolve the substrate in anhydrous THF (to make a ~0.1 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 equiv) dropwise via syringe over 10 minutes.

  • Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Add an equal volume of saturated Rochelle's salt solution and stir vigorously for 1-2 hours until the aqueous and organic layers are clear. This step is crucial for breaking up aluminum salt emulsions.

  • Separate the layers and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR or GC analysis.

Protocol 2: High trans-Selectivity via Chelation Control with Zn(BH₄)₂

This protocol is for substrates with a 3-alkoxy or other coordinating group to produce the trans-cyclobutanol.

Materials:

  • 3-alkoxy-cyclobutanone (1.0 equiv)

  • Anhydrous Zinc Chloride (ZnCl₂, 1.0 equiv)

  • Sodium Borohydride (NaBH₄, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add anhydrous ZnCl₂ (1.0 equiv).

  • Add anhydrous THF and stir until the ZnCl₂ is fully dissolved.

  • Cool the solution to 0 °C.

  • In a separate flask, dissolve the 3-alkoxy-cyclobutanone (1.0 equiv) in anhydrous THF.

  • Add the substrate solution to the ZnCl₂ solution at 0 °C. Stir for 30 minutes to allow for pre-coordination.

  • Add NaBH₄ (2.0 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, slowly quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify and analyze as described in Protocol 1.

Section 4: Frequently Asked Questions (FAQs)

Q: Are models like Felkin-Anh always predictive? A: While the Felkin-Anh model is a powerful predictive tool, it is not infallible. In certain cases, factors like substrate conformation, repulsive electrostatic interactions between substituents and the incoming nucleophile, or unexpected long-range steric effects can lead to deviations from the predicted outcome.[5][6] Computational modeling (DFT) can often provide deeper insight into these more complex systems.[6][8]

Q: My substrate doesn't have a heteroatom for chelation. Is it impossible to get the trans product? A: It is significantly more challenging. Without a chelating handle, you are working against the inherent steric bias of the system. One advanced strategy could be to use a directing group that can be removed later, or to invert the stereochemistry of the cis-alcohol post-reduction using a method like the Mitsunobu reaction, although this adds steps to the synthesis.[5]

Q: How do I know if my metal salt is "chelating" or "non-chelating"? A: The ability to chelate depends on the Lewis acidity and charge density of the metal ion. Divalent and trivalent cations like Zn²⁺, Mg²⁺, Ce³⁺, and Ti⁴⁺ are generally strong chelators.[4] Monovalent alkali metals are weaker; their coordinating ability decreases down the group: Li⁺ > Na⁺ > K⁺. Therefore, lithium-based reagents have a higher potential for unintended chelation than potassium-based ones.[4]

References

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Van de Vondel, J., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry. Available from: [Link]

  • Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. (2021). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. (n.d.). Vrije Universiteit Brussel. Retrieved January 20, 2026, from [Link]

  • Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. (2021). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Felkin Ahn Model: Easy explanation with examples. (2022). Chemistry Notes. Retrieved January 20, 2026, from [Link]

  • OS-FGI Lecture 2. (n.d.). Imperial College London. Retrieved January 20, 2026, from [Link]

  • Proposed mechanism for the Ir-catalyzed cleavage of cyclobutanol D-11 a... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Enantioselective Cleavage of Cyclobutanols Through Ir-Catalyzed C-C Bond Activation: Mechanistic and Synthetic Aspects. (2021). Chemistry. Retrieved January 20, 2026, from [Link]

  • Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Felkin-Ahn and Cram Chelate Models. (n.d.). University of Liverpool. Retrieved January 20, 2026, from [Link]

  • Common Oxidizing Agents & Reducing Agents. (n.d.). ChemTalk. Retrieved January 20, 2026, from [Link]

  • An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. (2008). Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic attack. (n.d.). Retrieved January 20, 2026, from [Link]

  • Niwayama, S., et al. (1996). Substituent Effects on Rates and Stereoselectivities of Conrotatory Electrocyclic Reactions of Cyclobutenes. A Theoretical Study. Journal of Organic Chemistry. Available from: [Link]

  • Ultimate Guide to the Felkin-Anh Model. (2022). YouTube. Retrieved January 20, 2026, from [Link]

  • Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. (2021). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Overview of common redox reactions. (2020). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • REDUCING-AGENT.pdf. (n.d.). Career Endeavour. Retrieved January 20, 2026, from [Link]

  • Overview of Common Organic Reducing Agents: Properties and Applications. (2026). Oreate AI. Retrieved January 20, 2026, from [Link]

  • Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage. (n.d.). The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. (2025). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Regioselective and diastereoselective synthesis of highly substituted cyclopentanes. (2003). Tetrahedron. Retrieved January 20, 2026, from [Link]

  • Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Unusually Chemoselective Photocyclization of 2-(Hydroxyimino)aldehydes to Cyclobutanol Oximes: Synthetic, Stereochemical, and Me. (2022). I.R.I.S. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Degradation Pathways of Aminocyclobutanol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminocyclobutanol compounds. The stability of these compounds is a critical parameter that can influence the efficacy, safety, and shelf-life of pharmaceutical products.[1] Understanding the potential degradation pathways is essential for developing robust formulations, establishing appropriate storage conditions, and ensuring the validity of analytical methods.[2][3]

This guide provides in-depth technical information, troubleshooting advice, and validated protocols to assist you in your experimental work. It is designed to go beyond simple instructions by explaining the underlying chemical principles that govern the stability and degradation of these unique molecules.

Core Concepts: Mechanisms of Degradation

Aminocyclobutanol scaffolds, while valuable in medicinal chemistry, possess inherent structural features that can make them susceptible to specific degradation pathways. The strained four-membered ring and the presence of a hydroxyl and an amino group create reactive centers that can be targeted under various stress conditions.

The primary degradation mechanisms often involve:

  • Ring-Opening Reactions: The cyclobutane ring is strained and can undergo cleavage under acidic, basic, or oxidative conditions. The presence of an amino group can influence the regioselectivity of this ring-opening.[4] Lewis acid catalysis, for instance, has been shown to facilitate formal [4+1] cycloadditions of donor-acceptor aminocyclobutanes, indicating the ring's reactivity.[4]

  • Oxidation: The amino and alcohol functionalities are susceptible to oxidation. This can lead to the formation of ketones, aldehydes, or N-oxides, which may further degrade.

  • Hydrolysis: While less common for the core structure, ester or amide functionalities appended to the aminocyclobutanol core are prime targets for hydrolytic cleavage.[5][6]

Understanding these fundamental pathways is the first step in predicting, identifying, and controlling the degradation of your compound.[7]

Visualizing a Potential Degradation Pathway

The following diagram illustrates a plausible acid-catalyzed ring-opening pathway for a generic aminocyclobutanol derivative. Protonation of the hydroxyl group creates a good leaving group (water), leading to the formation of a cyclobutyl carbocation. This strained intermediate can then undergo ring cleavage to form a more stable, linear iminium ion, which is subsequently hydrolyzed to yield degradation products.

Degradation_Pathway cluster_0 Step 1: Protonation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Hydrolysis Aminocyclobutanol Aminocyclobutanol Protonated_Intermediate Protonated Intermediate Aminocyclobutanol->Protonated_Intermediate H+ Carbocation Cyclobutyl Carbocation Protonated_Intermediate->Carbocation - H2O Ring_Opened Linear Iminium Ion Carbocation->Ring_Opened Ring Cleavage Degradation_Products Final Degradation Products (e.g., Amino Ketone) Ring_Opened->Degradation_Products + H2O

Caption: Acid-catalyzed ring-opening degradation of an aminocyclobutanol.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stress conditions to test for aminocyclobutanol compound stability?

A: Based on ICH guidelines and the inherent chemistry of the molecule, you should prioritize testing under acidic, basic, oxidative, and photolytic stress conditions.[8] Thermal stress is also important. The strained cyclobutane ring can be particularly susceptible to acid/base-catalyzed hydrolysis and ring-opening.

Q2: Why am I seeing multiple degradation products in my HPLC analysis?

A: The formation of multiple degradants is common. It can result from primary degradation products undergoing further breakdown (secondary degradation) or from the parent molecule degrading through several parallel pathways. For example, both ring-opening and oxidation of the amino group could occur simultaneously but at different rates.

Q3: Can excipients in my formulation affect the degradation of the aminocyclobutanol active pharmaceutical ingredient (API)?

A: Absolutely. Excipients are not always inert and can react with the API. For example, reducing sugars can react with the amino group, and peroxides present in some polymers can initiate oxidation. It is crucial to perform compatibility studies with all formulation excipients.

Q4: What is a "mass balance" study, and why is it important for degradation analysis?

A: A mass balance study is an essential part of a forced degradation analysis that aims to account for all the mass of the initial API. The sum of the assay value of the remaining API and the levels of all detected degradation products should ideally be close to 100% of the initial API concentration. A poor mass balance may indicate that some degradants are not being detected by your analytical method (e.g., they are volatile, do not have a chromophore, or are precipitating).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem / Observation Potential Root Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. 1. Stress conditions are too mild (concentration, temperature, duration).[9] 2. The compound is exceptionally stable. 3. The analytical method is not "stability-indicating" (i.e., it cannot separate the parent drug from degradants).1. Increase the severity of the stress conditions incrementally (e.g., use 1M HCl instead of 0.1M, increase temperature, extend exposure time).[3] 2. While possible, this is rare. Confirm by using highly forcing conditions before concluding. 3. Co-spike a stressed and an unstressed sample. If you still see a single peak, your HPLC method needs re-development to improve resolution.
Greater than 30% degradation observed, making it difficult to identify primary degradants. 1. Stress conditions are too harsh, leading to extensive secondary degradation.[9]1. Reduce the stressor concentration, temperature, or exposure time. The goal of forced degradation is typically to achieve 5-20% degradation to clearly identify the primary, direct breakdown products.[10]
Peak purity analysis (e.g., via PDA detector) fails for the main API peak after stress. 1. A degradation product is co-eluting with the parent compound.1. Your analytical method is not stability-indicating. Optimize the mobile phase, gradient, column chemistry, or temperature to resolve the co-eluting peaks.[11]
Poor mass balance (e.g., sum of API + degradants is <90%). 1. Degradants lack a UV chromophore and are invisible to the PDA/UV detector. 2. Degradants are volatile and have been lost from the sample. 3. Degradants have precipitated out of solution.1. Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) in parallel with your UV detector.[12] 2. Use Gas Chromatography (GC-MS) to analyze the headspace of your stressed sample. 3. Visually inspect your samples. If precipitation is observed, try to dissolve it in a stronger solvent and analyze the resulting solution.

Key Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

Forced degradation studies are essential to establish the intrinsic stability of a drug molecule and to develop stability-indicating analytical methods.[2][8]

Workflow Diagram

Caption: General workflow for a forced degradation study.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a stock solution of your aminocyclobutanol compound in a suitable solvent (e.g., Methanol or Acetonitrile/Water) at a known concentration (e.g., 1 mg/mL).

  • Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze immediately. This is your t=0, unstressed control.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1M to 1M HCl.

    • Incubate in a water bath at 60-80°C.

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Before analysis, cool the sample and neutralize it with an equivalent amount of NaOH.

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis, but use 0.1M to 1M NaOH and neutralize with HCl.[3]

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of hydrogen peroxide (typically 3-30%).

    • Keep the sample at room temperature and protected from light.

    • Analyze at various time points.

  • Photolytic Degradation:

    • Expose the solid drug and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples alongside a dark control stored under the same conditions.

  • Thermal Degradation:

    • Store the solid drug substance at an elevated temperature (e.g., 80°C) for a specified period.

    • Dissolve and analyze at various time points.

  • Analysis:

    • Analyze all stressed samples, neutralized samples, and controls using a validated, stability-indicating HPLC method, preferably with both UV and MS detection.[12][13]

    • Evaluate the resulting chromatograms for new peaks (degradants), a decrease in the main peak area, and overall mass balance.

References

  • Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. Infoscience EPFL. Available from: [Link]

  • Forced degradation studies. MedCrave online. 2016-12-14. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. 2016-05-02. Available from: [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]

  • Stability Indicating Forced Degradation Studies. RJPT. Available from: [Link]

  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC - NIH. Available from: [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available from: [Link]

  • Scope of aminocyclopropanes in the ring‐opening reaction. [a] Reaction conditions. ResearchGate. Available from: [Link]

  • Purification of drug degradation products supported by analytical and preparative supercritical fluid chromatography. PubMed. 2019-06-05. Available from: [Link]

  • 3-Aminocyclobutanol. PubChem - NIH. Available from: [Link]

  • Degradation pathway of drug. ResearchGate. Available from: [Link]

  • Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PMC - NIH. Available from: [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Available from: [Link]

  • Drug degradation pathways. Pharmaceutical - Pharmacy 180. Available from: [Link]

  • Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. Available from: [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Open Access Journals. Available from: [Link]

  • Degradation pathway: Significance and symbolism. Available from: [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. 2017-04-21. Available from: [Link]

  • What Is Drug Stability Analysis? Labinsights. 2023-05-08. Available from: [Link]

  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. MDPI. Available from: [Link]

  • CHEMICAL STABILITY OF DRUGS. RSquareL. Available from: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. 2023-01-01. Available from: [Link]

  • Understanding the chemical basis of drug stability and degradation. 2010-10-09. Available from: [Link]

  • Isolation, Purification and Structural Identification of Degradation Products from Ketoconazole in a Liquid Formulation: An HPLC and HPLC-MS/MS Study. Scholars.Direct. 2019-07-06. Available from: [Link]

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Stability issues of 3-(2-Aminoethyl)cyclobutan-1-ol under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(2-Aminoethyl)cyclobutan-1-ol

Executive Summary

This technical guide addresses the significant stability challenges of 3-(2-Aminoethyl)cyclobutan-1-ol, particularly its pronounced instability under acidic conditions. While this molecule presents a unique structural motif—combining a strained four-membered ring with a versatile amino alcohol functionality—its utility is critically dependent on understanding its degradation pathways. This document provides in-depth mechanistic explanations, troubleshooting protocols, and preventative strategies for researchers, scientists, and drug development professionals. The core issue stems from the acid-catalyzed dehydration of the tertiary alcohol, which generates a highly strained cyclobutyl carbocation. This intermediate is exceptionally prone to a Wagner-Meerwein rearrangement, leading to a thermodynamically more favorable five-membered ring system. This guide is structured to move from frequently asked questions to deep mechanistic insights and practical, actionable protocols to ensure the successful use of this compound in your research.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue with 3-(2-Aminoethyl)cyclobutan-1-ol in acidic solutions?

A1: The primary stability concern is a rapid, acid-catalyzed degradation process. This is not a simple hydrolysis but a structural rearrangement. The tertiary alcohol is protonated and eliminated as water, forming a tertiary cyclobutyl carbocation. Due to the inherent high ring strain of the four-membered ring, this carbocation readily undergoes a ring-expansion rearrangement to form a more stable cyclopentyl cation, leading to a cascade of unintended products.[1]

Q2: What are the likely degradation products I should expect to see?

A2: You will likely observe a mixture of products derived from the rearranged cyclopentyl carbocation. The most probable products include isomers of (aminomethyl)cyclopentene (from elimination of a proton) or (aminomethyl)cyclopentanol (if water acts as a nucleophile to trap the rearranged cation). The exact product profile will depend on the specific acid, solvent, and temperature used.

Q3: At what pH range do these stability issues become significant?

A3: The degradation process is initiated by the protonation of the tertiary hydroxyl group. This can occur under moderately to strongly acidic conditions (typically pH < 5). It is crucial to note that the primary amino group, with an estimated pKa of 9-10, will be protonated to its ammonium form (-NH3+) in any solution with a pH below ~9.[2][3] While this protonation protects the amine, it does not prevent the acid-catalyzed dehydration of the alcohol.

Q4: How does temperature affect the rate of degradation?

A4: The degradation is highly temperature-dependent. As with most acid-catalyzed elimination and rearrangement reactions, increasing the temperature will significantly accelerate the rate of both the initial dehydration and the subsequent ring expansion.[4][5] If acidic conditions are unavoidable, experiments should be conducted at the lowest possible temperature to minimize degradation.

Q5: Can I safely use strong acids like Trifluoroacetic Acid (TFA) for deprotection of other functional groups in the presence of this molecule?

A5: It is strongly discouraged. Standard deprotection protocols using strong acids like TFA (e.g., for Boc-group removal) will almost certainly lead to the complete and rapid degradation of the 3-(2-Aminoethyl)cyclobutan-1-ol core structure. Alternative, non-acidic deprotection strategies must be employed if this moiety is to be preserved.

Section 2: The Chemistry of Instability - A Mechanistic Deep Dive

To effectively troubleshoot and prevent stability issues, it is essential to understand the underlying chemical mechanism driving the degradation. The process is a classic example of a carbocation rearrangement driven by the release of ring strain.

  • Protonation of the Hydroxyl Group: In an acidic medium, a proton (H+) reversibly protonates the lone pair of the tertiary hydroxyl group, converting it into a good leaving group (water, -OH2+).

  • Formation of a Strained Carbocation: The protonated hydroxyl group departs as a water molecule. This E1-type elimination generates a tertiary cyclobutyl carbocation intermediate. While tertiary carbocations are generally stable, the location of this positive charge within a strained four-membered ring makes it highly reactive.[4]

  • The Driving Force - Ring Strain Release: Cyclobutane rings possess significant angle and torsional strain.[1] This inherent strain creates a strong thermodynamic driving force for rearrangement into a less strained five-membered ring system.

  • The Wagner-Meerwein Rearrangement: The system undergoes a rapid 1,2-alkyl shift, a process known as a Wagner-Meerwein rearrangement.[6][7] In this step, a C-C bond of the cyclobutane ring migrates to the positively charged carbon, expanding the ring and transferring the positive charge to a carbon in the newly formed, more stable cyclopentyl ring.

  • Formation of Final Products: The resulting secondary cyclopentyl carbocation is then quenched by either eliminating a proton to form an alkene or by being trapped by a nucleophile (like water or the counter-ion of the acid) to form a substitution product.

Visualizing the Degradation Pathway

The following diagram illustrates the step-by-step molecular transformation.

G Start 3-(2-Aminoethyl)cyclobutan-1-ol (Protonated Amine) Protonated_OH Protonated Alcohol Intermediate Start->Protonated_OH 1. Protonation of -OH H_plus H+ H2O_out - H₂O Carbocation Strained Tertiary Cyclobutyl Carbocation Protonated_OH->Carbocation 2. Loss of Water Rearrangement Wagner-Meerwein Rearrangement (Ring Expansion) Carbocation->Rearrangement 3. 1,2-Alkyl Shift Rearranged_Cation Secondary Cyclopentyl Carbocation Rearrangement->Rearranged_Cation 4. Strain Release Products Mixture of Rearranged Products (e.g., Alkenes, Alcohols) Rearranged_Cation->Products 5. Quenching Nu_in + Nucleophile (e.g., H₂O) or - H+

Caption: Acid-catalyzed degradation pathway of 3-(2-Aminoethyl)cyclobutan-1-ol.

Section 3: Troubleshooting Guide

Use this guide to diagnose and resolve issues encountered during experiments involving 3-(2-Aminoethyl)cyclobutan-1-ol under potentially acidic conditions.

Symptom / Observation Probable Cause Recommended Action & Rationale
Low or zero yield of desired product when using acidic reagents or during an acidic workup.Complete degradation of the starting material. The cyclobutanol core has rearranged into other chemical entities that are not your target molecule.1. Avoid Acid Entirely: The most robust solution is to redesign the synthetic step to use neutral or basic conditions. 2. Quantify Starting Material: Before concluding the reaction failed, analyze an aliquot of the reaction mixture to confirm the absence of the starting material. 3. Use a Milder Acid: If acid is absolutely required, screen weaker acids (e.g., acetic acid, pyridinium p-toluenesulfonate) at low temperatures, but expect some degree of degradation.
Appearance of multiple unexpected peaks in LC-MS or NMR, some with the same mass as the starting material.Isomerization and rearrangement. The peaks correspond to the various cyclopentene and cyclopentanol isomers formed from the rearranged carbocation.1. Characterize Byproducts: Use LC-MS/MS and 2D NMR to confirm the presence of a cyclopentyl core. This confirms the rearrangement mechanism. 2. Lower the Temperature: Immediately reduce the reaction temperature to below 0°C to slow the kinetics of the rearrangement.[5] 3. Protect the Hydroxyl Group: The most effective preventative measure is to protect the tertiary alcohol (e.g., as a silyl ether) before exposing the molecule to acid. This prevents the initial formation of the carbocation.
Inconsistent or non-reproducible reaction outcomes. Variable levels of trace acidic impurities in solvents, reagents, or on glassware. The cyclobutanol ring is highly sensitive to even catalytic amounts of acid.1. Use High-Purity Reagents: Employ freshly distilled, anhydrous, or inhibitor-free solvents. 2. Neutralize Glassware: Rinse all glassware with a dilute base (e.g., 1% triethylamine in hexanes) followed by a pure solvent wash and thorough drying before use. 3. Add a Non-Nucleophilic Base: Consider adding a proton sponge or a hindered base like 2,6-lutidine to the reaction mixture to scavenge any stray protons without interfering with the desired chemistry.

Section 4: Preventative Protocols and Workflows

Proactive measures are superior to reactive troubleshooting. The following protocols are designed to help you validate stability and prevent degradation.

Protocol 4.1: Workflow for Assessing Stability in a Specific Medium

This self-validating workflow allows you to determine the viability of your specific experimental conditions before committing a large amount of material.

G A Prepare Stock Solution (1 mg/mL in ACN or Dioxane) C Mix Stock & Medium (1:1) at Target Temperature (e.g., 0°C) A->C B Prepare Test Medium (Your specific acidic solvent/reagent mix) B->C D Take T=0 Aliquot Immediately quench with base (e.g., sat. NaHCO₃), extract, and prepare for analysis. C->D Immediate Sampling E Incubate Reaction Maintain constant temperature. C->E G Analyze All Samples (LC-MS or GC-MS) D->G F Take Timepoint Aliquots (e.g., 1h, 4h, 24h) Quench and prepare each sample. E->F Periodic Sampling F->G H Evaluate Data Plot % Parent Compound vs. Time. Identify degradation products. G->H

Caption: Experimental workflow for testing the stability of the title compound.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of 3-(2-Aminoethyl)cyclobutan-1-ol in a suitable organic solvent (e.g., acetonitrile).

  • Incubation: In a separate vial, add your proposed acidic reagent or solution. Chill it to the intended reaction temperature.

  • Initiation (T=0): Add an equal volume of the stock solution to the acidic medium. Immediately withdraw an aliquot, quench it in a vial containing saturated sodium bicarbonate solution, and extract with a suitable organic solvent (e.g., ethyl acetate). This is your T=0 sample.

  • Timepoints: Allow the remaining mixture to stir at the target temperature. Withdraw and quench aliquots at set time points (e.g., 1 hour, 4 hours, 24 hours).

  • Analysis: Analyze all quenched samples by LC-MS or GC-MS.

  • Interpretation: Quantify the peak area of the parent compound at each time point. A significant decrease from T=0 indicates instability. Analyze the new peaks to confirm the identity of degradation products.

Protocol 4.2: Hydroxyl Group Protection Strategy

The most robust method to prevent degradation is to protect the hydroxyl group, thereby preventing the formation of the initial carbocation. A silyl ether is an excellent choice.

  • Dissolve Substrate: Dissolve 3-(2-Aminoethyl)cyclobutan-1-ol (1 equivalent) in an anhydrous, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add Base: Add a non-nucleophilic base such as imidazole (2-3 equivalents) or triethylamine (2-3 equivalents).

  • Add Silylating Agent: Cool the solution to 0°C and slowly add a silylating agent, such as tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1-1.2 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis shows complete consumption of the starting material.

  • Workup: Quench the reaction with water, and extract the product with an organic solvent. Purify by column chromatography.

  • Confirmation: The resulting TBDMS-protected compound will be significantly more stable in acidic conditions. The primary amine remains available for subsequent reactions. The TBDMS group can be removed later under specific, non-aqueous acidic conditions or, more safely, with a fluoride source like TBAF.

References

  • Lee-Ruff, E., & Ablenas, F. J. (1987). Acid-catalyzed rearrangement of cyclobutanols. A novel rearrangement. Canadian Journal of Chemistry, 65(7), 1663–1667. Available at: [Link]

  • Kreft, A., Ehlers, S., & Jones, P. G. (2019). Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. Organic Letters, 21(16), 6440–6444. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Dehydration of methylcyclobutanol. Available at: [Link]

  • Canadian Science Publishing. (1987). Acid-catalyzed rearrangement of cyclobutanols. A novel rearrangement. Available at: [Link]

  • ResearchGate. (n.d.). Tentative mechanism for ring opening of cyclobutane oxime esters. Available at: [Link]

  • Lambert, J. B., & Ciro, S. M. (2005). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. Organic Letters, 7(15), 3359–3362. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Available at: [Link]

  • ACS Publications. (2019). Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. Organic Letters. Available at: [Link]

  • Clark, J. (n.d.). The acid-base behaviour of amino acids. Chemguide. Available at: [Link]

  • Bellus, D. (1994). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 94(3), 599-637. Available at: [Link]

  • Chemistry LibreTexts. (2021). Protection of Amino Groups in Synthesis. Available at: [Link]

  • RSC Publishing. (2021). Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical. Organic Chemistry Frontiers. Available at: [Link]

  • YouTube. (2020). Carbocation Rearrangements I (Wagner Meerwein Rearrangement). Available at: [Link]

  • Wikipedia. (n.d.). Wagner–Meerwein rearrangement. Available at: [Link]

  • Ausman, R. K., Crevar, G. E., & Hagedorn, C. (1981). Stability of Amino Acids and the Availability of Acid in Total Parenteral Nutrition Solutions Containing Hydrochloric Acid. American Journal of Hospital Pharmacy, 38(11), 1735-1737. Available at: [Link]

  • YouTube. (2025). How Do Amino Acids Act As Buffers? - Chemistry For Everyone. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Why and how does ring expansion occur in the dehydration of (cyclobut-3-ene-1,2-diyl)dimethanol? Available at: [Link]

  • Chegg.com. (2020). Solved Question 25 4 pts What is the name of the product... Available at: [Link]

  • YouTube. (2021). What is Wagner Meerwein Rearrangement ? | Basics, Mechanism & Top 10 Problems | One Chemistry. Available at: [Link]

  • ACS Publications. (2022). Two-Carbon Ring Expansion of Cyclobutanols to Cyclohexenones Enabled by Indole Radical Cation Intermediate: Development and Application to a Total Synthesis of Uleine. ACS Catalysis. Available at: [Link]

  • L.S. College, Muzaffarpur. (2020). Wagner–Meerwein rearrangement. Available at: [Link]

  • Chemistry Online. (2023). Wagner-Meerwein rearrangement. Available at: [Link]

  • YouTube. (2018). dehydration of cyclic alcohol. Available at: [Link]

  • National Institutes of Health. (2020). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Available at: [Link]

  • ACS Publications. (2001). Kinetics and mechanism of cyclohexanol dehydration in high-temperature water. Industrial & Engineering Chemistry Research. Available at: [Link]

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Technical Support Center: Navigating the Challenges of Polar Amino Alcohol Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complex challenges associated with the purification of polar amino alcohols. This guide is designed for researchers, scientists, and professionals in drug development who encounter these unique molecules in their daily work. The inherent bifunctionality of polar amino alcohols—possessing both a basic amino group and a polar hydroxyl group—presents a distinct set of purification hurdles. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why are polar amino alcohols so difficult to purify using standard chromatography techniques?

A: The primary challenge stems from their dual functionality. The polar hydroxyl group imparts high water solubility, while the basic amino group can interact strongly and often irreversibly with standard silica gel stationary phases, leading to significant peak tailing and poor recovery. In reversed-phase chromatography (e.g., with C18 columns), their high polarity results in poor retention, causing them to elute in or near the solvent front with other polar impurities[1].

Q2: What are the most common impurities found in crude amino alcohol samples?

A: Common impurities include structural isomers, unreacted starting materials, reaction byproducts, and residual water.[2] Due to similar polarities, these impurities often co-elute with the target compound, making separation a significant challenge. For chiral amino alcohols, the opposite enantiomer is also a critical impurity to be removed.[3]

Q3: When should I consider using protecting groups for the purification of amino alcohols?

A: Protecting groups are a valuable strategy when direct purification is problematic.[4] If you observe irreversible adsorption to your stationary phase or significant compound degradation during purification, protecting either the amino or the alcohol group can simplify the process. For instance, protecting the amine with a Boc group or the alcohol with a silyl ether can reduce the compound's polarity and basicity, making it more amenable to standard silica gel chromatography.[4][5] The protecting group is then removed in a subsequent step.

Q4: Is crystallization a viable alternative to chromatography for purifying polar amino alcohols?

A: Absolutely. Crystallization is a powerful technique for purifying amino alcohols, especially on a larger scale.[6] The challenge often lies in finding a suitable solvent or solvent system that provides a significant difference in solubility for the target compound and its impurities at different temperatures. Common methods include cooling crystallization, anti-solvent addition (e.g., adding a non-polar solvent like a lower alcohol or ketone to an aqueous solution), or reactive crystallization by forming diastereomeric salts with a chiral acid for enantiomeric resolution.[2][6][7]

Troubleshooting Guide

This section is organized by common problems encountered during the purification of polar amino alcohols. For each issue, a series of diagnostic questions and potential solutions are provided.

Problem 1: Low Yield or Poor Recovery

You're losing a significant amount of your target compound during the purification process.

Initial Diagnosis
  • Are you using standard silica gel chromatography?

    • The basic amine group can strongly and sometimes irreversibly adsorb to the acidic silanol groups on the silica surface, leading to material loss on the column.[2]

  • Is your compound degrading?

    • Amino alcohols can be sensitive to pH extremes and high temperatures.[8] Prolonged exposure to certain conditions during purification can lead to degradation.

  • Is your compound highly water-soluble?

    • During work-up and extraction steps, highly polar amino alcohols may remain in the aqueous phase, leading to low recovery in the organic layer.

Solutions & Protocols
Potential Cause Recommended Solution & Protocol
Irreversible Adsorption on Silica 1. Mobile Phase Modification: Add a competitive base to your mobile phase to block the active sites on the silica. A common choice is 0.1-1% triethylamine (TEA) or ammonia in methanol/DCM.[9] 2. Use an Alternative Stationary Phase: Consider using alumina (basic or neutral), which is less acidic than silica, or chemically modified phases like amine-functionalized silica.[2]
Compound Degradation 1. Temperature Control: If using chromatography, avoid high temperatures during solvent evaporation. For distillations, use vacuum to lower the boiling point. 2. pH Control: Buffer your sample and mobile phase to a pH where your compound is stable. 3. Use of Antioxidants: If oxidation is suspected, adding antioxidants may help.[10]
Poor Extraction from Aqueous Phase 1. Salting Out: Saturate the aqueous layer with a salt like NaCl or K₂CO₃ to decrease the polarity of the aqueous phase and drive the amino alcohol into the organic layer. 2. Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, a continuous extraction apparatus can be highly effective. 3. Lyophilization: If your compound is not volatile, you can freeze-dry the aqueous solution to remove water and then extract the solid residue.[11][12][13]
Problem 2: Purity Issues - Co-elution with Impurities

Your purified fractions are not clean, and you observe persistent impurities.

Initial Diagnosis
  • What is the nature of the impurity?

    • Is it a structural isomer? These can be particularly challenging to separate due to very similar physical properties.[2]

    • Is it a starting material or a byproduct with similar polarity?

  • What chromatographic technique are you using?

    • Standard reversed-phase (C18) often provides insufficient retention and selectivity for highly polar molecules.[1]

Solutions & Protocols
Chromatographic Technique Optimization Strategy & Protocol
Reversed-Phase HPLC (RP-HPLC) 1. Ion-Pairing Chromatography: Add an ion-pairing agent (e.g., trifluoroacetic acid - TFA) to the mobile phase. This forms a neutral ion pair with the protonated amine, increasing its hydrophobicity and retention on the C18 column. 2. Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes in highly aqueous mobile phases.
Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is an excellent alternative for separating very polar compounds. It uses a polar stationary phase (like bare silica or an amide-bonded phase) with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of water. Analytes elute in order of increasing polarity. Protocol: Start with a mobile phase of 95:5 acetonitrile:water with a buffer (e.g., 10 mM ammonium formate). Create a gradient by increasing the water content to elute more polar compounds.
Ion-Exchange Chromatography (IEX) IEX separates molecules based on their net charge.[14] Since amino alcohols are basic, cation-exchange chromatography is a suitable choice. Protocol: Load your sample at a low pH (e.g., pH 3-4) where the amine is protonated (cationic). Elute with a gradient of increasing salt concentration or by increasing the pH.[15][16]
Fractional Distillation For volatile amino alcohols with isomeric impurities, a highly efficient fractional distillation column with a high number of theoretical plates may be effective.[2] Careful control of temperature and pressure is critical.
Problem 3: Chiral Separation Challenges

You need to separate the enantiomers of a racemic amino alcohol.

Initial Diagnosis
  • Have you tried direct chiral chromatography?

    • This is often the most direct method but requires screening of various chiral stationary phases (CSPs).

  • Is your amino alcohol amenable to diastereomeric salt formation?

    • This is a classical resolution technique that can be scaled up.

Solutions & Protocols
Method Protocol & Key Considerations
Direct Chiral Chromatography 1. Column Screening: Screen a variety of CSPs. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point.[3][17] 2. Mobile Phase Optimization: The choice of mobile phase (normal-phase, polar organic, or reversed-phase) is critical. For amino alcohols, normal-phase (e.g., hexane/isopropanol/diethylamine) or polar organic mode (e.g., methanol or ethanol) are common.[3][18]
Diastereomeric Salt Resolution 1. Select a Chiral Acid: Use a commercially available chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) to form diastereomeric salts with your racemic amino alcohol.[2] 2. Crystallization: The two diastereomeric salts will have different solubilities. Perform a fractional crystallization to isolate one of the diastereomers. 3. Liberation of the Free Base: After isolating the desired diastereomeric salt, treat it with a base (e.g., NaOH) to liberate the enantiomerically pure amino alcohol.
Workflow & Visualization
Decision Tree for Purification Strategy

The following diagram outlines a logical workflow for selecting an appropriate purification strategy for a polar amino alcohol.

Purification_Strategy start Crude Polar Amino Alcohol is_chiral Is the compound chiral? start->is_chiral chiral_sep Chiral Separation Required is_chiral->chiral_sep Yes achiral_purification Achiral Purification is_chiral->achiral_purification No direct_chiral Direct Chiral Chromatography (HPLC/SFC) chiral_sep->direct_chiral diastereomeric_salt Diastereomeric Salt Resolution & Crystallization chiral_sep->diastereomeric_salt check_stability Assess Stability & Silica Compatibility achiral_purification->check_stability stable Compound is Stable check_stability->stable Yes unstable Instability or Strong Silica Adsorption check_stability->unstable No chrom_options Chromatography Options stable->chrom_options crystallization Crystallization stable->crystallization protecting_group Use Protecting Group (Boc, Silyl, etc.) unstable->protecting_group hilichplc HILIC chrom_options->hilichplc iex Ion-Exchange chrom_options->iex rp_modified Modified RP-HPLC (Ion-Pairing) chrom_options->rp_modified purify_protected Purify Protected Compound via Standard Methods protecting_group->purify_protected deprotection Deprotection Step purify_protected->deprotection

Caption: A decision tree for selecting a purification strategy.

References

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (2022-05-24). National Center for Biotechnology Information. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025-06-18). Waters Blog. [Link]

  • A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. (2015-01-12). AQA. [Link]

  • Method for crystallization of amino acids. (US5118815A).
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024-04-22). ACS Publications. [Link]

  • Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. [Link]

  • Protecting Groups For Alcohols. (2015-06-17). Master Organic Chemistry. [Link]

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2025-02-21). WelchLab. [Link]

  • Lyophilization: Guide to Freeze Drying in Pharmaceuticals. (2025-06-18). Adragos Pharma. [Link]

  • Ion exchange chromatography of amino acids.Analysis of diffusion (Mass transfer) mechanisms. ACS Publications. [Link]

  • The Synthesis of Some Amino Alcohols. [Link]

  • Scalable Production of Low-Molecular-Weight Chitosan: Comparative Study of Conventional, Microwave, and Autoclave-Assisted Methods. MDPI. [Link]

  • [ Care and Use ManUal ] amIno acId analysIs lIquId chromatography column. Waters Help Center. [Link]

  • Development of Amino Acid Crystallization Processes: l-Glutamic Acid. ResearchGate. [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022-10-18). ACS Publications. [Link]

  • Lyophilization (Freeze Drying) vs. Nitrogen Blowdown - When to Use Which Approach. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Challenges and opportunities in the purification of recombinant tagged proteins. PMC. [Link]

  • Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. (2025-09-18). [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses Procedure. [Link]

  • Amino Protecting Groups Stability. Organic Chemistry Portal. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • What is lyophilization? How does it work?. Millrock Technology. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (PMC). National Center for Biotechnology Information. [Link]

  • Crystallization of amino acid. (JPS5939857A).
  • Protecting Groups. chem.iitb.ac.in. [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]

  • Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. ACS Publications. [Link]

  • Exploring the Principle of Ion Exchange Chromatography and Its Applications. (2024-01-24). [Link]

  • Amino Acid-Protecting Groups. ResearchGate. [Link]

  • Ion Exchange Chromatography - Theory & Principle, Factors affecting protein binding. (2020-10-02). [Link]

  • Stabilization of a monoclonal antibody during purification and formulation by addition of basic amino acid excipients. ResearchGate. [Link]

  • The Process of Freeze Drying (Lyophilization). (2024-08-30). YouTube. [Link]

  • Troubleshooting protein recovery issues. (2025-03-20). Cytiva. [Link]

  • Chromatography to separate polar molecules?. Reddit. [Link]

  • Separation and Refining of Amino acids. [Link]

  • (PDF) Separation and Purification of Amino Acids. ResearchGate. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021-06-30). YAKHAK HOEJI. [Link]

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Technical Support Center: Purification of 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this valuable cyclobutane derivative. As this molecule is a polar, primary amino alcohol hydrochloride salt, its purification can present unique challenges. This document synthesizes established chemical principles with field-proven insights to help you achieve your desired purity.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude this compound?

A1: The impurity profile of your compound is intrinsically linked to its synthetic route. While multiple pathways to this target exist, a common strategy involves the reduction of a nitrile precursor or the use of a protected aminoethyl nucleophile. Based on these general approaches, you can anticipate several classes of impurities:

  • Process-Related Impurities: These are derived directly from the chemical transformations.

    • Unreacted Starting Materials: Depending on the specific synthesis, this could include precursors like 3-(cyanomethyl)cyclobutan-1-ol or a protected 3-(2-aminoethyl)cyclobutan-1-ol.

    • Incompletely Reduced Intermediates: If a nitrile reduction is performed, residual nitrile or imine intermediates may be present.

    • Protecting Group Remnants: If an amine protecting group (e.g., Boc, Cbz, or benzyl) was used, byproducts from the deprotection step or trace amounts of the protected amine can persist.[1]

  • Isomeric Impurities: The formation of constitutional isomers, such as 1-(2-Aminoethyl)cyclobutan-1-ol, can occur if the synthetic strategy lacks regioselectivity.[1]

  • Solvent and Reagent-Derived Impurities: Residual solvents from the reaction or purification (e.g., THF, ethanol, ethyl acetate) and inorganic salts (e.g., NaCl, MgSO₄) from work-up procedures are common.[2]

Q2: My compound is highly water-soluble. How does this affect my purification strategy?

A2: The high water solubility of this compound significantly impacts purification choices. Standard aqueous work-ups for removing water-soluble impurities can lead to product loss.[1] It also makes traditional normal-phase silica gel chromatography challenging due to strong interactions with the stationary phase, often resulting in significant peak tailing and poor recovery.[3] Therefore, strategies must be adapted to accommodate this high polarity. This may include:

  • Recrystallization from polar, mixed-solvent systems.

  • Reversed-phase chromatography.

  • Ion-exchange chromatography.

  • Conversion to the free base for purification, followed by reconversion to the hydrochloride salt.

Q3: What is a good starting point for developing a recrystallization protocol for this hydrochloride salt?

A3: Recrystallization is a powerful technique for purifying crystalline solids like hydrochloride salts.[3] The key is to find a solvent or solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. Given the polar nature of your compound, single non-polar solvents are unlikely to be effective. A good starting point is a mixed-solvent system.

Solvent System Component 1 (Good Solvent)Solvent System Component 2 (Anti-Solvent)General Approach
MethanolIsopropanolDissolve in a minimal amount of hot methanol, then add isopropanol until turbidity is observed. Reheat to clarify and then cool slowly.
EthanolEthyl AcetateSimilar to the above, ethanol is a good solvent, while ethyl acetate acts as the anti-solvent to induce precipitation upon cooling.
WaterEthanol or AcetoneDissolve in a minimal amount of hot water and add the organic solvent to decrease solubility and promote crystallization. Use this with caution to avoid "oiling out".

It is crucial to use anhydrous solvents, as the presence of water can significantly alter the solubility profile and may prevent crystallization.[3]

Troubleshooting and Purification Protocols

This section provides a structured approach to identifying and resolving common purification challenges.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for selecting a purification strategy based on the nature of the impurities observed.

purification_workflow start Crude Product Analysis (TLC, HPLC, NMR) impurity_type What is the nature of the main impurity? start->impurity_type nonpolar Non-polar/Less Polar Impurity impurity_type->nonpolar Less Polar polar Polar Impurity (Similar to Product) impurity_type->polar Similar Polarity inorganic Inorganic Salts impurity_type->inorganic Inorganic wash Wash with Non-Polar Solvent (e.g., Ethyl Acetate, Hexane) nonpolar->wash rp_chrom Reversed-Phase Chromatography (C18) polar->rp_chrom ion_exchange Ion-Exchange Chromatography polar->ion_exchange free_base Convert to Free Base, Purify, then reform HCl salt polar->free_base recrystallize Recrystallization from Alcohol/Ether or Alcohol/Ester System inorganic->recrystallize wash->recrystallize If still impure

Caption: Decision workflow for selecting a purification method.

Problem 1: My NMR spectrum shows broad peaks and unidentifiable signals, but the main peaks for the product seem to be present.

  • Potential Cause A: Presence of Paramagnetic Impurities. Trace amounts of metal ions from catalysts or reagents can cause significant broadening of NMR signals.

  • Solution A:

    • Dissolve the crude hydrochloride salt in a minimal amount of deionized water.

    • Pass the solution through a small plug of Chelex® 100 resin or a similar metal-chelating resin.

    • Wash the resin with a small amount of additional deionized water.

    • Lyophilize or carefully evaporate the water to recover the product. Re-acquire the NMR spectrum.

  • Potential Cause B: Residual Inorganic Salts. High concentrations of salts can affect the ionic strength and homogeneity of the NMR sample, leading to peak broadening.

  • Solution B:

    • Attempt recrystallization from a solvent system like ethanol/ethyl acetate, where inorganic salts are generally insoluble.[4]

    • Filter the hot solution to remove insoluble salts before cooling to crystallize the product.

Problem 2: During recrystallization, my product "oils out" instead of forming crystals.

  • Potential Cause A: The boiling point of the solvent is higher than the melting point of the free base form of your compound. This can sometimes occur with hydrochloride salts.

  • Solution A: Choose a lower-boiling solvent system for recrystallization.

  • Potential Cause B: The solution is supersaturated, or the temperature gradient is too steep. This leads to the product coming out of solution as a liquid phase rather than a crystalline solid.

  • Solution B:

    • Re-heat the solution until the oil redissolves completely.

    • Add a small amount of the "good" solvent (e.g., methanol or ethanol) to slightly reduce the saturation.

    • Allow the solution to cool very slowly (e.g., by placing the flask in a large beaker of hot water and allowing it to cool to room temperature undisturbed).

    • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

Problem 3: I am attempting to use normal-phase flash chromatography on silica gel, but my compound either streaks badly or does not elute.

  • Potential Cause: Strong polar interactions between the primary amine hydrochloride and the acidic silanol groups of the silica gel. This is a very common issue with polar amines.[3]

  • Solution A: Deactivate the Silica Gel.

    • Prepare your eluent (e.g., dichloromethane/methanol).

    • Add 1-2% of a volatile base like triethylamine or ammonium hydroxide to the eluent mixture.

    • Flush the column with this basified eluent before loading your sample. This neutralizes the acidic sites on the silica.

  • Solution B: Convert to a Less Polar Derivative.

    • Temporarily protect the amine group, for example, with a Boc group. The resulting Boc-protected amino alcohol is much less polar and will behave better on silica gel.

    • Purify the Boc-protected compound using standard chromatography (e.g., ethyl acetate/hexanes).

    • Deprotect the purified intermediate to yield the pure free amine, then form the hydrochloride salt.[1]

  • Solution C: Use an Alternative Stationary Phase.

    • Alumina (basic or neutral): This can be a better choice for basic compounds.

    • Reversed-Phase Silica (C18): This is often the best option for highly polar, water-soluble compounds. Elute with a gradient of water/methanol or water/acetonitrile, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.

Protocol 1: Recrystallization of this compound

This protocol provides a general method for recrystallization using an ethanol/ethyl acetate solvent system.

Materials:

  • Crude this compound

  • Anhydrous Ethanol

  • Anhydrous Ethyl Acetate

  • Erlenmeyer flask, condenser, hot plate, and filtration apparatus

Procedure:

  • Place the crude solid in an Erlenmeyer flask equipped with a stir bar and a condenser.

  • Add a minimal amount of hot anhydrous ethanol to dissolve the solid completely. Aim for a concentration where the solid dissolves just below the boiling point of the ethanol.

  • While the solution is still hot, slowly add anhydrous ethyl acetate dropwise until you observe persistent cloudiness (turbidity).

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethyl acetate to remove any residual soluble impurities.

  • Dry the purified crystals under high vacuum.

Analytical Methods for Purity Assessment

Accurate assessment of purity is crucial. The following techniques are recommended for analyzing this compound.

1. High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong UV chromophore, direct UV detection can be challenging. Derivatization is often the most sensitive and reliable method.[5]

  • Method: Reversed-phase HPLC with pre-column derivatization.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of aqueous buffer (e.g., 20 mM phosphate buffer, pH 7) and acetonitrile or methanol.

  • Derivatization Agent: o-Phthalaldehyde (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) can be used to create highly fluorescent derivatives of the primary amine.[5][6]

  • Detection: Fluorescence detector (FLD).

2. Thin-Layer Chromatography (TLC)

TLC is an excellent tool for rapid, qualitative assessment of purity and for screening chromatography conditions.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A polar, basic solvent system is required. A good starting point is Dichloromethane:Methanol:Ammonium Hydroxide (80:18:2).

  • Visualization: The compound will likely not be UV active. Stain the plate with a potassium permanganate or ninhydrin solution to visualize the spots. The primary amine will react with ninhydrin to produce a characteristic purple color.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the product peaks.

  • Solvent: D₂O or DMSO-d₆.

  • Expected ¹H NMR Chemical Shifts (in D₂O): The chemical shifts of cyclobutane protons are typically found between 1.5 and 2.5 ppm.[7][8] The protons adjacent to the hydroxyl and ammonium groups will be shifted downfield.

ProtonsApproximate Chemical Shift (ppm)Multiplicity
-CH₂-N⁺H₃~3.1 - 3.3t
-CH-OH~3.8 - 4.1m
Cyclobutane ring protons~1.6 - 2.5m
-CH₂-CH₂-N⁺H₃~1.8 - 2.0q

Note: These are estimated values. Actual shifts can vary based on concentration and pH.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(2-Aminoethyl)cyclobutan-1-ol via Grignard Reaction.
  • BenchChem. (2025). An In-depth Technical Guide to 1-(2-Aminoethyl)cyclobutan-1-ol.
  • BenchChem. (2025). Technical Support Center: Synthesis of 1-(2-Aminoethyl)cyclobutan-1-ol.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?
  • Journal of Pharmaceutical and Biomedical Analysis. (2018).
  • PubChem. (n.d.). 3-amino-3-(2-fluoroethyl)cyclobutan-1-ol.
  • PubChem. (n.d.). 3-Amino-1-(2-ethylbutyl)cyclobutan-1-ol.
  • U.S. Pharmacopeia. (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.
  • Journal of Chemical and Pharmaceutical Research. (2010).
  • Waters. (n.d.). Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method.
  • PubMed. (1987).
  • BenchChem. (2025). Technical Support Center: Purification of Synthetic (2-Aminoethyl)phosphonic Acid (Ciliatine).
  • ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
  • PubChem. (n.d.). 2-[(2-{[(2R)-1-Hdroxybutan-2-yl]amino}ethyl)amino]butan-1-ol dihydrochloride.
  • ChemicalBook. (n.d.). 3-AMino-cyclobutanecarboxylic acid hydrochloride(1201190-01-3) 1H NMR spectrum.
  • ChemRxiv. (n.d.).
  • Google Patents. (n.d.).
  • SpectraBase. (n.d.). Cyclobutane-carboxylic acid, ethyl ester - Optional[1H NMR] - Spectrum.
  • ChemicalBook. (n.d.). CYCLOBUTANE(287-23-0) 1H NMR spectrum.

Sources

Technical Support Center: Scaling the Synthesis of 3-(Aminoethyl)cyclobutanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-(aminoethyl)cyclobutanol derivatives. These scaffolds are of increasing interest in medicinal chemistry, acting as conformationally restricted bioisosteres for more flexible linkers or as non-planar alternatives to aromatic rings.[1][2] However, their synthesis, particularly at scale, presents unique challenges related to ring strain, stereocontrol, and the management of bifunctional groups.

This guide is structured to provide actionable solutions to common problems encountered in the laboratory and during process development. We will move from specific troubleshooting scenarios to broader frequently asked questions, supported by detailed protocols and mechanistic insights.

Troubleshooting Guide: From Bench to Scale

This section addresses specific, common issues in a question-and-answer format.

Issue 1: Low Yields in the Core [2+2] Cycloaddition Step

Question: We are attempting a [2+2] cycloaddition to form the cyclobutane ring, but our yields are consistently low (<30%) and we observe significant side products. What are the likely causes and how can we optimize this key step?

Answer: Low efficiency in [2+2] cycloadditions, especially when scaling up, is a frequent hurdle. The root cause often lies in the reaction's mechanism and conditions, which may favor competing pathways.

Causality & Recommended Solutions:

  • Competing Intramolecular Reactions: For many substrates, an intramolecular [2+2] cycloaddition can compete with the desired intermolecular reaction, leading to small molecule dimers and consuming the monomer feedstock.[3] This is particularly problematic in dilute conditions.

    • Solution: Increase the effective concentration of your reactants. In some cases, transitioning to a continuous flow reactor can significantly improve yields and scalability by maintaining high concentrations in a small reaction volume, minimizing side reactions and reducing reaction times.[3][4]

  • Poor Regio- or Stereoselectivity: When using unsymmetrical alkenes, poor regioselectivity can lead to a mixture of isomers that are difficult to separate and reduce the yield of the desired product. The reaction may also proceed through a zwitterionic intermediate, allowing for bond rotation and loss of stereochemical control.[5]

    • Solution 1 (Electronics): Enhance the electronic disparity between the reacting partners. The reaction is most efficient between an electron-rich alkene and an electron-poor one.[5]

    • Solution 2 (Solvent Polarity): Decrease the solvent polarity. Nonpolar solvents like toluene or hexanes can disfavor the charge separation in a zwitterionic intermediate, promoting a more concerted mechanism and preserving the stereochemistry of the starting materials.[5]

    • Solution 3 (Lewis Acids): Introduce a Lewis acid catalyst (e.g., TiCl₄). This can enforce a specific geometry in the transition state, dramatically improving diastereoselectivity.[5] Screening different Lewis acids and optimizing temperature and stoichiometry is critical.

  • High-Pressure Requirements: Some cycloadditions are inherently inefficient at atmospheric pressure.

    • Solution: Employing high-pressure (hyperbaric) conditions (e.g., up to 15 kbar) can be a powerful tool to promote the cycloaddition, as demonstrated in the synthesis of cyclobutanol libraries from sulfonyl allenes and vinyl ethers.[1][6] This approach favors the formation of the more compact transition state of the cycloaddition.

Issue 2: Inefficient or Messy Reduction of Nitrile Precursor to the Aminoethyl Moiety

Question: We are using a nitrile intermediate (e.g., 3-(cyanomethyl)cyclobutanol) to introduce the aminoethyl group. The reduction step is proving difficult, with incomplete conversion and a challenging work-up. How can we improve this transformation?

Answer: The reduction of a sterically hindered nitrile in the presence of a hydroxyl group is a classic challenge. The choice of reducing agent and the work-up procedure are paramount for success, especially at scale.

Causality & Recommended Solutions:

  • Incomplete Reduction: The steric bulk around the nitrile can make it less accessible to milder reducing agents. Catalytic hydrogenation, for instance, may require harsh conditions that could lead to dehydration of the tertiary alcohol.[7]

    • Solution: Use a powerful, non-selective reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent like THF. A 2-4 fold excess is typically required to drive the reaction to completion.[7] The reaction may need to be heated to reflux in THF for an extended period.

  • Difficult Work-up and Purification: This is the most common failure point. The final amino alcohol product is highly polar and can form stable, gelatinous complexes with the aluminum salts generated from the LiAlH₄ quench.[7] This makes product extraction inefficient and filtration nearly impossible.

    • Solution (Fieser Work-up): Employ a carefully controlled Fieser work-up protocol. After cooling the reaction, slowly and sequentially add:

      • 'X' mL of Water

      • 'X' mL of 15% aqueous NaOH

      • '3X' mL of Water (where 'X' is the mass in grams of LiAlH₄ used)

    • This procedure is designed to precipitate the aluminum salts as a granular, easily filterable solid. Vigorous stirring during the quench is essential to prevent the formation of large clumps. After the additions, stir for several hours or overnight to ensure complete precipitation before filtering and washing the solid thoroughly with a polar solvent (e.g., THF, EtOAc).

Issue 3: Protecting Group Failures During Scale-Up

Question: Our Boc-protection of the amine works at the gram scale, but upon scaling to 100g, we see incomplete reaction and the formation of a di-Boc side product. What's going wrong?

Answer: Protecting group strategies that work on a small scale can fail during scale-up due to issues with mass transfer, temperature control, and stoichiometry.

Causality & Recommended Solutions:

  • Poor Reagent Dispersion: In a larger vessel, simply scaling up volumes may not ensure adequate mixing. If the Boc-anhydride ((Boc)₂O) is not dispersed quickly, localized high concentrations can lead to side reactions.

    • Solution: Ensure robust mechanical stirring. Consider adding the (Boc)₂O as a solution in a solvent like THF to improve dispersion, rather than adding it as a solid or neat liquid.

  • pH Fluctuation: The reaction of (Boc)₂O with the amine generates tert-butanol and CO₂, and the reaction is typically run with a base (e.g., triethylamine or NaOH) to neutralize the generated acid and deprotonate the amine starting material. On a large scale, localized pH drops can occur if the base is not sufficient or well-mixed, which can stall the reaction as the amine becomes protonated and non-nucleophilic.[8]

    • Solution: Use a robust buffering system or a slight excess of a non-nucleophilic base. Monitor the pH during the addition of (Boc)₂O and add more base if necessary.

  • Exotherm Control: The reaction is exothermic. A large-scale reaction that is not adequately cooled can lead to the breakdown of the (Boc)₂O and other side reactions.

    • Solution: Use a jacketed reactor with controlled cooling. Add the (Boc)₂O slowly and monitor the internal temperature, ensuring it does not exceed the recommended limits (typically kept below 30 °C).

Visualizing the Synthetic Workflow

A general, scalable pathway often involves the construction of the cyclobutane ring followed by functional group interconversion to install the aminoethyl sidechain.

G cluster_0 Core Synthesis cluster_1 Functional Group Manipulation Start Cyclobutanone Step1 Nucleophilic addition (e.g., with Acetonitrile anion) Start->Step1 Intermediate1 1-(Cyanomethyl)cyclobutanol Step1->Intermediate1 Step2 Protection of Alcohol (e.g., TBSCl, Imidazole) Intermediate1->Step2 Intermediate2 TBS-Protected Cyanocyclobutane Step2->Intermediate2 Step3 Reduction of Nitrile (e.g., LiAlH4) Intermediate2->Step3 Intermediate3 TBS-Protected Aminoethyl Derivative Step3->Intermediate3 Step4 Deprotection (e.g., TBAF or HCl) Intermediate3->Step4 FinalProduct 3-(Aminoethyl)cyclobutanol (Purification Critical) Step4->FinalProduct

Caption: A common synthetic workflow for 3-(aminoethyl)cyclobutanol derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable strategy for orthogonal protection of the amino and hydroxyl groups in these derivatives? A1: An effective orthogonal strategy is crucial for complex manipulations. A highly reliable pairing is:

  • Amine Protection: Use an acid-labile group like tert-butoxycarbonyl (Boc). It is stable to a wide range of nucleophilic and reductive conditions but is cleanly removed with acids like trifluoroacetic acid (TFA) or HCl.[9]

  • Alcohol Protection: Use a fluoride-labile silyl ether like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS). These are robust to the basic and mild acidic conditions often used in peptide chemistry and are selectively cleaved with fluoride sources like tetrabutylammonium fluoride (TBAF).[9][10] This combination allows for the selective deprotection of either group while the other remains intact.[11]

Q2: Beyond [2+2] cycloadditions, are there other scalable methods to synthesize the cyclobutane core? A2: Yes. Strain-release reactions of bicyclo[1.1.0]butanes (BCBs) have emerged as a powerful and highly efficient strategy for creating polysubstituted cyclobutanes.[12][13] In this approach, the high ring strain of the BCB is exploited, and it acts as a "spring-loaded" entity that readily reacts with nucleophiles or radicals to form a 1,3-disubstituted cyclobutane ring.[12] This method can offer excellent control over stereochemistry and is often more efficient than traditional cycloadditions.

Q3: What are the primary safety concerns when scaling up LiAlH₄ reductions? A3: Lithium Aluminum Hydride is a highly reactive and pyrophoric reagent. Key safety considerations for scale-up include:

  • Inert Atmosphere: All operations must be conducted under a strictly inert atmosphere (Nitrogen or Argon) to prevent contact with air or moisture, which can cause fires.

  • Solvent Choice: Only anhydrous ethereal solvents (e.g., THF, Diethyl Ether) should be used.

  • Controlled Quench: The quenching process is highly exothermic and generates hydrogen gas. It must be done slowly, at low temperatures (e.g., 0 °C), with robust cooling and adequate ventilation/headspace to safely manage gas evolution. Never add water to a large, hot, un-stirred mass of LiAlH₄.

  • Personal Protective Equipment (PPE): Fire-retardant lab coats, safety glasses, and face shields are mandatory.

Experimental Protocol: Large-Scale Reduction of 1-(Cyanomethyl)cyclobutanol

This protocol details the reduction and work-up for a hypothetical 100g scale reaction.

Parameter Value Notes
Starting Material 100 g (0.89 mol)1-(Cyanomethyl)cyclobutanol
Reagent 81 g (2.14 mol)Lithium Aluminum Hydride (2.4 eq)
Solvent 2 LAnhydrous Tetrahydrofuran (THF)
Reaction Temp. 65 °C (Reflux)Monitor for exotherm during addition
Work-up Reagents 81 mL H₂O, 81 mL 15% NaOH, 243 mL H₂OFieser Work-up

Procedure:

  • Setup: Equip a 5 L jacketed reactor with a mechanical stirrer, a reflux condenser with a nitrogen inlet, a thermocouple, and an addition funnel. Ensure the system is thoroughly dried and purged with nitrogen.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the reactor with anhydrous THF (1 L) and LiAlH₄ (81 g). Cool the resulting slurry to 0 °C using the reactor jacket.

  • Substrate Addition: Dissolve the 1-(cyanomethyl)cyclobutanol (100 g) in anhydrous THF (1 L). Transfer this solution to the addition funnel. Add the substrate solution dropwise to the stirred LiAlH₄ slurry, maintaining the internal temperature below 20 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 65 °C). Monitor the reaction progress by TLC or LC-MS. Continue refluxing until the starting material is consumed (typically 4-8 hours).

  • Cooling & Work-up: Cool the reactor to 0 °C. CRITICAL STEP: Begin the slow, dropwise addition of water (81 mL). A significant exotherm and hydrogen evolution will occur. Maintain vigorous stirring and a slow addition rate to keep the internal temperature below 25 °C.

  • Following the water addition, slowly add 15% aqueous NaOH (81 mL).

  • Finally, add the last portion of water (243 mL).

  • Precipitation: Remove the cooling and allow the mixture to stir vigorously at room temperature overnight. A white, granular precipitate of aluminum salts should form.

  • Filtration & Extraction: Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with additional THF (3 x 250 mL). Combine the filtrates and concentrate under reduced pressure to yield the crude 1-(2-aminoethyl)cyclobutanol.

  • Purification: The crude product can be purified by vacuum distillation or by crystallization as a hydrochloride salt. To form the salt, dissolve the crude oil in isopropanol and slowly add a solution of HCl in ether until the pH is acidic, then cool to induce crystallization.

Troubleshooting Logic Flow

G Start Low Yield or Impure Product in Final Step Check_Crude Analyze Crude Reaction Mixture (LCMS, NMR) Start->Check_Crude Incomplete_Rxn Incomplete Reaction Check_Crude->Incomplete_Rxn Side_Products Significant Side Products Check_Crude->Side_Products Workup_Issue Low Recovery After Work-up Check_Crude->Workup_Issue Sol_Incomplete_1 Increase Reducing Agent (e.g., LiAlH4 to 3 eq) Incomplete_Rxn->Sol_Incomplete_1 Cause: Insufficient Reagent Sol_Incomplete_2 Increase Reaction Time or Temperature (Reflux) Incomplete_Rxn->Sol_Incomplete_2 Cause: Low Reactivity Sol_Side_1 Check Starting Material Purity Side_Products->Sol_Side_1 Sol_Side_2 Lower Reaction Temperature During Reagent Addition Side_Products->Sol_Side_2 Sol_Workup_1 Optimize Fieser Quench (Correct ratios, slow addition) Workup_Issue->Sol_Workup_1 Cause: Emulsion/ Gel Formation Sol_Workup_2 Ensure Vigorous Stirring During Quench & Precipitation Workup_Issue->Sol_Workup_2 Cause: Incomplete Precipitation Sol_Workup_3 Thoroughly Wash Filter Cake with Polar Solvent (THF/MeOH) Workup_Issue->Sol_Workup_3 Cause: Product Adsorbed on Salts

Caption: Decision tree for troubleshooting the final reduction and work-up step.

References

  • El-Arid, S., et al. (2024). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. ACS Macro Letters. Available at: [Link]

  • Reiss, B. & Johnson, J. S. (2022). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science. Available at: [Link]

  • El-Arid, S., et al. (2024). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. PMC - NIH. Available at: [Link]

  • ResearchGate (n.d.). Scale-up synthesis and synthetic transformations. Available at: [Link]

  • Kerver, M. A., et al. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. Available at: [Link]

  • Caruana, L., et al. (2023). Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. PMC - PubMed Central. Available at: [Link]

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  • Organic Chemistry Portal (n.d.). Protective Groups. Available at: [Link]

  • Shaw, J. T., et al. (2023). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science. Available at: [Link]

  • ResearchGate (n.d.). Electrochemical Cyclobutane Synthesis in Flow: Scale-Up of a Promising Melt-Castable Energetic Intermediate. Available at: [Link]

  • Kerver, M. A., et al. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2 +2] Cycloaddition Reactions. Chemistry – A European Journal. Available at: [Link]

  • SynArchive (n.d.). Protecting Groups List. Available at: [Link]

  • Chemistry LibreTexts (2021). 23.13: Protection of Amino Groups in Synthesis. Available at: [Link]

  • Neliti (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available at: [Link]

  • Roberts, J. D. & Sauer, C. W. (1949). Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. Caltech Authors. Available at: [Link]

  • Wang, D., et al. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[14][14]-rearrangement cascade. PMC. Available at: [Link]

  • Schenone, P., et al. (1972). [Aminoalcohol derivatives of cyclobutane. 3. N,N-disubstituted aminomethyl-2-hydroxymethylcyclobutanes]. ResearchGate. Available at: [Link]

  • Georganics (n.d.). Cyclobutanol - general description and application. Available at: [Link]

  • ChemistryViews (2023). New Derivatives of Cyclobutane β-Amino Acids. Available at: [Link]

  • Manne, S. R., et al. (2018). Synthesis of b-Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY). ResearchGate. Available at: [Link]

  • Dembitsky, V. M. (2008). Bioactive cyclobutane-containing alkaloids. PubMed. Available at: [Link]

  • Dembitsky, V. M. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. Available at: [Link]

  • Mehta, G. & Kotha, S. (2003). The application of cyclobutane derivatives in organic synthesis. ResearchGate. Available at: [Link]

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Preventing racemization during chiral separation of aminocyclobutanols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to ensuring the stereochemical integrity of aminocyclobutanols during their chiral separation. As researchers, scientists, and drug development professionals, you are aware that the biological activity of chiral molecules is often confined to a single enantiomer. The racemization of a target enantiomer not only reduces its therapeutic efficacy but can also introduce undesired pharmacological effects from the unwanted enantiomer.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of maintaining the chiral purity of aminocyclobutanols throughout your separation workflows.

Understanding the Challenge: Racemization in Aminocyclobutanols

Aminocyclobutanols are valuable building blocks in medicinal chemistry due to their unique conformational constraints.[4][5] However, the presence of both an amino and a hydroxyl group attached to the strained cyclobutane ring presents specific challenges for maintaining stereochemical purity. Racemization, the conversion of an enantiomerically pure sample into a mixture of equal parts of both enantiomers, can be a significant hurdle.[6][7]

The primary mechanisms of racemization for aminocyclobutanols involve the formation of achiral intermediates.[6][7] This can be initiated by deprotonation of the carbon atom bearing the hydroxyl or amino group under basic conditions, or by protonation of the hydroxyl group followed by water elimination to form a carbocation under acidic conditions.[2] The strained nature of the cyclobutane ring can influence the stability of these intermediates and thus the propensity for racemization.[4]

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section is designed to help you identify the potential causes of racemization in your experiments and provide actionable solutions.

Problem 1: Loss of Enantiomeric Excess (ee) After Chiral HPLC Separation

You've successfully synthesized your target aminocyclobutanol with high enantiomeric excess, but the analysis of the collected fractions from your chiral HPLC shows a significant drop in purity.

Potential Cause Underlying Mechanism Troubleshooting & Optimization
Inappropriate Mobile Phase pH Extremes in pH can catalyze racemization. Basic conditions can lead to deprotonation of the α-carbon to the hydroxyl group, forming a planar enolate-like intermediate. Acidic conditions can promote the formation of a carbocation intermediate.[2][8]Solution: Operate your HPLC at a pH as close to neutral as possible. Screen a range of buffered mobile phases (e.g., pH 4-7) to find the optimal balance between separation efficiency and chiral stability. For basic aminocyclobutanols, a slightly acidic mobile phase may be necessary for good peak shape, but monitor for any signs of racemization.
Elevated Column Temperature Higher temperatures can provide the activation energy needed to overcome the barrier to racemization.[1][9] While sometimes used to improve peak shape and reduce analysis time, this can be detrimental to chiral stability.[10][11]Solution: Perform separations at or below ambient temperature. If elevated temperatures are necessary for resolution, carefully evaluate the trade-off between separation efficiency and potential racemization. Conduct a temperature stability study on your analyte to determine its tolerance.
Incompatible Chiral Stationary Phase (CSP) Certain CSPs may have surface chemistries that can contribute to on-column racemization, especially if the interaction between the analyte and the stationary phase is prolonged.Solution: Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[12][13] A CSP that provides good resolution with a shorter retention time is generally preferred to minimize the time the analyte spends on the column.
Solvent Effects The polarity and hydrogen-bonding capability of the solvent can influence the stability of the chiral center.[14]Solution: If using normal-phase chromatography, evaluate different modifiers (e.g., ethanol, isopropanol) and their concentrations. In reversed-phase, consider the choice of organic modifier (e.g., acetonitrile vs. methanol) as it can affect the solvation of the analyte and its interaction with the CSP.

Problem 2: Racemization Observed During Sample Preparation or Storage

Your initial synthesis yields a product with high ee, but you notice a decrease in optical purity in samples that have been stored or are undergoing further workup.

Potential Cause Underlying Mechanism Troubleshooting & Optimization
Harsh pH Conditions During Workup Aqueous workups involving strong acids or bases to remove reagents or byproducts can induce racemization.[6]Solution: Use mild acids (e.g., citric acid) or bases (e.g., sodium bicarbonate) for extractions and washes. Minimize the contact time with aqueous layers at non-neutral pH. Whenever possible, use non-aqueous workup procedures.
Inappropriate Storage Conditions Storage in solution, especially at room temperature or in the presence of acidic or basic impurities, can lead to gradual racemization over time.Solution: Store purified aminocyclobutanols as a solid if possible. If storage in solution is necessary, use a neutral, aprotic solvent and store at low temperatures (e.g., -20°C). Consider performing a stability study on your compound under your intended storage conditions.
Presence of Catalytic Impurities Trace amounts of acid, base, or metal ions from previous synthetic steps can catalyze racemization.Solution: Ensure thorough purification of the aminocyclobutanol to remove any catalytic impurities. Techniques like flash chromatography or recrystallization can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of racemization for aminocyclobutanols?

A1: The most common causes are exposure to non-neutral pH and elevated temperatures.[1][6] The amino and hydroxyl groups are susceptible to protonation and deprotonation, which can initiate racemization pathways.

Q2: How can I quickly assess if my separation method is causing racemization?

A2: A simple on-column stability test can be performed. Inject your enantiomerically pure sample and let it sit on the column for an extended period (e.g., several hours) before eluting. Compare the enantiomeric excess of this sample to one that was eluted immediately. A significant decrease in ee indicates on-column racemization.

Q3: Are there any derivatization strategies that can help prevent racemization?

A3: Yes, protecting the amino or hydroxyl group can prevent racemization. For example, acylation of the amino group to form an amide or protection of the hydroxyl group as an ether or ester can block the key sites for protonation or deprotonation that lead to racemization. However, the protective group must be removable under conditions that do not cause racemization of the final product.

Q4: Which chiral separation technique is generally best for preserving the stereochemical integrity of aminocyclobutanols?

A4: High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase is a widely used and effective method.[12][15] It allows for precise control over experimental parameters like temperature and mobile phase composition. Supercritical Fluid Chromatography (SFC) can also be an excellent alternative, often providing faster separations at lower temperatures.

Q5: How can I monitor for racemization during my experiments?

A5: Chiral HPLC is the most direct and quantitative method for monitoring enantiomeric excess.[12] You should take aliquots at various stages of your process (e.g., after synthesis, after workup, after purification) and analyze them to pinpoint where any loss of stereochemical purity is occurring.

Experimental Protocols & Workflows

Protocol 1: Screening for Optimal pH in Chiral HPLC
  • Prepare Stock Solution: Dissolve your aminocyclobutanol in the mobile phase organic modifier (e.g., methanol or acetonitrile).

  • Prepare Mobile Phases: Prepare a series of buffered mobile phases with pH values ranging from 4.0 to 7.0. Ensure the buffer components are compatible with your HPLC system and detector.

  • Equilibrate the Column: Equilibrate your chiral column with the first mobile phase for at least 30 column volumes.

  • Inject Sample: Inject a small volume of your stock solution.

  • Analyze Results: Record the retention times and resolution of the enantiomers.

  • Repeat for Each pH: Repeat steps 3-5 for each of the prepared mobile phases.

  • Evaluate: Compare the chromatograms to identify the pH that provides the best balance of resolution and peak shape, while minimizing the risk of racemization (typically closer to neutral pH).

Workflow for Troubleshooting Racemization

Caption: A decision-tree workflow for systematically troubleshooting racemization issues.

References

  • Griesbeck, A. G., et al. (2002). Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Scilit. (n.d.). Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Available at: [Link]

  • Ali, I., et al. (2007). Role of racemization in optically active drugs development. Chirality. Available at: [Link]

  • Bellus, D., & Ernst, B. (2004). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Available at: [Link]

  • de Miranda, A. S., et al. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology. Available at: [Link]

  • Leach, A. G., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery. Available at: [Link]

  • PubMed. (2019). The Problem of Racemization in Drug Discovery and Tools to Predict It. Available at: [Link]

  • ResearchGate. (2019). The problem of racemization in drug discovery and tools to predict it. Available at: [Link]

  • ResearchGate. (2007). Role of racemization in optically active development. Available at: [Link]

  • Musa, M. M. (2020). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. Chirality. Available at: [Link]

  • LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

  • PubMed. (2020). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. Available at: [Link]

  • ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some... Available at: [Link]

  • D'Acquarica, I., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. Available at: [Link]

  • YouTube. (2021). MECHANISM OF RACEMIZATION AND ISOMERIZATION REACTIONS Part-2, Ray-Dutt twist and Bailar twist. Available at: [Link]

  • ScienceDirect. (n.d.). Chiral Drug Separation. Available at: [Link]

  • Wikipedia. (n.d.). Racemization. Available at: [Link]

  • Chen, J., et al. (2020). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Chemical Science. Available at: [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]

  • SciSpace. (2020). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C-H functionalization. Available at: [Link]

  • NIH. (2020). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Available at: [Link]

  • PubMed. (1993). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. Available at: [Link]

  • PubMed. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Available at: [Link]

  • ScienceDirect. (2014). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Available at: [Link]

  • ResearchGate. (2014). Racemization of chiral amino alcohols: Catalyst selection and characterization. Available at: [Link]

  • ResearchGate. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Available at: [Link]

  • NIH. (2023). Strategies for chiral separation: from racemate to enantiomer. Available at: [Link]

  • ResearchGate. (1964). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Available at: [Link]

  • Unife. (2023). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • ResearchGate. (2014). Racemization of chiral amino alcohols III: Effect of Mg or Ca addition on the activity and stability of the Co/γ-Al2O3 catalyst. Available at: [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]

  • ResearchGate. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Available at: [Link]

  • MDPI. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Available at: [Link]

  • NIH. (2012). An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins. Available at: [Link]

  • SciSpace. (1982). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. Available at: [Link]

  • Chemistry World. (2017). Temperature drop triggers chirality twist. Available at: [Link]

  • ResearchGate. (n.d.). Chiral stationary phases of teicoplanin-based and of aminoglycosides-based for the separation of amino acids enantiomers. Available at: [Link]

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Validation & Comparative

The Cyclobutane Scaffold: A Comparative Guide to the Biological Activity of 3-(2-Aminoethyl)cyclobutan-1-ol and Related Structures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Strained Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced biological activity, selectivity, and favorable pharmacokinetic profiles is perpetual. Among the various strategies employed, the incorporation of strained ring systems has emerged as a powerful tool for lead optimization. The cyclobutane moiety, in particular, has garnered significant attention for its unique conformational properties.[1][2] Its inherent ring strain forces it into a puckered, three-dimensional conformation, which can serve to rigidly orient pharmacophoric elements in a manner conducive to optimal target engagement.[3] This pre-organization can lead to a lower entropic penalty upon binding, potentially translating to increased potency.[1] Furthermore, the cyclobutane ring is often employed as a bioisosteric replacement for other common functionalities, such as gem-dimethyl groups or even phenyl rings, offering a distinct vectoral projection of substituents and improved metabolic stability.[1][4]

This guide provides a comparative analysis of the biological activity of the 3-(2-Aminoethyl)cyclobutan-1-ol scaffold, with a particular focus on its potential role as a gamma-aminobutyric acid (GABA) analog. While direct experimental data for this specific molecule is not extensively available in the public domain, we can draw strong, scientifically-grounded inferences from closely related analogs and compare their performance to other cyclic and acyclic scaffolds. This analysis is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential advantages and liabilities of this promising chemical motif.

The Cyclobutane Core in GABA Analogs: A Case Study in Conformational Restriction

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in a host of neurological and psychiatric disorders.[5][6] Consequently, the development of GABA analogs that can modulate GABAergic neurotransmission is of significant therapeutic interest.[6] However, the inherent flexibility of the GABA molecule allows it to adopt multiple conformations, not all of which are optimal for binding to its various receptor and transporter targets.[7]

By incorporating the GABA pharmacophore onto a rigid cyclobutane scaffold, we can lock the key functional groups—the amino and the acidic (or in our case, alcohol) moieties—into specific spatial arrangements. This conformational constraint can lead to enhanced selectivity for different components of the GABA system (e.g., GABA-A receptors, GABA-B receptors, GABA transporters).

A seminal study on cyclobutane analogs of GABA provides a foundational dataset for our comparison.[8] While the study focused on cis- and trans-3-aminocyclobutane-1-carboxylic acid, the substitution of the carboxylic acid with a bioisosteric alcohol group, as in 3-(2-aminoethyl)cyclobutan-1-ol, is a common medicinal chemistry strategy to modulate physicochemical properties such as lipophilicity and hydrogen bonding capacity.[9]

Comparative Biological Activity of GABA Analogs

The following table summarizes the biological activity of key cyclobutane and cyclopentane GABA analogs, providing a basis for our comparative analysis. It is important to note that the data for the cyclobutane analogs pertains to the carboxylic acid derivatives, and the activity of the corresponding alcohol would require experimental verification.

CompoundScaffoldTargetActivityIC50/EC50 (µM)Reference
cis-3-Aminocyclobutane-1-carboxylic acidCyclobutaneGABA Uptake (Rat Brain)Inhibition~100[8]
trans-3-Aminocyclobutane-1-carboxylic acidCyclobutaneGABA Uptake (Rat Brain)Inhibition>500[8]
cis-3-Aminocyclobutane-1-carboxylic acidCyclobutaneGABA Receptor Binding (Na+-independent)Inhibition~50[8]
trans-3-Aminocyclobutane-1-carboxylic acidCyclobutaneGABA Receptor Binding (Na+-independent)Inhibition>100[8]
cis-3-Aminocyclobutane-1-carboxylic acidCyclobutaneGABA AminotransferaseSubstrateWeak[8]
trans-3-Aminocyclobutane-1-carboxylic acidCyclobutaneGABA AminotransferaseSubstrateInactive[8]
(+)-trans-3-Aminocyclopentanecarboxylic acid ((+)-TACP)CyclopentaneGABAC ρ1 ReceptorPartial Agonist2.7[10]
(+)-trans-3-Aminocyclopentanecarboxylic acid ((+)-TACP)CyclopentaneGABAC ρ2 ReceptorPartial Agonist1.45[10]
(+)-cis-3-Aminocyclopentanecarboxylic acid ((+)-CACP)CyclopentaneGABAC ρ1 ReceptorPartial Agonist26.1[10]
(+)-cis-3-Aminocyclopentanecarboxylic acid ((+)-CACP)CyclopentaneGABAC ρ2 ReceptorPartial Agonist20.1[10]

From this data, we can discern several key trends:

  • Stereochemistry is Crucial: The cis isomer of the cyclobutane analog is significantly more active than the trans isomer in both GABA uptake inhibition and receptor binding assays.[8] This highlights the importance of the specific spatial orientation of the amino and carboxyl groups for biological activity.

  • Cyclobutane vs. Cyclopentane: Direct comparison of the cyclobutane and cyclopentane carboxylic acid analogs at the same targets is limited in the available literature. However, the cyclopentane analogs show moderate to potent activity at GABAC receptors, a target for which data on the cyclobutane analogs is not available.[10] This underscores the principle that subtle changes in ring size can alter receptor selectivity.

  • Conformational Restriction Enhances Potency: In other therapeutic areas, the conformational constraints imposed by the cyclobutane ring have led to significant increases in potency. For example, the hepatitis C virus (HCV) protease inhibitor boceprevir, which contains a cyclobutane moiety, is 3-fold more potent than its cyclopropyl analog and 19-fold more potent than its cyclopentyl counterpart.[2][11] This suggests that for a given biological target, the rigid cyclobutane scaffold can present the pharmacophoric elements in a more favorable conformation for binding than a more flexible ring system.

Predicted Advantages of the 3-(2-Aminoethyl)cyclobutan-1-ol Scaffold

Based on the established principles of medicinal chemistry and the available data on related compounds, we can predict several potential advantages for the 3-(2-aminoethyl)cyclobutan-1-ol scaffold:

  • Improved Metabolic Stability: The cyclobutane ring is generally less susceptible to metabolic oxidation compared to larger, more flexible cycloalkanes or acyclic chains.[1][12][13] This can lead to a longer in vivo half-life and improved pharmacokinetic properties.

  • Enhanced Selectivity: The rigid nature of the cyclobutane scaffold can lead to a higher degree of selectivity for a specific receptor subtype or enzyme isoform. By locking the pharmacophore in a specific conformation, off-target interactions that might occur with more flexible analogs can be minimized.

  • Favorable Physicochemical Properties: The replacement of a carboxylic acid with an alcohol group generally leads to a decrease in acidity and an increase in lipophilicity. This can improve a compound's ability to cross the blood-brain barrier, which is often a desirable property for CNS-acting drugs.

Experimental Protocols

To empirically validate the biological activity of 3-(2-aminoethyl)cyclobutan-1-ol and its analogs, a series of in vitro and in vivo experiments are necessary. The following are representative protocols for key assays.

Protocol 1: In Vitro GABA Receptor Binding Assay

This protocol is designed to determine the affinity of test compounds for GABA receptors in brain tissue.

Methodology:

  • Membrane Preparation: Rat brains are homogenized in ice-cold sucrose buffer. The homogenate is centrifuged, and the resulting pellet is washed and re-suspended in a buffer to create a crude synaptic membrane preparation.

  • Binding Assay: The membrane preparation is incubated with a radiolabeled GABA receptor ligand (e.g., [3H]GABA or [3H]muscimol) and varying concentrations of the test compound.

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Experimental Workflow for GABA Receptor Binding Assay

GABAR_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis brain Rat Brain Homogenization centrifuge1 Centrifugation brain->centrifuge1 wash Washing and Resuspension centrifuge1->wash membranes Synaptic Membranes wash->membranes incubation Incubation membranes->incubation radioligand [3H]GABA radioligand->incubation test_compound Test Compound test_compound->incubation filtration Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation ic50 IC50 Determination scintillation->ic50

Caption: Workflow for determining GABA receptor binding affinity.

Protocol 2: In Vitro GABA Uptake Assay

This assay measures the ability of a test compound to inhibit the reuptake of GABA into neurons and glial cells.

Methodology:

  • Synaptosome Preparation: Rat brain tissue is homogenized and subjected to differential centrifugation to isolate synaptosomes, which are resealed nerve terminals.

  • Uptake Assay: Synaptosomes are incubated with [3H]GABA in the presence and absence of varying concentrations of the test compound.

  • Termination and Measurement: The uptake is terminated by rapid filtration and washing. The amount of [3H]GABA taken up by the synaptosomes is determined by liquid scintillation counting.

  • Data Analysis: The IC50 value for the inhibition of GABA uptake is calculated.

GABA Signaling Pathway and Transporter Inhibition

GABASignaling cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA GAT1 GABA Transporter (GAT1) GABA->GAT1 Reuptake GABA_Receptor Postsynaptic GABA Receptor GABA->GABA_Receptor Binds to Inhibition Neuronal Inhibition GABA_Receptor->Inhibition Leads to GABA_vesicle GABA Vesicle GABA_vesicle->GABA Release Test_Compound Cyclobutane Analog Test_Compound->GAT1 Inhibits

Caption: Inhibition of GABA reuptake by a cyclobutane analog.

Synthesis of 3-(2-Aminoethyl)cyclobutan-1-ol

While there is no experimentally validated synthesis of 3-(2-aminoethyl)cyclobutan-1-ol in the peer-reviewed literature, a plausible synthetic route can be proposed based on established organometallic chemistry.[14][15] The following is a conceptual outline of such a synthesis.

Proposed Synthetic Scheme:

  • Protection of the Amino Group: The synthesis would likely begin with a commercially available 2-aminoethanol derivative where the amino group is protected with a suitable protecting group (e.g., Boc or Cbz) to prevent it from reacting with the organometallic reagent in the subsequent step.

  • Formation of an Organometallic Reagent: The protected amino alcohol would then be converted into an organometallic reagent, such as a Grignard or organolithium reagent.

  • Reaction with Cyclobutanone: The organometallic reagent would then be reacted with cyclobutanone to form the desired tertiary alcohol.

  • Deprotection: The final step would involve the removal of the protecting group from the amino functionality to yield 3-(2-aminoethyl)cyclobutan-1-ol.

Conclusion and Future Directions

The 3-(2-aminoethyl)cyclobutan-1-ol scaffold represents a promising, yet underexplored, area of medicinal chemistry. The inherent conformational rigidity and potential for improved metabolic stability conferred by the cyclobutane ring make it an attractive candidate for the development of novel therapeutics, particularly in the realm of CNS disorders. While direct experimental data for this specific molecule is lacking, the available information on closely related analogs, coupled with established principles of bioisosterism and structure-activity relationships, strongly suggests that this scaffold warrants further investigation.

Future research should focus on the efficient and scalable synthesis of 3-(2-aminoethyl)cyclobutan-1-ol and its derivatives, followed by a comprehensive biological evaluation to determine their affinity and selectivity for various GABA receptors and transporters. A direct comparison with cyclopentane, cyclohexane, and acyclic analogs will be crucial to fully elucidate the structure-activity relationships and the specific advantages of the cyclobutane core. Such studies will undoubtedly provide valuable insights into the design of the next generation of conformationally restricted therapeutics.

References

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  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

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  • Functional asymmetry of the conserved cystine loops in GABAA receptors revealed by the response to GABA activation and.... (n.d.). Retrieved January 20, 2026, from [Link]

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The Cyclobutanol Compass: A Comparative Guide to Structure-Activity Relationships of Amino Cyclobutanol Analogs in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug discovery, the quest for novel molecular scaffolds that can effectively and selectively modulate biological targets is perpetual. Among the myriad of structures explored, the strained four-membered ring of cyclobutane, particularly when functionalized with an amino alcohol moiety, has emerged as a compelling pharmacophore. This guide provides a comprehensive comparison of amino cyclobutanol analogs, delving into their structure-activity relationships (SAR) as potent enzyme inhibitors. By synthesizing data from authoritative sources and providing detailed experimental methodologies, this document aims to equip researchers with the knowledge to navigate the chemical space of these unique compounds and accelerate the development of next-generation therapeutics.

The Allure of the Strained Ring: Why Amino Cyclobutanols?

The cyclobutane ring, with its inherent strain energy, endows the carbonyl group in cyclobutanone analogs with enhanced electrophilicity. This feature is central to their mechanism of action as enzyme inhibitors. These molecules act as transition-state analogs, mimicking the tetrahedral intermediate formed during substrate hydrolysis by various enzymes, particularly proteases. The amino and hydroxyl groups provide crucial hydrogen bonding interactions within the enzyme's active site, further enhancing binding affinity and specificity.

The true power of this scaffold lies in its tunability. Subtle modifications to the stereochemistry of the amino and hydroxyl groups, the nature of substituents on the cyclobutane ring, and the appendages on the amino group can dramatically influence inhibitory potency and selectivity. This guide will dissect these structural nuances, providing a comparative analysis of their impact on biological activity against key enzyme targets.

Comparative Analysis of Inhibitory Potency

The following sections provide a detailed comparison of the inhibitory activities of various amino cyclobutanol analogs against different classes of enzymes. The data, presented in tabular format, is collated from multiple peer-reviewed studies to offer a broad perspective on the SAR of this compound class.

Targeting Bacterial Defenses: β-Lactamase Inhibition

β-Lactamases are a primary mechanism of bacterial resistance to β-lactam antibiotics. Amino cyclobutanol analogs, being isosteres of the β-lactam ring, have shown significant promise as inhibitors of these enzymes.

Compound/Analogβ-Lactamase ClassTarget EnzymeIC50 (µM)Key Structural FeaturesReference
Penam Analog 1 Class ATEM-115Fused thiazolidine ring[1]
Class CP9925Fused thiazolidine ring[1]
Class DOXA-1010Fused thiazolidine ring[1]
Penem Analog 2 Class ATEM-15Fused thiazolidine ring with double bond[1]
Class BIMP-150Fused thiazolidine ring with double bond[1]
Class CP998Fused thiazolidine ring with double bond[1]
Monocyclic Analog 3 Class ACTX-M-15>100Simple N-acyl substitution[2][3]

Analysis of SAR for β-Lactamase Inhibitors:

  • Bicyclic vs. Monocyclic: Fused bicyclic systems (penam and penem analogs) generally exhibit superior inhibitory activity compared to simpler monocyclic analogs. This is likely due to the conformational constraints imposed by the bicyclic scaffold, which pre-organizes the molecule for optimal binding in the enzyme's active site.

  • Unsaturation: The introduction of a double bond in the penem ring, as seen in Analog 2, generally enhances potency against a broader spectrum of β-lactamases, including Class C enzymes.

  • Substituents: The nature of the substituent at the C2 position of the cyclobutanol ring and the acyl group on the nitrogen atom are critical for activity. Further exploration of diverse substituents in these positions is a promising avenue for developing more potent and selective inhibitors.

A New Frontier in Antibiotics: Diaminopimelate Desuccinylase (DapE) Inhibition

DapE is a crucial enzyme in the lysine biosynthesis pathway of most bacteria, making it an attractive target for novel antibiotics. α-Aminocyclobutanone derivatives have recently been identified as potent inhibitors of DapE.

Compound IDN-Acyl/Sulfonyl GroupStereochemistryIC50 (µM)Reference
3k 3,4,5-TrimethoxyphenylamideRacemic39.6[4]
3v Tosyl-L-PheL-epimer45.7[4]
3w Tosyl-D-PheD-epimer>50[4]
3y 4-Methoxyphenylsulfonyl-D-ValD-epimer23.1[4]
3z 4-Methoxyphenylsulfonyl-L-ValL-epimer>100 (30.7% inhibition at 100 µM)[4]
3ad Cbz-L-PheL-epimer69.8[4]
3ae Cbz-D-PheD-epimer55.4[4]

Analysis of SAR for DapE Inhibitors:

  • N-Capped Amino Acid Derivatives: Larger N-acyl or N-sulfonyl groups that incorporate amino acid moieties generally lead to more potent inhibitors, suggesting that these groups make significant interactions within the DapE active site.

  • Stereochemistry: The stereochemistry of the amino acid substituent has a profound impact on activity. For valine derivatives, the D-epimer (3y) is significantly more potent than the L-epimer (3z). A similar, though less pronounced, trend is observed for the phenylalanine derivatives (3ae vs. 3ad). This highlights the importance of stereochemical optimization in the design of DapE inhibitors.

  • Aromatic Substituents: The substitution pattern on the aromatic rings of the N-acyl/sulfonyl groups influences potency. The 3,4,5-trimethoxyphenylamide (3k) and the 4-methoxyphenylsulfonamide (in 3y) are associated with good activity.

Modulating Host Processes: Serine Protease Inhibition

Serine proteases play critical roles in a multitude of physiological and pathological processes, making them important drug targets. The electrophilic nature of the cyclobutanone carbonyl makes these analogs effective inhibitors of serine proteases.

Quantitative data for a broad range of amino cyclobutanol analogs against a panel of serine proteases is an area of active research. The available literature suggests that monocyclic α-peptamidocyclobutanones are more potent inhibitors of human neutrophil elastase (HNE) and porcine pancreatic elastase (PPE) than their acyclic counterparts.[5] Further detailed SAR studies are required to delineate the specific structural requirements for potent and selective inhibition of different serine proteases.

Mechanism of Action: The Hydrated Ketone Hypothesis

The inhibitory activity of amino cyclobutanol analogs is largely attributed to the formation of a hydrated ketone (a gem-diol) in the enzyme's active site. The inherent strain of the four-membered ring makes the carbonyl carbon highly susceptible to nucleophilic attack by a water molecule, which is often activated by active site residues. This tetrahedral gem-diol then mimics the transition state of the enzyme-catalyzed hydrolysis of the peptide bond, leading to potent inhibition.

Mechanism Enzyme Enzyme Active Site (e.g., Serine Protease) TransitionState Tetrahedral Intermediate (Hydrated Ketone) Enzyme->TransitionState Nucleophilic Attack Analog Amino Cyclobutanol Analog (Ketone) Analog->Enzyme Binding Water Water Molecule Water->Enzyme Activation InhibitedComplex Stable Enzyme-Inhibitor Complex TransitionState->InhibitedComplex Inhibition

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed in this guide, detailed experimental protocols for the synthesis of a key precursor and a representative enzyme inhibition assay are provided below.

Synthesis of (±)-2-((Benzyloxy)carbonylamino)cyclobutan-1-one

This protocol describes the synthesis of a versatile N-Cbz protected aminocyclobutanone intermediate, which can be further functionalized to generate a library of analogs.[6]

Materials:

  • 1,2-Bis(trimethylsilyloxy)cyclobutene

  • Benzyl carbamate

  • Dry tetrahydrofuran (THF)

  • 1 M HCl in diethyl ether

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (argon or nitrogen), add 1,2-bis(trimethylsilyloxy)cyclobutene (1.0 eq).

  • Dissolve benzyl carbamate (1.1 eq) in dry THF and add it to the flask.

  • Add a 1 M solution of HCl in diethyl ether (1.1 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 55-60 °C) and stir for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford (±)-2-((benzyloxy)carbonylamino)cyclobutan-1-one as a white solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

β-Lactamase Inhibition Assay using Nitrocefin

This colorimetric assay is a standard method for determining the inhibitory potency of compounds against β-lactamases.[7][8][9]

Materials:

  • Purified β-lactamase enzyme (e.g., TEM-1)

  • Nitrocefin (chromogenic substrate)

  • Phosphate-buffered saline (PBS), pH 7.0

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (amino cyclobutanol analogs)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 486 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of nitrocefin in DMSO (e.g., 10 mg/mL).

    • Prepare a working solution of nitrocefin in PBS (e.g., 0.5-1.0 mg/mL). The solution should be yellow.

    • Dissolve the test compounds in DMSO to create stock solutions of known concentrations.

    • Prepare a solution of the β-lactamase enzyme in PBS at a concentration that gives a linear rate of nitrocefin hydrolysis over a reasonable time frame (e.g., 10-20 minutes).

  • Assay Protocol:

    • In a 96-well microplate, add a fixed volume of the β-lactamase enzyme solution to each well (except for the blank).

    • Add varying concentrations of the test compounds (or DMSO as a vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding a fixed volume of the nitrocefin working solution to all wells, including the blank (which contains only PBS and nitrocefin).

    • Immediately begin monitoring the change in absorbance at 486 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change from yellow to red.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.

Signaling Pathways and Experimental Workflow

Understanding the broader biological context of enzyme inhibition is crucial for drug development. The following diagrams illustrate a representative signaling pathway involving a serine protease and a general workflow for SAR studies.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Protease Serine Protease (e.g., Thrombin) PAR Protease-Activated Receptor (PAR) Protease->PAR Cleavage & Activation Inhibitor Amino Cyclobutanol Analog Inhibitor->Protease Inhibition G_Protein G-Protein PAR->G_Protein Activation Effector Effector Enzyme (e.g., PLC) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., IP3, DAG) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) Second_Messenger->Cellular_Response Signal Transduction

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Optimization Lead_ID Lead Identification Analog_Design Analog Design (SAR Hypotheses) Lead_ID->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis Screening Primary Screening (e.g., Enzyme Assays) Synthesis->Screening IC50 IC50 Determination Screening->IC50 Selectivity Selectivity Profiling IC50->Selectivity SAR_Analysis SAR Analysis Selectivity->SAR_Analysis SAR_Analysis->Analog_Design Iterative Cycle Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Conclusion and Future Directions

Amino cyclobutanol analogs represent a versatile and potent class of enzyme inhibitors with significant therapeutic potential. Their unique mechanism of action, centered on the strained cyclobutanone ring, provides a solid foundation for the design of transition-state mimics. The comparative analysis presented in this guide underscores the critical role of stereochemistry and substituent effects in dictating inhibitory potency and selectivity.

Future research in this area should focus on several key aspects:

  • Expansion of Chemical Diversity: The synthesis and evaluation of a broader range of analogs with diverse substituents on both the cyclobutane ring and the amino group are needed to fully explore the SAR for various enzyme targets.

  • Targeting Other Enzyme Classes: While this guide has focused on β-lactamases, DapE, and serine proteases, the potential of amino cyclobutanol analogs as inhibitors of other enzyme classes, such as cysteine proteases and metalloproteases, warrants further investigation.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates must be advanced to in vivo models to assess their efficacy, pharmacokinetic properties, and safety profiles.

  • Computational Modeling: The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can aid in the rational design of more potent and selective inhibitors and provide deeper insights into the molecular basis of their activity.

By leveraging the principles outlined in this guide and pursuing these future directions, the scientific community can continue to unlock the full therapeutic potential of this fascinating class of molecules.

References

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A Comparative Analysis of 3-(2-Aminoethyl)cyclobutan-1-ol and its Cyclopentane Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding the Impact of Alicyclic Scaffolds on Pharmacological Properties

In the landscape of medicinal chemistry, the judicious selection of molecular scaffolds is a critical determinant of a drug candidate's ultimate success. Small alicyclic rings, such as cyclobutane and cyclopentane, are frequently employed as bioisosteric replacements for other groups or as core structural motifs to fine-tune the physicochemical and pharmacological properties of a molecule. This guide provides an in-depth comparison of 3-(2-Aminoethyl)cyclobutan-1-ol and its corresponding cyclopentane analog, 3-(2-Aminoethyl)cyclopentan-1-ol. By examining their structural nuances and predicting their performance in key preclinical assays, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their own discovery programs.

The Core Distinction: Ring Strain and Conformational Flexibility

The fundamental difference between a cyclobutane and a cyclopentane ring lies in their inherent conformational characteristics, which are a direct consequence of ring strain.[1][2][3]

  • Cyclobutane: This four-membered ring possesses significant ring strain (approximately 26.3 kcal/mol).[2][3] To alleviate some of this strain, cyclobutane adopts a puckered or "butterfly" conformation.[1][2] This inherent rigidity can be a strategic advantage in drug design, as it can lock a molecule into a specific, bioactive conformation, potentially enhancing its binding affinity to a biological target.[1]

  • Cyclopentane: In contrast, the five-membered cyclopentane ring has considerably lower ring strain (around 7.1 kcal/mol).[1][2] This allows for greater conformational flexibility, with the ring readily adopting various non-planar "envelope" and "twist" conformations.[4][5][6][7] This flexibility can allow the molecule to adapt to the binding pocket of a target, but it may also come at an entropic cost upon binding.

This key difference in conformational restraint is the foundation upon which the comparative analysis of our two subject molecules is built.

Physicochemical Properties: A Predictive Comparison

Property3-(2-Aminoethyl)cyclobutan-1-ol3-(2-Aminoethyl)cyclopentan-1-olRationale for Difference
Molecular Weight ( g/mol ) 115.17129.20[8]The addition of a methylene group in the cyclopentane ring.
Predicted LogP LowerHigherThe increased carbon count in the cyclopentane analog slightly increases its lipophilicity.
Predicted Aqueous Solubility HigherLowerThe more compact and rigid nature of the cyclobutane ring may lead to less efficient crystal packing, thereby improving solubility.
Predicted pKa SimilarSimilarThe pKa of the primary amine is unlikely to be significantly influenced by the ring size in these analogs.

Impact on Pharmacokinetics and Pharmacodynamics: A Hypothesis-Driven Approach

The choice between a cyclobutane and a cyclopentane scaffold can have profound implications for a compound's absorption, distribution, metabolism, excretion (ADME), and its interaction with the biological target. The following sections outline a hypothesis for how these two analogs might differ and provide detailed protocols for experimentally testing these hypotheses.

Receptor Binding Affinity: The Role of Conformational Lock-In

A primary consideration in drug design is how tightly a molecule binds to its intended target. The conformational rigidity of the cyclobutane ring can be a significant asset here.

Hypothesis: The more conformationally constrained 3-(2-Aminoethyl)cyclobutan-1-ol may exhibit higher binding affinity to a specific target if the puckered conformation pre-organizes the pharmacophoric elements (the amino and hydroxyl groups) in an optimal arrangement for binding. The cyclopentane analog, with its greater flexibility, may need to adopt a specific conformation upon binding, which can be energetically less favorable.

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; subgraph "Cyclobutane Analog" A[Rigid Puckered Conformation] --> B{Pre-organized Pharmacophore}; B --> C[Higher Binding Affinity]; end subgraph "Cyclopentane Analog" D[Flexible Envelope/Twist Conformations] --> E{Conformational Adaptation Required}; E --> F[Potentially Lower Binding Affinity]; end C -- "vs." -- F; }

Figure 1: Hypothesized impact of ring conformation on binding affinity.

This protocol is designed to determine the binding affinity (Ki) of the test compounds for a target receptor.[9][10][11][12]

Objective: To quantify and compare the binding affinities of 3-(2-Aminoethyl)cyclobutan-1-ol and 3-(2-Aminoethyl)cyclopentan-1-ol for a given receptor.

Materials:

  • Cell membranes or purified receptor preparation.

  • Radioligand specific for the target receptor (e.g., [3H]-ligand).

  • Test compounds (cyclobutane and cyclopentane analogs).

  • Assay buffer (e.g., Tris-HCl with appropriate additives).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and a known competitor.

  • Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compounds or the known competitor.

  • Equilibration: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.

Metabolic Stability: Shielding from Cytochrome P450 Enzymes

The metabolic fate of a drug is a key determinant of its half-life and potential for drug-drug interactions. Small alicyclic rings can influence metabolic stability, often by blocking sites susceptible to oxidation by cytochrome P450 (CYP) enzymes.[3]

Hypothesis: Both the cyclobutane and cyclopentane rings are generally more metabolically stable than their linear alkyl counterparts. However, the slightly different geometries and C-H bond characteristics could lead to differential rates of metabolism. The more strained C-C bonds in the cyclobutane ring result in C-H bonds with more s-character, which may alter their susceptibility to enzymatic oxidation compared to the cyclopentane analog.[2]

graph G { rankdir=TB; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

}

Figure 2: General workflow for an in vitro metabolic stability assay.

This assay measures the rate at which a compound is metabolized by Phase I enzymes, primarily CYPs.[13][14][15][16]

Objective: To determine and compare the in vitro intrinsic clearance of 3-(2-Aminoethyl)cyclobutan-1-ol and 3-(2-Aminoethyl)cyclopentan-1-ol.

Materials:

  • Pooled human liver microsomes.

  • NADPH regenerating system.

  • Phosphate buffer (pH 7.4).

  • Test compounds.

  • Positive control compound (with known metabolic fate).

  • Acetonitrile with an internal standard for quenching.

  • LC-MS/MS system.

Procedure:

  • Preparation: Prepare a reaction mixture containing liver microsomes in phosphate buffer.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C.

  • Initiation: Add the test compound (at a final concentration typically around 1 µM) to the mixture and initiate the reaction by adding the NADPH regenerating system.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of this plot is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (Clint) is then calculated based on the t½ and the protein concentration.

Membrane Permeability: The Influence of Molecular Shape and Lipophilicity

For orally administered drugs, the ability to cross the intestinal epithelium is paramount. This passive diffusion is influenced by a compound's size, shape, and lipophilicity.

Hypothesis: The cyclopentane analog, being slightly more lipophilic, might be expected to have higher passive permeability. However, the more compact, three-dimensional shape of the cyclobutane analog could also facilitate membrane transit. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an effective way to assess this.[17][18][19]

The PAMPA model is a non-cell-based assay that predicts passive, transcellular permeability.[17][18][19][20]

Objective: To measure and compare the passive permeability of 3-(2-Aminoethyl)cyclobutan-1-ol and 3-(2-Aminoethyl)cyclopentan-1-ol.

Materials:

  • 96-well PAMPA plate system (donor and acceptor plates).

  • Artificial membrane solution (e.g., 10% lecithin in dodecane).[17]

  • Phosphate buffered saline (PBS), pH 7.4.

  • Test compounds.

  • UV/Vis plate reader or LC-MS/MS system.

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Compound Preparation: Dissolve the test compounds in PBS to a known concentration.

  • Assay Setup: Add the compound solution to the donor wells and fresh PBS to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates to form a "sandwich" and incubate at room temperature for a set period (e.g., 4-16 hours).[20]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis spectrophotometry or LC-MS/MS).

  • Data Analysis: Calculate the effective permeability coefficient (Pe) for each compound.

Synthesis Considerations

While neither compound is extensively documented in the literature, plausible synthetic routes can be proposed based on standard organic chemistry principles. The synthesis of 1-(2-Aminoethyl)cyclobutan-1-ol could be achieved via the addition of a protected aminoethyl Grignard reagent to cyclobutanone, followed by deprotection.[21][22] A similar approach could be envisioned for the cyclopentane analog starting from cyclopentanone. The synthesis of related aminocyclopentanols has been described, often involving cycloaddition reactions followed by reduction and deprotection steps.[23][24]

Conclusion

The choice between incorporating a 3-(2-Aminoethyl)cyclobutan-1-ol or a 3-(2-Aminoethyl)cyclopentan-1-ol moiety into a drug candidate is a nuanced decision that hinges on the specific goals of the drug discovery program.

  • The cyclobutane analog offers conformational rigidity, which can be leveraged to enhance binding affinity and potentially block metabolic hotspots. Its predicted higher aqueous solubility is also an attractive feature.

  • The cyclopentane analog provides greater conformational flexibility, which may be advantageous if the exact binding mode is unknown or if adaptation to multiple targets is desired. Its slightly higher lipophilicity may influence its permeability profile.

Ultimately, the hypotheses presented in this guide must be tested empirically. The detailed experimental protocols provided offer a clear and validated path to generating the necessary data to compare these two intriguing analogs. By systematically evaluating their binding affinity, metabolic stability, and permeability, researchers can make a data-driven decision, optimizing their lead compounds for progression towards clinical development.

References

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A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Novel 3-(aminoethyl)cyclobutanol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of preclinical drug development, the early and accurate assessment of a compound's cytotoxic potential is paramount.[1] For novel chemical entities, such as the promising class of 3-(aminoethyl)cyclobutanol derivatives, a robust cytotoxicity profile is a critical dataset that informs go/no-go decisions, guides lead optimization, and is a foundational component of regulatory submissions. This guide provides an in-depth comparison of key cytotoxicity assays, offering the technical insights and field-proven expertise necessary for researchers, scientists, and drug development professionals to make informed decisions.

The First Principle: Understanding the Question You're Asking

Before selecting an assay, it is crucial to define the specific cytotoxic question being addressed. Are you looking for a broad measure of cell death, or do you need to distinguish between different cell death pathways like apoptosis and necrosis? The answer will guide your choice of methodology.

Apoptosis vs. Necrosis: A Fundamental Distinction

  • Apoptosis is a programmed, controlled form of cell death characterized by distinct morphological changes, including cell shrinkage and the formation of apoptotic bodies. It is a natural process that generally does not trigger an inflammatory response.[2][3]

  • Necrosis is an uncontrolled form of cell death, typically resulting from acute cellular injury. It involves cell swelling and the rupture of the plasma membrane, which releases intracellular contents and can provoke inflammation.[2][4]

  • Necroptosis is a programmed form of necrosis that shares features of both apoptosis and necrosis.[4]

The choice of assay will depend on which of these processes you aim to measure. A compound that induces apoptosis may have a different therapeutic window and side-effect profile than one that causes widespread necrosis.

A Comparative Analysis of Core Cytotoxicity Assays

A variety of assays are available to assess cytotoxicity, each with its own principle, advantages, and limitations.[5] The most appropriate choice depends on the specific research question, the compound's mechanism of action, and available laboratory resources.

Assay Type Principle Endpoint Measured Advantages Limitations
Metabolic Assays (e.g., MTT, MTS) Enzymatic reduction of a tetrazolium salt by metabolically active cells.[6]Mitochondrial dehydrogenase activity, an indicator of cell viability.High-throughput, cost-effective, well-established.Can be influenced by compounds that affect cellular metabolism without directly causing cell death.[7]
Membrane Integrity Assays (e.g., LDH) Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[8][9]LDH activity in the cell culture supernatant.Direct measure of cell lysis, non-destructive to remaining cells.[10]Less sensitive for detecting early-stage apoptosis where the membrane is initially intact.[8]
Apoptosis Assays (e.g., Caspase-3/7) Detection of the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[11][12]Caspase-3/7 enzymatic activity.Specific for apoptosis, can detect early stages of programmed cell death.[13]May not detect non-apoptotic cell death mechanisms.
High-Content Screening (HCS) Automated microscopy and image analysis to simultaneously measure multiple parameters of cell health.[14][15]Changes in nuclear morphology, cell shape, membrane permeability, and specific protein markers.Provides multi-parametric data, can distinguish between different modes of cell death.[16]Requires specialized instrumentation and expertise in image analysis.[17]

Experimental Deep Dive: Protocols and Causality

The following sections provide detailed protocols for key assays, emphasizing the rationale behind each step to ensure a self-validating experimental design.

Cell Line Selection: The Foundation of Relevant Data

The choice of cell line is a critical first step and should be guided by the intended therapeutic application of the 3-(aminoethyl)cyclobutanol compounds.[18] For example, if the compounds are being developed as anticancer agents, a panel of relevant cancer cell lines should be used. If general toxicity is the primary concern, a non-cancerous, and often fibroblast, cell line like MRC-5 or 3T3 may be more appropriate.[19] It is also important to consider the tissue of origin and whether the cell line expresses the target of the compound.[20]

Workflow for Cytotoxicity Assessment

The following diagram illustrates a general workflow for assessing the cytotoxicity of novel compounds.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock (e.g., in DMSO) Serial_Dilution Perform Serial Dilutions of Compound Compound_Prep->Serial_Dilution Cell_Culture Culture and Passage Selected Cell Line(s) Seed_Cells Seed Cells into 96-well Plates Cell_Culture->Seed_Cells Treat_Cells Treat Cells with Compound Dilutions Serial_Dilution->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate for a Defined Period (e.g., 24, 48, 72h) Treat_Cells->Incubate Assay_Specific_Steps Perform Assay-Specific Steps (e.g., Add Reagent) Incubate->Assay_Specific_Steps Read_Plate Read Plate on Spectrophotometer/Fluorometer Assay_Specific_Steps->Read_Plate Calculate_Viability Calculate Percent Viability vs. Control Read_Plate->Calculate_Viability Plot_Data Plot Dose-Response Curve Calculate_Viability->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: General workflow for in vitro cytotoxicity testing of novel compounds.

Protocol 1: MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[21]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is proportional to the number of viable cells.[21]

Step-by-Step Methodology
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) and allow them to adhere overnight.[7]

  • Compound Treatment: Treat cells with a serial dilution of the 3-(aminoethyl)cyclobutanol compound. Include vehicle-only (e.g., DMSO) and untreated controls.[21]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or an acidified isopropanol solution, to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[21]

Causality and Self-Validation:

  • Cell Seeding Density: Using an optimal cell density is crucial. Too few cells will result in a low signal, while too many can lead to nutrient depletion and cell death unrelated to the compound's effect.[22]

  • Controls: The inclusion of untreated and vehicle controls is essential to normalize the data and account for any effects of the solvent.

  • Phenol Red-Free Medium: Using phenol red-free medium during the MTT incubation step can reduce background absorbance.[22]

Protocol 2: LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a popular method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells.[8]

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[9] The assay measures LDH activity in the supernatant through a coupled enzymatic reaction that results in the formation of a colored product.[8]

Step-by-Step Methodology
  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically up to 30 minutes), protected from light.[23]

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm).

Causality and Self-Validation:

  • Controls: Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer) and a negative control (untreated cells) to determine the baseline LDH release.

  • Serum-Free Medium: Components in serum can sometimes contribute to background LDH release. Using serum-free medium during the assay can mitigate this.[22]

Protocol 3: Caspase-3/7 Assay for Apoptosis

This assay specifically measures the activity of caspase-3 and -7, which are key effector caspases in the apoptotic pathway.[11]

Principle: The assay utilizes a substrate that is cleaved by active caspase-3/7, resulting in the release of a luminescent or fluorescent signal.[11][12] The intensity of the signal is proportional to the amount of caspase-3/7 activity.

Step-by-Step Methodology
  • Cell Seeding and Treatment: Prepare and treat cells as described in the previous protocols.

  • Reagent Addition: After the desired incubation time, add the caspase-3/7 reagent directly to the wells.

  • Incubation: Incubate the plate at room temperature for the time specified by the manufacturer (often 30 minutes to 1 hour).

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.

Causality and Self-Validation:

  • Positive Control: Include a known apoptosis-inducing agent (e.g., staurosporine) as a positive control to ensure the assay is working correctly.

  • Multiplexing: Caspase assays can often be multiplexed with other assays, such as a viability assay, to obtain more comprehensive data from the same well.[11]

Apoptotic Signaling Pathway

The following diagram illustrates the intrinsic and extrinsic pathways of apoptosis, culminating in the activation of caspase-3.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Pro_Caspase8 Pro-Caspase-8 DISC->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 DNA_Damage DNA Damage / Stress p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Pro_Caspase9 Pro-Caspase-9 Apoptosome->Pro_Caspase9 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified diagram of the intrinsic and extrinsic apoptosis pathways.

Advanced Methodologies: High-Content Screening

For a more comprehensive understanding of a compound's cytotoxic effects, high-content screening (HCS) is a powerful tool.[14] HCS combines automated fluorescence microscopy with sophisticated image analysis to simultaneously quantify multiple cellular parameters.[15] This can include changes in cell number, nuclear morphology (a hallmark of apoptosis), membrane permeability, mitochondrial membrane potential, and the expression of specific proteins.[16] By providing a multi-parametric "fingerprint" of cytotoxicity, HCS can help to elucidate the mechanism of action of novel compounds.[14]

Troubleshooting Common Issues

Even with robust protocols, issues can arise. Here are some common problems and their solutions:

  • High Variability Between Replicates: This can be due to inconsistent cell seeding, pipetting errors, or edge effects in the plate.[24] Ensure a homogenous cell suspension and consider not using the outer wells of the plate.[7]

  • Low Signal or Weak Absorbance: This may be caused by using too few cells, insufficient incubation time, or issues with the reagents.[22] Optimize cell seeding density and incubation times for your specific cell line.

  • High Background: Contamination of the cell culture or interference from components in the medium can lead to high background signals.[22] Always use aseptic techniques and consider using serum- and phenol red-free medium for the assay steps.

Conclusion: A Multi-Faceted Approach to Cytotoxicity Profiling

No single assay can provide a complete picture of a compound's cytotoxic potential. A multi-tiered approach that combines different assay types is the most effective strategy.[5] For initial screening of 3-(aminoethyl)cyclobutanol compounds, a metabolic assay like MTT can provide a rapid and cost-effective assessment of cell viability. Promising hits can then be further characterized using assays that measure membrane integrity (LDH) and apoptosis (caspase-3/7) to gain a more mechanistic understanding of their cytotoxic effects. For lead compounds, high-content screening can provide a wealth of data to build a comprehensive safety profile. By carefully selecting and validating the appropriate assays, researchers can generate the high-quality, reliable data needed to advance the most promising compounds through the drug discovery pipeline.

References

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The Tale of Two Rings: A Comparative Guide to Cyclobutane and Pyrrolidine Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the architecture of a molecule is paramount. The scaffold, or core structure, dictates not only the three-dimensional arrangement of pharmacophoric groups but also profoundly influences a compound's physicochemical properties, metabolic stability, and overall "drug-likeness." Among the vast arsenal of cyclic scaffolds available to the discerning drug designer, the humble yet potent four-membered cyclobutane and the five-membered nitrogenous pyrrolidine rings have carved out significant niches. This guide provides an in-depth, comparative analysis of these two scaffolds, moving beyond a mere recitation of facts to explore the strategic rationale behind their selection and application in contemporary drug discovery.

At a Glance: Cyclobutane vs. Pyrrolidine

PropertyCyclobutanePyrrolidine
Ring Size 4-membered carbocycle5-membered nitrogen heterocycle
Conformation Puckered ("butterfly")Envelope and twisted (pseudorotation)
Key Feature Rigid, strainedVersatile, chiral, basic center
Primary Use Conformational constraint, metabolic shield, bioisosterePharmacophore element, solubility enhancer, chiral building block
Synthetic Access [2+2] photocycloaddition, ring-opening of bicyclo[1.1.0]butanes[3+2] cycloaddition, proline functionalization, reductive amination
FDA Approved Drugs Increasing, includes Carboplatin, Boceprevir, ApalutamideNumerous, includes Captopril, Atorvastatin (lipitor), Clindamycin

The Rigid Contender: Cyclobutane's Conformational Gambit

The cyclobutane ring, with its inherent ring strain of approximately 26.3 kcal/mol, is a fascinating and increasingly utilized scaffold in drug design.[1][2] This strain is not a liability but rather a key feature that medicinal chemists can exploit. Unlike the planar depiction in textbooks, cyclobutane adopts a puckered or "butterfly" conformation to alleviate torsional strain.[1][3][4] This puckering creates distinct axial and equatorial positions for substituents, allowing for precise spatial orientation of pharmacophoric groups.[5]

The primary strategic advantage of incorporating a cyclobutane moiety is the introduction of conformational rigidity.[5][6] By locking a flexible portion of a molecule into a bioactive conformation, the entropic penalty of binding to a biological target is reduced, often leading to a significant increase in potency.[5] Furthermore, the carbon-rich framework of cyclobutane can effectively occupy hydrophobic pockets within an active site.[5]

A compelling application of this principle is seen in the development of retinoic acid-related orphan receptor γt (RORγt) inhibitors. Replacing a flexible n-butanoic acid with a rigid cis-cyclobutane acetic acid in a lead compound led to an improvement in in vivo potency, culminating in the clinical candidate TAK-828F.[7]

Cyclobutane as a Metabolic Shield and Bioisostere

The cyclobutane ring can also serve as a robust metabolic shield. Its strained C-C bonds are surprisingly inert under physiological conditions.[2] Strategically placing a cyclobutane can block sites of metabolism, thereby improving a drug's pharmacokinetic profile. For instance, replacing a metabolically vulnerable cyclohexyl group with a difluorocyclobutyl group was a key step in the development of the IDH1 inhibitor ivosidenib, enhancing its metabolic stability.[7]

Cyclobutane is also an effective bioisostere for other common chemical groups, such as gem-dimethyl groups or alkenes.[5][8] This substitution can enhance metabolic stability and solubility while maintaining or improving biological activity.

Synthetic Strategies for Cyclobutane Scaffolds

The synthesis of functionalized cyclobutanes has historically been a challenge, but modern organic chemistry offers several robust methods. The [2+2] photocycloaddition of two olefins is a classic and powerful method for constructing the cyclobutane core.[9] More recent advancements include the ring-opening addition of bicyclo[1.1.0]butanes (BCBs) and various cascade reactions that allow for the efficient synthesis of polysubstituted cyclobutanes.[10][11]

The Versatile Player: Pyrrolidine's Multifaceted Role

The pyrrolidine ring is one of the most ubiquitous five-membered nitrogen heterocycles in medicinal chemistry, and for good reason.[12][13] Its prevalence in natural products, such as the amino acid proline, provides a rich source of chiral building blocks.[14][15] Unlike the more rigid cyclobutane, the pyrrolidine ring is conformationally flexible, undergoing a phenomenon known as "pseudorotation" between various envelope and twisted conformations.[12][13][16] This flexibility, combined with the presence of multiple stereogenic centers, allows for a thorough exploration of pharmacophore space.[12][13][16]

The nitrogen atom in the pyrrolidine ring is a key functional handle. As a secondary amine, it imparts basicity and can act as a hydrogen bond donor. When substituted, the nitrogen can serve as a hydrogen bond acceptor.[17] This feature is often exploited to enhance aqueous solubility and modulate a compound's physicochemical properties.[17] In fact, a significant majority of FDA-approved pyrrolidine-containing drugs are substituted at the nitrogen atom.[16]

Pyrrolidine in Action: From ACE Inhibitors to Antivirals

The impact of the pyrrolidine scaffold is evident across numerous therapeutic areas. The development of the angiotensin-converting enzyme (ACE) inhibitor Captopril, a proline derivative, is a landmark in structure-based drug design.[14][17] More recently, the pyrrolidine scaffold has been a cornerstone in the development of potent antiviral agents. For example, the hepatitis C virus (HCV) NS3/4A protease inhibitor Telaprevir and the NS5A inhibitor Ombitasvir both feature a pyrrolidine core.[18][19]

The stereochemistry of the pyrrolidine ring is crucial for its biological activity. Different stereoisomers and the spatial orientation of substituents can lead to vastly different binding modes and pharmacological profiles.[12][13][16] The puckering of the ring, which can be influenced by substituents, plays a significant role in how the molecule interacts with its target protein.[20][21][22][23]

Synthetic Access to Pyrrolidine Derivatives

The synthesis of substituted pyrrolidines is well-established, with a variety of methods at the disposal of medicinal chemists. The [3+2] cycloaddition of an azomethine ylide with an alkene is a highly versatile and widely used method for constructing the pyrrolidine ring, often with excellent stereocontrol.[24][25] Other common approaches include the functionalization of readily available chiral precursors like proline and 4-hydroxyproline, and multicomponent reactions that allow for the rapid generation of molecular diversity.[14][25]

Experimental Protocols

Protocol 1: Synthesis of a Disubstituted Cyclobutane via [2+2] Photocycloaddition

This protocol describes a general procedure for the synthesis of a substituted cyclobutane via a photocatalytic [2+2] cycloaddition of a styrene derivative with a cinnamate.

Materials:

  • Styrene derivative (1.0 eq)

  • Cinnamate derivative (1.2 eq)

  • Iridium-based photocatalyst (e.g., Ir(ppy)2(dtbbpy)PF6, 1-2 mol%)

  • Degassed solvent (e.g., acetonitrile or dichloromethane)

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • In a reaction vessel, dissolve the styrene derivative, cinnamate derivative, and photocatalyst in the degassed solvent.

  • Ensure the vessel is sealed and the reaction mixture is protected from oxygen.

  • Irradiate the mixture with the visible light source at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired cyclobutane derivative.

Protocol 2: Synthesis of a Functionalized Pyrrolidine via [3+2] Cycloaddition

This protocol outlines the synthesis of a highly functionalized pyrrolidine through the [3+2] cycloaddition of an in situ generated azomethine ylide with an electron-deficient alkene.

Materials:

  • α-Amino acid (e.g., sarcosine, 1.0 eq)

  • Aldehyde or ketone (e.g., paraformaldehyde, 1.1 eq)

  • Electron-deficient alkene (e.g., dimethyl maleate, 1.0 eq)

  • Solvent (e.g., toluene or THF)

Procedure:

  • To a suspension of the α-amino acid and the aldehyde/ketone in the chosen solvent, add the electron-deficient alkene.

  • Heat the reaction mixture to reflux (typically 80-110 °C).

  • The azomethine ylide is generated in situ and undergoes cycloaddition.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting materials are consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography to obtain the substituted pyrrolidine.

Visualizing the Scaffolds: Structure and Synthesis

G cluster_cyclobutane Cyclobutane cluster_pyrrolidine Pyrrolidine cluster_synthesis Key Synthetic Routes a Puckered Conformation b Rigid Scaffold a->b Provides c Metabolic Shield b->c Acts as d Bioisostere b->d Serves as e Envelope/Twist Conformation f Flexible & Chiral e->f Allows for g Basic Center f->g Contains h Solubility Enhancer g->h Acts as i [2+2] Photocycloaddition k Cyclobutane i->k j [3+2] Cycloaddition l Pyrrolidine j->l

Caption: Key properties and synthetic routes for cyclobutane and pyrrolidine scaffolds.

workflow start Lead Compound step1 Identify Liability (e.g., metabolic instability, conformational flexibility) start->step1 decision Choose Scaffold Strategy step1->decision step2a Incorporate Cyclobutane (Conformational Rigidity, Metabolic Shield) decision->step2a Rigidity Needed step2b Incorporate Pyrrolidine (Introduce Chirality, Enhance Solubility) decision->step2b Solubility/Chirality Needed step3a Synthesize Analogs ([2+2] cycloaddition, etc.) step2a->step3a step3b Synthesize Analogs ([3+2] cycloaddition, proline functionalization) step2b->step3b step4 Biological Evaluation (Potency, Selectivity, PK) step3a->step4 step3b->step4 end Optimized Candidate step4->end

Caption: Decision workflow for incorporating cyclobutane or pyrrolidine scaffolds.

Conclusion: A Strategic Choice

The choice between a cyclobutane and a pyrrolidine scaffold is not arbitrary but a strategic decision driven by the specific challenges of a drug discovery program. Cyclobutane offers a powerful tool for imposing conformational restraint and enhancing metabolic stability, making it ideal for optimizing potent but flexible or metabolically labile lead compounds. Pyrrolidine, on the other hand, provides a versatile and chiral platform for exploring structure-activity relationships, improving solubility, and introducing key pharmacophoric interactions through its nitrogen atom.

Ultimately, both scaffolds are invaluable assets in the medicinal chemist's toolbox. A thorough understanding of their distinct properties, conformational preferences, and synthetic accessibility allows for their rational and effective deployment in the design of the next generation of therapeutics.

References

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A Researcher's Guide to Purity Validation: Elemental Analysis of 3-(2-Aminoethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized compound's purity is a foundational pillar of scientific rigor. The biological activity, physicochemical properties, and ultimately the therapeutic potential of a molecule are intrinsically linked to its purity. This guide provides an in-depth, objective comparison of elemental analysis as a primary method for validating the purity of 3-(2-Aminoethyl)cyclobutan-1-ol, a novel cyclobutane derivative with potential applications in medicinal chemistry. We will explore the causality behind experimental choices, compare its performance against orthogonal techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, and provide the supporting experimental data and protocols necessary for immediate application.

The Critical Role of Purity in Drug Discovery

In the realm of drug discovery, the presence of even minute impurities can lead to erroneous biological data, mask the true activity of the target compound, or introduce unforeseen toxicity. Therefore, the validation of a compound's purity is not merely a procedural step but a critical juncture that underpins the reliability of all subsequent research. 3-(2-Aminoethyl)cyclobutan-1-ol, with its unique structural motifs, presents a case study for the application of classical and modern analytical techniques to ensure the integrity of the molecule.

Elemental Analysis: A Fundamental Assessment of Purity

Elemental analysis, particularly CHNX analysis, remains a cornerstone technique for determining the elemental composition of a pure organic compound.[1][2] The principle is straightforward yet powerful: the compound is combusted in a controlled environment, and the resulting gases (CO₂, H₂O, N₂, etc.) are quantified to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements.[2] This experimental composition is then compared to the theoretical values calculated from the compound's molecular formula. A close correlation between the experimental and theoretical values provides strong evidence of purity. For most scientific journals, a deviation of ±0.4% from the theoretical values is considered acceptable for publication.[3][4]

Theoretical Composition of 3-(2-Aminoethyl)cyclobutan-1-ol

To perform an elemental analysis, we must first calculate the theoretical elemental composition of 3-(2-Aminoethyl)cyclobutan-1-ol.

  • Molecular Formula: C₆H₁₃NO[5][6]

  • Molecular Weight: 115.17 g/mol

The theoretical percentages of each element are as follows:

  • Carbon (C): (6 * 12.01 / 115.17) * 100% = 62.56%

  • Hydrogen (H): (13 * 1.01 / 115.17) * 100% = 11.41%

  • Nitrogen (N): (1 * 14.01 / 115.17) * 100% = 12.16%

  • Oxygen (O): (1 * 16.00 / 115.17) * 100% = 13.89%

Experimental Protocol: Elemental Analysis of 3-(2-Aminoethyl)cyclobutan-1-ol

The following is a detailed, step-by-step methodology for the elemental analysis of 3-(2-Aminoethyl)cyclobutan-1-ol.

  • Sample Preparation:

    • Ensure the sample of 3-(2-Aminoethyl)cyclobutan-1-ol is completely dry and free of residual solvents. This can be achieved by drying the sample under high vacuum for several hours.

    • Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule using a calibrated microbalance.

  • Instrument Setup:

    • Utilize a calibrated CHN elemental analyzer.

    • Perform a blank run with an empty tin capsule to ensure the system is clean.

    • Analyze a certified reference material (e.g., acetanilide) to verify the instrument's accuracy and precision. The results should fall within the specified tolerance of the reference material.

  • Sample Analysis:

    • Introduce the encapsulated sample into the combustion chamber of the elemental analyzer. The sample is combusted at a high temperature (typically ~900-1000 °C) in a stream of pure oxygen.

    • The combustion products (CO₂, H₂O, and N₂) are carried by a stream of helium through a reduction tube to remove excess oxygen and convert nitrogen oxides to N₂.

    • The gases are then separated by a chromatographic column and detected by a thermal conductivity detector.

  • Data Analysis:

    • The instrument software calculates the percentage of C, H, and N in the sample based on the detector's response.

    • Compare the experimental percentages to the theoretical values for C₆H₁₃NO.

    • The deviation for each element should ideally be within ±0.4%.

A Comparative Analysis: Elemental Analysis vs. Orthogonal Techniques

While elemental analysis is a powerful tool for assessing bulk purity, it is not without its limitations. For instance, it cannot distinguish between isomers or detect impurities with a similar elemental composition to the target compound.[7] Therefore, a multi-faceted approach employing orthogonal techniques is often necessary for comprehensive purity validation.[8][9]

Parameter Elemental Analysis (EA) High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Combustion of the compound and quantification of resulting gases to determine the percentage of C, H, N, etc.[2]Separation of components in a mixture based on their differential distribution between a stationary and a mobile phase.The absorption of electromagnetic radiation by atomic nuclei in a magnetic field, providing detailed structural information.
Purity Assessment Compares experimentally determined mass percentages of elements to theoretical values.Quantification of the main peak area relative to impurity peaks.Quantitative NMR (qNMR) allows for the absolute or relative quantification of the main compound against impurities or an internal standard.[8]
Strengths - Excellent for detecting inorganic impurities (e.g., salts).[10]- Provides a direct measure of elemental composition.- Relatively fast and inexpensive.[2]- High sensitivity for detecting organic impurities.- Can separate and quantify closely related compounds.- Widely available and versatile.- Provides detailed structural information, confirming the compound's identity.- Can detect and quantify a wide range of impurities, including residual solvents and water.[9]- qNMR can provide absolute purity without the need for a reference standard of the analyte.[8]
Limitations - Cannot distinguish between isomers.[7]- Insensitive to organic impurities with similar elemental composition.- Requires a relatively pure sample for accurate results.- May not detect non-chromophoric impurities.- Purity assessment is relative to the detected peaks.- Requires the development of a suitable analytical method.- Lower sensitivity compared to HPLC for trace impurities.- Can be complex to interpret for complex molecules.- Requires a high-field NMR spectrometer for optimal results.

Visualizing the Purity Validation Workflow

To provide a clearer understanding of the logical flow of purity validation, the following diagram illustrates the process, from initial synthesis to final confirmation.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity & Identity Confirmation cluster_decision Final Assessment Synthesis Chemical Synthesis of 3-(2-Aminoethyl)cyclobutan-1-ol Purification Purification (e.g., Column Chromatography) Synthesis->Purification EA Elemental Analysis (Bulk Purity) Purification->EA HPLC HPLC Analysis (Organic Impurities) Purification->HPLC NMR NMR Spectroscopy (Structure & Purity) Purification->NMR Purity_Confirmed Purity >95% Identity Confirmed EA->Purity_Confirmed HPLC->Purity_Confirmed NMR->Purity_Confirmed Further_Purification Further Purification Required Purity_Confirmed->Further_Purification If criteria not met

Caption: Workflow for the validation of 3-(2-Aminoethyl)cyclobutan-1-ol purity.

Conclusion: An Integrated Approach to Purity Validation

References

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The Selectivity Compass: A Comparative Guide to the Cross-Reactivity of 3-(Aminoethyl)cyclobutanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a candidate molecule from a promising hit to a clinical therapeutic is paved with rigorous evaluation. Among the most critical milestones in this journey is the characterization of a compound's selectivity. High selectivity is a coveted attribute, often translating to a wider therapeutic window and a more favorable safety profile by minimizing unintended off-target effects.[1] This guide provides a comprehensive framework for assessing the cross-reactivity of a novel class of compounds: 3-(aminoethyl)cyclobutanol derivatives. While the cyclobutane motif has been increasingly incorporated into drug candidates to enhance properties like metabolic stability and potency, a thorough understanding of its influence on selectivity is paramount.[2][3][4]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a strategic and logical approach to cross-reactivity studies, grounded in established scientific principles. We will explore the causality behind experimental choices, describe self-validating protocols, and provide a clear path for data interpretation. To illustrate these principles, we will consider a hypothetical case study involving three promising 3-(aminoethyl)cyclobutanol derivatives—Cmpd-A, Cmpd-B, and Cmpd-C—designed as inhibitors of a primary kinase target, Kinase-X.

The Rationale for Proactive Cross-Reactivity Profiling

The kinome, comprising over 500 protein kinases, represents a significant hurdle for targeted therapies due to the conserved nature of the ATP-binding site.[5][6] Off-target kinase inhibition is a frequent source of toxicity and unforeseen side effects.[7] Therefore, early and comprehensive kinase profiling is not merely a regulatory requirement but a strategic imperative that can de-risk a program and guide lead optimization efforts.[5][6] Our investigation into the cross-reactivity of our 3-(aminoethyl)cyclobutanol derivatives will be multi-pronged, employing a suite of orthogonal assays to build a holistic and reliable selectivity profile.

Experimental Strategy: A Multi-Tiered Approach

A robust assessment of cross-reactivity relies on a tiered approach, beginning with broad, high-throughput screens and progressively moving towards more focused, cell-based assays that offer greater physiological relevance.

Experimental_Workflow cluster_0 Tier 1: Broad Kinome Profiling cluster_1 Tier 2: Off-Target Validation & Cellular Engagement cluster_2 Tier 3: Functional & Phenotypic Assays T1_Kinase Biochemical Kinase Panel (e.g., 400+ kinases) T2_IC50 IC50 Determination for Hits T1_Kinase->T2_IC50 Identify significant off-targets T2_CETSA Cellular Thermal Shift Assay (CETSA) T2_IC50->T2_CETSA Confirm cellular target engagement T3_Cellular Cell-Based Functional Assays (e.g., phosphorylation, proliferation) T2_CETSA->T3_Cellular Validate on- and off-target effects T3_Phenotypic Phenotypic Screening T3_Cellular->T3_Phenotypic

Caption: A tiered workflow for assessing cross-reactivity.

Tier 1: Broad Kinome Profiling

The initial step is a broad screen against a large panel of kinases to identify potential off-target interactions. This provides a bird's-eye view of the compound's selectivity across the kinome.[5][6]

Experimental Protocol: Large-Panel Kinase Screen

  • Compound Preparation: Prepare stock solutions of Cmpd-A, Cmpd-B, and Cmpd-C in 100% DMSO. A typical screening concentration is 1 µM.

  • Assay Platform: Utilize a reputable contract research organization (CRO) offering a large kinase panel (e.g., Eurofins Discovery's KinaseProfiler™, Reaction Biology's Kinase HotSpot). These platforms often use radiometric or fluorescence-based assays to measure kinase activity.[3][6]

  • ATP Concentration: It is crucial to perform the initial screen at an ATP concentration that approximates the physiological intracellular concentration (e.g., 1 mM) or at the Km for each kinase, as this can significantly impact the apparent inhibitor potency.[2][3]

  • Data Analysis: The primary output is the percent inhibition of each kinase at the tested compound concentration. A common threshold for identifying a "hit" is >50% inhibition.

Hypothetical Data Summary: Tier 1 Kinase Screen (% Inhibition at 1 µM)

Kinase TargetCmpd-ACmpd-BCmpd-C
Kinase-X (On-Target) 95%92%88%
Kinase-Y (Off-Target)65%25%15%
Kinase-Z (Off-Target)72%68%30%
Kinase-A (Off-Target)10%8%5%
... (400+ other kinases)<10%<10%<10%

From this initial screen, Cmpd-A and Cmpd-B show potential off-target activity against Kinase-Y and Kinase-Z, while Cmpd-C appears to be more selective.

Tier 2: Off-Target Validation and Cellular Engagement

The hits identified in the broad screen must be validated to confirm the interaction and assess their potency. Furthermore, it is essential to determine if these interactions translate to target engagement within a cellular context.[8][9]

Experimental Protocol: IC50 Determination

  • Compound Dilution: Prepare a series of dilutions for each compound (e.g., 10-point, 3-fold serial dilution) to generate a dose-response curve.

  • Kinase Assay: Perform in vitro kinase assays for the on-target (Kinase-X) and the identified off-targets (Kinase-Y and Kinase-Z) using the same assay format as the primary screen.

  • Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each kinase.

Hypothetical Data Summary: Tier 2 IC50 Values (nM)

Kinase TargetCmpd-ACmpd-BCmpd-C
Kinase-X (On-Target) 152550
Kinase-Y (Off-Target)150800>10,000
Kinase-Z (Off-Target)200250>10,000

This data confirms the off-target activity of Cmpd-A and Cmpd-B and quantifies their potency against these kinases. Cmpd-C maintains a clean profile.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in a cellular environment.[4][8][9] It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[8][10]

  • Cell Culture and Treatment: Culture a relevant cell line that expresses the target kinases. Treat the cells with a range of concentrations of each compound or a vehicle control.

  • Thermal Challenge: Heat the cell lysates or intact cells to a specific temperature that causes partial denaturation of the target protein.

  • Protein Extraction and Analysis: Separate the soluble protein fraction from the aggregated, denatured proteins.

  • Detection: Quantify the amount of soluble target protein remaining using a detection method such as Western blotting or mass spectrometry.[11]

  • Data Analysis: A shift in the melting temperature (Tm) of the target protein in the presence of the compound indicates target engagement.

CETSA_Workflow Start Treat cells with compound or vehicle Heat Apply thermal challenge Start->Heat Lyse Lyse cells and separate soluble/aggregated fractions Heat->Lyse Detect Detect soluble target protein (e.g., Western Blot) Lyse->Detect Analyze Analyze for thermal shift Detect->Analyze

Caption: A simplified workflow for the Cellular Thermal Shift Assay.

A positive CETSA result for Kinase-Y and Kinase-Z with Cmpd-A and Cmpd-B would confirm that these off-target interactions observed biochemically also occur in living cells.

Tier 3: Functional and Phenotypic Assays

The final tier of investigation aims to understand the functional consequences of off-target engagement. This involves cell-based assays that measure downstream signaling events or phenotypic changes.

Experimental Protocol: Cell-Based Functional Assays

  • Assay Selection: Choose assays that measure the activity of the identified off-target kinases. For example, if Kinase-Y is involved in a specific phosphorylation cascade, a phospho-specific antibody can be used in a Western blot or ELISA to quantify the phosphorylation of its substrate.

  • Cell Treatment and Lysis: Treat cells with the compounds at various concentrations.

  • Analysis: Perform the selected functional assay to determine the effect of the compounds on the off-target kinase activity.

A reduction in the phosphorylation of a known substrate of Kinase-Y in cells treated with Cmpd-A would provide strong evidence of a functional off-target effect.

Broader Off-Target Profiling: Beyond the Kinome

While kinase cross-reactivity is a primary concern, a comprehensive evaluation should also consider other potential off-targets, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. Services like Eurofins Discovery's SafetyScreen™ or Charles River's portfolio of safety pharmacology assays can provide valuable insights into a compound's broader off-target liabilities.[6][12]

Experimental Protocol: Receptor Binding Assays

Receptor binding assays are used to determine if a compound binds to a panel of known receptors.[13][14] These are typically competitive binding assays using a radiolabeled or fluorescently labeled ligand known to bind to the receptor of interest.[13][14]

  • Assay Setup: A membrane preparation containing the receptor of interest is incubated with a labeled ligand and the test compound.

  • Separation and Detection: The bound and free ligands are separated, and the amount of bound labeled ligand is quantified.

  • Data Analysis: A decrease in the amount of bound labeled ligand in the presence of the test compound indicates binding to the receptor.

Interpreting the Data: A Holistic View

The goal of these cross-reactivity studies is to build a comprehensive "selectivity profile" for each 3-(aminoethyl)cyclobutanol derivative.

  • Cmpd-C emerges as the most selective compound in our hypothetical study, with high potency for the on-target Kinase-X and minimal off-target activity. This would make it a strong candidate for further development.

  • Cmpd-A and Cmpd-B exhibit off-target activity against Kinase-Y and Kinase-Z. The decision to advance these compounds would depend on several factors:

    • The therapeutic window: How does the potency against the off-targets compare to the on-target potency? A large window (e.g., >100-fold) may be acceptable.

    • The function of the off-targets: Are Kinase-Y and Kinase-Z known to be associated with adverse effects? In some cases, off-target activity can even be beneficial.[7]

    • The potential for optimization: Can the 3-(aminoethyl)cyclobutanol scaffold be modified to improve selectivity while retaining on-target potency?

Conclusion: Navigating the Path to Selective Therapeutics

The assessment of cross-reactivity is a cornerstone of modern drug discovery. For novel chemical matter such as 3-(aminoethyl)cyclobutanol derivatives, a systematic and multi-faceted approach is essential to uncover potential liabilities and guide medicinal chemistry efforts. By integrating broad biochemical screens with cell-based target engagement and functional assays, researchers can build a robust and reliable selectivity profile. This "Selectivity Compass" not only helps in prioritizing the most promising candidates but also provides a deeper understanding of their biological activity, ultimately paving the way for the development of safer and more effective medicines.

References

  • Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1-8. [Link]

  • Reinhard, F. B. M., et al. (2015). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 5(19), e1603. [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler™ Kinase Activity Profiling for Rapid Success. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • O'Neill, D. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 223–232. [Link]

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  • Pär Nordlund Lab. (n.d.). CETSA. Retrieved from [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Creative Biolabs. (n.d.). Off Target Receptor Binding Profiling Testing. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

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  • Aganitha AI Inc. (2024, July 15). Understanding Drug Selectivity: A Computational Perspective. Retrieved from [Link]

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  • Patsnap. (2025, May 21). How to improve drug selectivity?. Synapse. Retrieved from [Link]

  • Pichler, J., et al. (2017). Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System. Frontiers in Pharmacology, 8, 81. [Link]

  • Baldo, B. A. (2014). IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. International Journal of Molecular Sciences, 15(6), 9634–9666. [Link]

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  • Lanning, B. R., et al. (2014). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology, 10(9), 760–767. [Link]

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  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]

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Assessing the metabolic stability of cyclobutane-containing compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Enhancing Metabolic Stability

In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are increasingly turning to a compact yet powerful architectural element: the cyclobutane ring. This four-membered carbocycle, once considered a synthetic curiosity, has emerged as a valuable bioisostere, particularly for the commonly employed gem-dimethyl and phenyl groups. Its true strength, however, lies in its ability to significantly enhance the metabolic stability of drug candidates, a critical parameter that dictates their lifespan in the body and ultimately their therapeutic success. This guide provides an in-depth comparison of cyclobutane-containing compounds with their gem-dimethyl and phenyl counterparts, supported by experimental data, and details the methodologies to assess these crucial metabolic properties.

The Achilles' Heel of Drug Candidates: Metabolic Instability

A primary hurdle in drug development is overcoming rapid metabolism by the body's formidable detoxification system, primarily orchestrated by the cytochrome P450 (CYP) family of enzymes in the liver. These enzymes are designed to chemically modify foreign substances (xenobiotics), rendering them more water-soluble for easier excretion. While essential for eliminating toxins, this process can prematurely terminate the action of a drug, leading to poor bioavailability and a short duration of effect. Common metabolic "soft spots" in drug molecules include sterically accessible C-H bonds, particularly on alkyl groups and aromatic rings.

Cyclobutane: A Bioisosteric Shield

The strategic incorporation of a cyclobutane ring can effectively "shield" a molecule from enzymatic attack. This is attributed to several key features of the cyclobutane motif:

  • Conformational Rigidity: Unlike flexible alkyl chains, the puckered conformation of the cyclobutane ring restricts the bond rotations of neighboring groups.[1][2] This conformational constraint can orient the molecule within the enzyme's active site in a way that is less favorable for metabolism.

  • Steric Hindrance: The three-dimensional bulk of the cyclobutane ring can physically block access of CYP450 enzymes to nearby metabolically labile sites. This steric shielding effect is a primary mechanism by which cyclobutane enhances metabolic stability.[3]

  • Reduced Lipophilicity: In some cases, replacing a lipophilic phenyl group with a cyclobutane moiety can reduce the overall lipophilicity of a compound.[4] This can decrease the compound's affinity for the often-hydrophobic active sites of CYP enzymes.

Head-to-Head Comparison: Cyclobutane vs. gem-Dimethyl and Phenyl Analogs

The advantages of the cyclobutane motif become evident when directly compared to its common bioisosteres, the gem-dimethyl group and the phenyl ring.

Cyclobutane vs. gem-Dimethyl

The gem-dimethyl group is frequently incorporated to introduce steric bulk. However, the methyl groups themselves can be susceptible to oxidation by CYP enzymes, forming hydroxylated metabolites that can be further processed and cleared. The cyclobutane ring, being a more robust carbocyclic structure, often proves to be a more metabolically stable alternative.

A compelling example is seen in the development of Hepatitis C virus (HCV) NS5B polymerase inhibitors.[1] While a gem-dimethyl linker in one series of compounds provided good cell-based potency, the corresponding cyclobutyl linker demonstrated superior oral bioavailability and an overall more balanced profile of potency and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] This improvement in the in vivo profile is a direct consequence of the enhanced metabolic stability conferred by the cyclobutane ring.

Compound Series Bioisostere Key Finding Reference
HCV NS5B Polymerase Inhibitorsgem-DimethylGood cell-based potency[1]
CyclobutaneImproved oral bioavailability and overall ADME profile[1]
Cannabinoid Receptor Agonistsgem-DimethylComparable potency to cyclobutane analog[1]
CyclobutaneSignificantly longer plasma half-life in mice and rats[1]
Cyclobutane vs. Phenyl

The phenyl ring is a ubiquitous scaffold in medicinal chemistry. However, it is often a prime target for CYP450-mediated aromatic hydroxylation, a major metabolic pathway that can lead to rapid clearance. Replacing a metabolically vulnerable phenyl ring with a cyclobutane ring is a proven strategy to block this metabolic route and improve a compound's pharmacokinetic profile.[4]

For instance, in the development of Janus kinase 1 (JAK1) inhibitors, replacing a more flexible linker with a cis-1,3-cyclobutane diamine linker not only conferred excellent potency and selectivity but also contributed to a more favorable metabolic stability profile. The rigid cyclobutane scaffold helped to "mask" potential metabolic sites within the molecule.

Compound Series Bioisostere Key Finding Reference
JAK1 InhibitorsPhenyl/Flexible LinkerSusceptible to metabolism
CyclobutaneIncreased metabolic stability and excellent potency
General ComparisonPhenylOften a site of CYP450-mediated oxidation[4]
CyclobutaneGenerally more resistant to metabolic oxidation[4]

Experimental Assessment of Metabolic Stability

To quantitatively assess the metabolic stability of cyclobutane-containing compounds and their analogs, two key experimental workflows are employed: in vitro microsomal stability assays and in vivo pharmacokinetic studies.

In Vitro Liver Microsomal Stability Assay

This assay provides a rapid and cost-effective method to evaluate a compound's susceptibility to metabolism by the major drug-metabolizing enzymes.

microsomal_stability_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Test Compound Stock (in DMSO) Incubation_Mix Incubation Mixture: Test Compound (e.g., 1 µM) Microsomes (e.g., 0.5 mg/mL) Phosphate Buffer (pH 7.4) Test_Compound->Incubation_Mix Microsomes Liver Microsomes (Human, Rat, etc.) Microsomes->Incubation_Mix Cofactor NADPH Regenerating System Start_Reaction Initiate Reaction (Add Cofactor) Incubation_Mix->Start_Reaction Incubate Incubate at 37°C (with shaking) Start_Reaction->Incubate Time_Points Aliquots taken at 0, 5, 15, 30, 45 min Incubate->Time_Points Quench Quench Reaction (e.g., cold Acetonitrile with Internal Standard) Time_Points->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Data_Analysis Calculate: Half-life (t½) Intrinsic Clearance (Clint) Analyze->Data_Analysis

Figure 1: Workflow for an in vitro liver microsomal stability assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw cryopreserved liver microsomes (e.g., human or rat) on ice.

    • Prepare a NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Incubation:

    • In a 96-well plate, add the appropriate amount of phosphate buffer.

    • Add the test compound to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction in the respective wells by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

In Vivo Pharmacokinetic (PK) Study in Rats

This study provides a comprehensive assessment of a drug's ADME properties in a living organism, offering crucial data on bioavailability, clearance, and half-life.

in_vivo_pk_workflow cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis & Modeling Animal_Prep Acclimatize Rats (e.g., Sprague-Dawley) Dosing Administer Compound (Intravenous and Oral routes) Animal_Prep->Dosing Formulation Prepare Dosing Formulation (e.g., for IV and PO administration) Formulation->Dosing Time_Points Collect Blood Samples at Pre-defined Time Points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 h) Dosing->Time_Points Sample_Processing Process Blood to Plasma (Centrifugation) Time_Points->Sample_Processing Quantification Quantify Drug Concentration in Plasma by LC-MS/MS Sample_Processing->Quantification PK_Analysis Pharmacokinetic Analysis: Calculate Cmax, Tmax, AUC, t½, Clearance, Bioavailability (F%) Quantification->PK_Analysis

Figure 2: Workflow for an in vivo pharmacokinetic study in rats.

Detailed Protocol:

  • Animal Acclimatization and Preparation:

    • Acclimatize male Sprague-Dawley rats for at least one week under standard laboratory conditions.

    • Fast the animals overnight before dosing, with free access to water.

  • Dosing Formulation and Administration:

    • Prepare a suitable formulation for both intravenous (IV) and oral (PO) administration.

    • Administer the compound to two groups of rats. One group receives the drug via IV injection (e.g., into the tail vein), and the other group receives it via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples (approximately 0.2-0.3 mL) from each rat at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).[5]

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.[6]

  • Bioanalysis:

    • Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the drug in rat plasma.

    • Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of the drug.

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Data Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.

    • Determine key pharmacokinetic parameters, including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the plasma concentration-time curve.

      • t½: Elimination half-life.

      • Cl: Clearance.

      • Vd: Volume of distribution.

    • Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Mechanistic Insights: How Cyclobutane Thwarts Metabolism

The enhanced metabolic stability of cyclobutane-containing compounds is not merely a matter of chance; it is rooted in the fundamental principles of enzyme-substrate interactions. The primary mechanism is steric hindrance, where the three-dimensional structure of the cyclobutane ring physically obstructs the approach of the reactive oxygen species of the CYP450 enzyme to a potential site of metabolism.[3]

cyp450_inhibition cluster_cyp CYP450 Active Site cluster_substrate Substrate without Cyclobutane cluster_cyclobutane_substrate Substrate with Cyclobutane Heme Heme Iron (Fe) Metabolic_Site Metabolically Labile Site (e.g., C-H bond on a gem-dimethyl group) Metabolic_Site->Heme Accessible for Oxidation Cyclobutane Cyclobutane Ring Shielded_Site Metabolically Labile Site Shielded_Site->Heme Sterically Hindered

Figure 3: Steric shielding of a metabolic site by a cyclobutane ring.

Computational docking studies can provide valuable insights into how a cyclobutane-containing molecule orients itself within the active site of a specific CYP450 isoform.[7] These studies often reveal that the puckered nature of the cyclobutane ring forces the molecule to adopt a binding pose where the metabolically susceptible parts of the molecule are directed away from the catalytic heme iron center of the enzyme.

Conclusion: A Valuable Tool in the Medicinal Chemist's Arsenal

The strategic incorporation of the cyclobutane motif represents a powerful and validated approach to enhancing the metabolic stability of drug candidates. By serving as a robust bioisosteric replacement for metabolically labile groups like gem-dimethyl and phenyl, the cyclobutane ring can significantly improve a compound's pharmacokinetic profile, leading to increased bioavailability and a longer duration of action. The experimental protocols detailed in this guide provide a framework for the rigorous assessment of these metabolic properties, enabling researchers to make data-driven decisions in the optimization of their lead compounds. As the pressure to develop safer and more effective drugs continues to mount, the humble cyclobutane ring is poised to play an increasingly important role in the future of drug discovery.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Beaulieu, P. L., et al. (2010). Non-nucleoside inhibitors of the hepatitis C virus NS5B polymerase: discovery of a novel series of indole-2-carboxamides with potent antiviral activity. Journal of medicinal chemistry, 53(4), 1648-1661.
  • Wille, L. G., et al. (2020). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Angewandte Chemie International Edition, 59(42), 18519-18525. [Link]

  • Bach, R. D., & Dmitrenko, O. (2005). Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect. The Journal of organic chemistry, 70(14), 5547-5555.
  • Raffa, R. B., & Pergolizzi Jr, J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(11), 465-473. [Link]

  • Scott, E. E., & Halpert, J. R. (2005). Structural features of cytochromes P450 and ligands that affect drug metabolism as revealed by X-ray crystallography and NMR. Expert opinion on drug metabolism & toxicology, 1(4), 583-596. [Link]

  • Vuckovic, D., et al. (2008). Blood sampling without blood draws for in vivo pharmacokinetic studies in rats. Pharmaceutical research, 25(8), 1845-1853. [Link]

  • Kirchmair, J., et al. (2015). Computational methods and tools to predict cytochrome P450 metabolism for drug discovery. Wiley Interdisciplinary Reviews: Computational Molecular Science, 5(4), 369-388.
  • Mykhailiuk, P. K. (2019). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv. [Link]

  • Zareba, G. (2020). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Pharmaceuticals, 13(9), 243. [Link]

  • Mykhailiuk, P. K., et al. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 1(10), 1639-1648. [Link]

  • Baselt, R. C. (2014). Disposition of toxic drugs and chemicals in man.
  • Chi, Y., et al. (2006). Pharmacokinetic and pharmacodynamic studies in rats using a new method of automated blood sampling.
  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1986). V B. Metabolism and Pharmacokinetic Studies. [Link]

  • de Visser, S. P. (2006). Computational studies on cytochrome P450 function. [Link]

  • Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & therapeutics, 29(2), 123. [Link]

  • protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. [Link]

  • U.S. Food and Drug Administration. (1986). V B. Metabolism and Pharmacokinetic Studies. [Link]

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Efficacy comparison of cis and trans isomers of 3-substituted cyclobutanols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Efficacy of Cis- and Trans-3-Substituted Cyclobutanol Isomers in Medicinal Chemistry

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a powerful and versatile scaffold in modern medicinal chemistry. Its unique structural properties—a puckered, three-dimensional conformation and inherent ring strain—offer drug designers a valuable tool to impose conformational restraint, enhance metabolic stability, and explore novel chemical space.[1][2] Among the various substituted cyclobutanes, the 3-substituted cyclobutanol motif is particularly significant. The stereochemical relationship between the hydroxyl group and the substituent at the C3 position, defined as cis (on the same face of the ring) or trans (on opposite faces), can profoundly influence the molecule's physicochemical properties and, consequently, its biological efficacy.

This guide provides a comprehensive comparison of cis and trans isomers of 3-substituted cyclobutanols, grounded in experimental data and mechanistic principles. We will explore how this seemingly subtle geometric difference dictates molecular shape, target engagement, and overall pharmacological activity, offering researchers and drug development professionals critical insights for rational molecular design.

The efficacy of a drug is inextricably linked to its three-dimensional shape, which governs its ability to bind to a biological target. The cyclobutane ring is not a flat square; it adopts a puckered or "butterfly" conformation to relieve torsional strain that would be present in a planar structure.[1][3] This puckering creates two distinct substituent positions: axial and equatorial.

In 1,3-disubstituted cyclobutanes, the cis and trans isomers exhibit different conformational preferences:

  • Cis Isomer: Both substituents can occupy pseudo-equatorial positions, which is a sterically favorable arrangement that minimizes non-bonded interactions.[3]

  • Trans Isomer: One substituent is forced into a pseudo-equatorial position while the other must occupy a more sterically hindered pseudo-axial position.

This fundamental difference in stability and shape is the primary driver behind the divergent biological activities of these isomers. The cis isomer often presents a "V" shape, while the trans isomer adopts a more linear or extended conformation. This geometric disparity directly impacts how the molecule fits into a protein's binding pocket.

G cluster_cis Cis Isomer (1,3-Diequatorial) cluster_trans Trans Isomer (1-Axial, 3-Equatorial) c1 C1-OH (eq) c2 C2 c1->c2 c3 C3-R (eq) c2->c3 c4 C4 c3->c4 c4->c1 label_cis More Stable 'V' Shape t1 C1-OH (ax) t2 C2 t1->t2 t3 C3-R (eq) t2->t3 t4 C4 t3->t4 t4->t1 label_trans Less Stable Linear Shape G cluster_workflow Synthetic Workflow: Diastereoselective Reduction start 3-Phenylcyclobutanone in MeOH cool Cool to 0°C start->cool reduce Add NaBH₄ (Hydride Attack) cool->reduce quench Quench with aq. NH₄Cl reduce->quench cis-selective hydride delivery extract Extract with DCM quench->extract purify Purify & Analyze (NMR for d.r.) extract->purify end cis-3-Phenylcyclobutanol (Major Product) purify->end

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses a fundamental responsibility for safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle but a critical component of a robust safety culture. This guide provides a detailed, procedural framework for the safe handling and disposal of 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment and Waste Characterization

  • Amine Hydrochloride Group: Amine hydrochlorides are salts that can exhibit corrosive properties. When mixed with strong bases, they can liberate the free amine, which may be volatile and irritating. Amines themselves should be handled with care, as many are toxic or irritants.[1][2]

  • Cyclobutanol Group: The cyclobutanol moiety is structurally related to cyclobutanol, which is classified as a highly flammable liquid and vapor.[3][4]

  • Regulatory Definition: According to the Environmental Protection Agency (EPA), a waste is hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5][6]

Given these constituent parts, all waste containing this compound must be treated as hazardous chemical waste .[7] It is illegal and unsafe to dispose of this chemical down the sanitary sewer or in the regular trash.[8][9]

Table 1: Anticipated Hazard Profile

Structural Component Potential Hazard Rationale for Caution
Amine HydrochlorideCorrosivity, Irritation, ToxicityAmine salts can be corrosive and irritating to skin and eyes.[10] The free amine can be released, which may have its own hazard profile.
CyclobutanolIgnitabilitySmall-ring alcohols can be flammable.[3][4]
Overall CompoundEnvironmental HazardMany complex organic molecules are harmful to aquatic life and are not readily biodegradable.[1]

Immediate Safety & Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, ensuring the availability and proper use of PPE is non-negotiable. The selection of PPE is directly informed by the potential hazards identified above.

Table 2: Required Personal Protective Equipment (PPE)

PPE Item Specification Justification
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.[11][12]Protects against potential splashes of the solid or its solutions, which could be corrosive or irritating.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents direct skin contact, absorption, and potential irritation.[11]
Body Protection A laboratory coat.Protects against contamination of personal clothing.[11]
Respiratory Protection Handle in a well-ventilated area or a certified chemical fume hood.Minimizes the inhalation of any airborne dust from the solid compound or vapors from its solutions.

The Core Disposal Protocol: A Step-by-Step Approach

The recommended and compliant method for disposing of this compound is through collection and transfer to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][7]

Experimental Protocol: Waste Collection and Storage

Objective: To safely collect and store waste containing this compound for professional disposal.

Materials:

  • Waste this compound (solid or in solution).

  • Designated hazardous waste container (HDPE or other compatible material).

  • Hazardous waste label.

  • Required PPE (as specified in Table 2).

Procedure:

  • Waste Segregation:

    • Designate a specific waste container for this compound.

    • Crucially, keep this amine waste stream separate from other chemical wastes .[1] Do not mix with strong acids, bases, or oxidizing agents to prevent potentially violent reactions or the release of toxic fumes.[6][13]

  • Container Selection and Preparation:

    • Select a container that is in good condition, free of leaks or deterioration, and has a securely fitting screw cap.[6][13]

    • Ensure the container material is compatible with the waste. High-density polyethylene (HDPE) is a common choice.

    • If reusing a container, ensure all old labels are completely defaced or removed.[6]

  • Labeling:

    • Affix a completed hazardous waste tag or label to the container before adding any waste.

    • The label must clearly state:

      • The words "Hazardous Waste".[11]

      • The full chemical name: "this compound".

      • An accurate accounting of all constituents and their approximate concentrations if it is a mixed waste stream.

      • The date when waste was first added (the "accumulation start date").

      • The relevant hazard characteristics (e.g., "Corrosive," "Flammable").

  • Waste Accumulation:

    • For Solid Waste: Carefully transfer the solid into the designated waste container inside a chemical fume hood to prevent dust inhalation.[11]

    • For Liquid Waste (Solutions): Use a funnel to carefully pour the solution into the waste container. Do not fill the container beyond 90% capacity to allow for vapor expansion.[13]

    • Keep the waste container closed at all times , except when actively adding waste.[5][7] This is a primary regulatory requirement and prevents the release of fumes.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA.[5][13]

    • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[5]

    • Ensure the SAA is in a secondary containment tray to manage potential leaks.

  • Arranging for Disposal:

    • Once the container is full or you have finished the experiments generating this waste, contact your institution's EHS office to schedule a waste pickup.[5][7]

    • Do not transport hazardous waste yourself. Trained EHS professionals must handle the transport and final disposal.[7]

Spill Management

In the event of an accidental spill, immediate and correct action is vital.

  • Alert Personnel: Notify colleagues in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate and contact EHS.

  • Manage Small Spills: For a small, manageable spill:

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or a universal absorbent pad).

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it in your hazardous waste container.

    • Clean the spill area with an appropriate decontaminating solution and dispose of the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G Start Waste Generation 3-(2-Aminoethyl)cyclobutan-1-ol HCl IsHazardous Characterize Waste (Based on Functional Groups) Start->IsHazardous Yes Treat as Regulated Hazardous Waste IsHazardous->Yes  Default Path:  Assume Hazardous Container Select Compatible Container (e.g., HDPE) Yes->Container Label Attach Completed Hazardous Waste Label Container->Label Segregate Segregate as Amine/Alcohol Waste (Keep from Incompatibles) Label->Segregate Store Store Sealed Container in Satellite Accumulation Area (SAA) Segregate->Store EHS Request Pickup from EHS for Professional Disposal Store->EHS

Caption: Logical workflow for the safe disposal of 3-(2-Aminoethyl)cyclobutan-1-ol HCl.

By adhering to this structured protocol, you contribute to a safer laboratory environment and ensure that your institution remains in full compliance with hazardous waste regulations.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Hazardous Waste and Disposal. American Chemical Society.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide. Benchchem.
  • SAFETY DATA SHEET - Cyclobutanol. Fisher Scientific.
  • SAFETY DATA SHEET - 3-Mercapto-3-methylbutan-1-ol. Sigma-Aldrich.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • SAFETY DATA SHEET - 2-Aminoethanol. TCI Chemicals.
  • Amine Disposal For Businesses. Collect and Recycle.
  • SAFETY DATA SHEET - Cyclobutanol. Thermo Fisher Scientific.
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A Researcher's Guide to the Safe Handling of 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As novel chemical entities are synthesized and evaluated in drug discovery and development, a deep understanding of their safe handling is paramount. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride (CAS No. 1789007-32-4). Our focus extends beyond mere compliance, aiming to instill a culture of safety by explaining the causality behind each procedural step.

While specific toxicological data for this compound is limited, a comprehensive safety protocol can be developed by analyzing its structural components: a cyclobutane ring, a primary amine hydrochloride, and a secondary alcohol. This guide synthesizes this information with established laboratory safety principles to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Assessment: Understanding the Compound

This compound is a small molecule scaffold.[1] A critical first step in safe handling is to understand the potential hazards associated with its functional groups.

  • Amine Hydrochloride: The primary amine, present as a hydrochloride salt, suggests potential for skin, eye, and respiratory irritation.[2][3] Amine compounds can be corrosive and may cause allergic reactions in some individuals.[2][4] The hydrochloride form indicates it is a salt, which may reduce volatility compared to the free base.

  • Cyclobutane Ring: While generally stable at room temperature, cyclobutane derivatives possess ring strain and can be susceptible to ring-opening reactions under acidic, basic, or thermal stress.[5]

  • Alcohol Group: The hydroxyl group can cause eye and skin irritation.[6][7][8]

Based on available supplier information, this compound is associated with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These known hazards form the basis for the personal protective equipment (PPE) and handling protocols outlined below.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of PPE is not a static checklist but a dynamic risk-based decision. The following table summarizes the recommended PPE for handling this compound.

Body Part PPE Recommendation Rationale and Best Practices
Eyes/Face Chemical safety goggles with side shields or a full-face shield.[9][10]Rationale: Protects against splashes and airborne particles that can cause serious eye irritation (H319).[1][7] Best Practice: A face shield should be used in conjunction with goggles when there is a significant risk of splashing, such as during transfers of larger quantities or when reacting the compound under pressure.
Hands Compatible chemical-resistant gloves (e.g., Nitrile).Rationale: Prevents direct skin contact, which can cause irritation (H315).[2][6] Best Practice: Always inspect gloves for tears or punctures before use.[11] Remove gloves using the proper technique to avoid contaminating your skin.[10] Wash hands thoroughly after handling the compound, even if gloves were worn.[10][11]
Body A laboratory coat worn fully buttoned.Rationale: Provides a removable barrier to protect skin and personal clothing from contamination.[12] Best Practice: In situations with a higher risk of splashes, consider using a chemical-resistant apron over the lab coat.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.Rationale: Mitigates the risk of inhaling aerosols or dusts that may cause respiratory irritation (H335).[1][3] Best Practice: For operations that could generate significant dust or aerosols (e.g., weighing, preparing concentrated solutions), a NIOSH-approved respirator may be necessary.[2][13] Always consult with your institution's environmental health and safety (EHS) office for respirator selection and fit-testing.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for this compound cluster_assessment Hazard & Task Assessment cluster_ppe PPE & Engineering Controls Start Start: Handling the Compound AssessVolume Assess Volume & Concentration Start->AssessVolume AssessAerosol Potential for Dust/Aerosol Generation? AssessVolume->AssessAerosol BasePPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat AssessAerosol->BasePPE Always Required FaceShield Add Face Shield AssessAerosol->FaceShield High Splash Risk Respirator Consider Respirator (Consult EHS) AssessAerosol->Respirator Yes FumeHood Work in Chemical Fume Hood BasePPE->FumeHood FaceShield->FumeHood Respirator->FumeHood caption Workflow for PPE Selection

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride
Reactant of Route 2
3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.